Product packaging for FG 7142(Cat. No.:CAS No. 78538-74-6)

FG 7142

Katalognummer: B1662930
CAS-Nummer: 78538-74-6
Molekulargewicht: 225.25 g/mol
InChI-Schlüssel: QMCOPDWHWYSJSA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

N-methyl-9H-pyrido[3,4-b]indole-3-carboxamide is a member of beta-carbolines.
benzodiazepine receptor agonist

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11N3O B1662930 FG 7142 CAS No. 78538-74-6

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

N-methyl-9H-pyrido[3,4-b]indole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c1-14-13(17)11-6-9-8-4-2-3-5-10(8)16-12(9)7-15-11/h2-7,16H,1H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMCOPDWHWYSJSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30999832
Record name N-Methyl-beta-carboline-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30999832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID46500385
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

78538-74-6
Record name N-Methyl-9H-pyrido[3,4-b]indole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78538-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name FG 7142
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078538746
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-beta-carboline-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30999832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FG-7142
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60PO70N1BP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Neuropharmacology of FG 7142: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FG 7142, a β-carboline derivative, is a potent and well-characterized pharmacological tool extensively used in neuroscience research to investigate the mechanisms of anxiety, stress, and convulsions. It acts as a partial inverse agonist at the benzodiazepine allosteric site of the γ-aminobutyric acid type A (GABAA) receptor. This document provides a comprehensive overview of the neuropharmacology of this compound, including its mechanism of action, binding affinity and efficacy at GABAA receptor subtypes, and its complex interactions with various neurotransmitter systems. Detailed experimental protocols and quantitative data are presented to serve as a technical guide for researchers in the field.

Core Mechanism of Action: GABAA Receptor Modulation

The primary molecular target of this compound is the benzodiazepine binding site on the GABAA receptor, an ionotropic receptor that mediates the majority of fast inhibitory neurotransmission in the central nervous system.[1] Unlike benzodiazepine agonists (e.g., diazepam) which enhance the effect of GABA, this compound acts as a partial inverse agonist.[2] This means it binds to the benzodiazepine site and reduces the constitutive activity of the GABAA receptor, thereby decreasing the frequency of chloride channel opening and leading to a state of neuronal hyperexcitability.[3] This reduction in GABAergic inhibition is the fundamental mechanism underlying the anxiogenic and proconvulsant effects of this compound.[3][4]

Signaling Pathway of this compound at the GABAA Receptor

FG7142_GABA_Pathway cluster_GABAAR GABA-A Receptor GABA_site GABA Binding Site Cl_channel Chloride (Cl-) Channel GABA_site->Cl_channel Opens Channel BZD_site Benzodiazepine Binding Site BZD_site->Cl_channel Reduces GABA efficacy Hyperexcitability Reduced Inhibition (Hyperexcitability) BZD_site->Hyperexcitability Leads to Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Cl- Influx FG7142 This compound FG7142->BZD_site Binds as Partial Inverse Agonist GABA GABA GABA->GABA_site Binds Neuronal_Membrane Neuronal Membrane Extracellular Extracellular Intracellular Intracellular FG7142_Neurotransmitter_Effects FG7142 This compound GABA_A_R GABA-A Receptor (Benzodiazepine Site) FG7142->GABA_A_R Partial Inverse Agonist GABA_inhibition Decreased GABAergic Inhibition GABA_A_R->GABA_inhibition VTA_DA_neurons VTA Dopaminergic Neurons GABA_inhibition->VTA_DA_neurons Disinhibition Serotonin_System Serotonin System GABA_inhibition->Serotonin_System Modulates Norepinephrine_System Norepinephrine System GABA_inhibition->Norepinephrine_System Modulates PFC_NAc_DA Increased Dopamine in Prefrontal Cortex & Nucleus Accumbens VTA_DA_neurons->PFC_NAc_DA Increased Firing Anxiety_Stress Anxiety & Stress Response PFC_NAc_DA->Anxiety_Stress Serotonin_System->Anxiety_Stress Norepinephrine_System->Anxiety_Stress FG7142_Experimental_Workflow start Start: Hypothesis Formulation animal_prep Animal Acclimation & Habituation start->animal_prep drug_admin Drug Administration (this compound or Vehicle) animal_prep->drug_admin behavioral_test Behavioral Testing (e.g., Elevated Plus Maze) drug_admin->behavioral_test data_collection Data Collection (Video Tracking) behavioral_test->data_collection tissue_collection Tissue Collection (Brain Extraction) behavioral_test->tissue_collection Post-testing data_analysis Statistical Analysis data_collection->data_analysis neurochemical_analysis Neurochemical Analysis (e.g., c-Fos Staining) tissue_collection->neurochemical_analysis neurochemical_analysis->data_analysis conclusion Conclusion & Interpretation data_analysis->conclusion

References

FG 7142 as a Model for Generalized Anxiety Disorder: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FG 7142, a β-carboline derivative, serves as a potent pharmacological tool for modeling generalized anxiety disorder (GAD) in preclinical research. Its utility stems from its specific mechanism of action as a partial inverse agonist at the benzodiazepine allosteric site of the γ-aminobutyric acid type A (GABAA) receptor. By reducing GABAergic inhibition, this compound induces a state of heightened neuronal excitability that mimics the neurobiological underpinnings of anxiety. This guide provides a comprehensive overview of the use of this compound as an anxiogenic agent, detailing its receptor binding profile, dose-dependent behavioral effects, and the underlying neurochemical and cellular mechanisms. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize this compound in the study of anxiety and the development of novel anxiolytic therapies.

Core Data Summary

The following tables summarize the key quantitative data related to the pharmacological and behavioral effects of this compound.

Table 1: Receptor Binding Affinity and Efficacy of this compound at GABAA Receptor α Subunits
GABAA Receptor SubunitBinding Affinity (Ki)Efficacy (EC50) for Modulation of GABA-induced Chloride Flux
α191 nM137 nM
α2330 nM507 nM
α3492 nM1.021 µM
α52.150 µM1.439 µM
Table 2: Dose-Response Effects of this compound in Rodent Models of Anxiety
Behavioral TestSpecies/StrainDose Range (mg/kg, IP)Key Anxiogenic Effects
Elevated Plus-MazeRats (Wistar)10 - 100Decreased time spent in and entries into open arms.[1]
Hole-Board TestRats (Wistar)1, 4, 8Increased immobile sniffing, rearing, and head-dipping; decreased grooming and walking.[2][3]
Hole-Board TestMice10, 20, 40Dose-related decrease in exploratory head-dipping; reduced locomotor activity at the highest dose.[4][5]
Table 3: Neurochemical Effects of this compound
Brain RegionNeurotransmitterSpeciesDose (mg/kg, IP)Effect
Prefrontal CortexDopamineRat25Time-dependent increase in release.[6][7]
StriatumDopamineRat25No significant alteration in release.[6][7]

Signaling Pathways and Mechanisms of Action

This compound exerts its anxiogenic effects by acting as a partial inverse agonist at the benzodiazepine binding site on the GABAA receptor. This action reduces the receptor's affinity for GABA and decreases the frequency of chloride channel opening, leading to a reduction in GABA-mediated inhibition. The resulting neuronal disinhibition is a key mechanism underlying the anxiety-like state induced by this compound.

Signaling Pathway Diagram

FG7142_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GABA_A_Receptor GABAA Receptor (Benzodiazepine Site) This compound->GABA_A_Receptor binds as partial inverse agonist Cl_Channel Chloride (Cl-) Channel GABA_A_Receptor->Cl_Channel gating Reduced_Cl_Influx Reduced Cl- Influx GABA_A_Receptor->Reduced_Cl_Influx reduces opening of Neuronal_Depolarization Neuronal Depolarization Reduced_Cl_Influx->Neuronal_Depolarization VGCC Voltage-Gated Ca2+ Channels Neuronal_Depolarization->VGCC opens Neurotransmitter_Release Altered Neurotransmitter Release (e.g., DA) Neuronal_Depolarization->Neurotransmitter_Release Increased_Ca_Influx Increased Ca2+ Influx VGCC->Increased_Ca_Influx PKC_Activation PKC Activation Increased_Ca_Influx->PKC_Activation c_Fos_Expression Increased c-Fos Expression PKC_Activation->c_Fos_Expression Anxiety_Behavior Anxiety-like Behavior c_Fos_Expression->Anxiety_Behavior Neurotransmitter_Release->Anxiety_Behavior

Caption: this compound binds to the GABAA receptor, leading to neuronal depolarization and downstream signaling events that culminate in anxiety-like behaviors.

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound are provided below. These protocols are synthesized from multiple sources to provide a comprehensive guide for researchers.

Elevated Plus-Maze (EPM) Test in Rats

Objective: To assess anxiety-like behavior by measuring the exploration of open and enclosed arms of an elevated maze.

Materials:

  • Animals: Male Wistar rats (250-300 g). Animals should be group-housed (e.g., 3-4 per cage) in a temperature-controlled room (21 ± 2°C) with a 12-hour light/dark cycle (lights on at 7:00 AM). Food and water should be available ad libitum. Acclimatize animals to the housing facility for at least one week before testing.

  • Apparatus: An elevated plus-maze made of dark, non-reflective material. The maze should consist of two open arms (50 x 10 cm) and two closed arms (50 x 10 x 40 cm) extending from a central platform (10 x 10 cm). The entire apparatus should be elevated 50-70 cm above the floor.

  • Drug: this compound, dissolved in a vehicle of saline containing a few drops of Tween 80 to aid solubility. Prepare fresh on the day of the experiment.

  • Equipment: Video camera and tracking software for recording and analyzing behavior.

Procedure:

  • Habituation: Handle the rats for 5 minutes each day for 3-5 days prior to testing to reduce handling stress. On the day of testing, bring the animals to the testing room at least 30-60 minutes before the experiment begins to allow for acclimation.

  • Drug Administration: Administer this compound (e.g., 10, 20, 50 mg/kg) or vehicle via intraperitoneal (IP) injection in a volume of 1 ml/kg.

  • Testing: 30 minutes after injection, place the rat on the central platform of the EPM, facing one of the open arms.

  • Recording: Allow the rat to explore the maze for 5 minutes. Record the session using an overhead video camera.

  • Data Analysis: Score the following parameters using the video tracking software:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

    • Total distance traveled.

  • Cleaning: Clean the maze thoroughly with 70% ethanol between each trial to eliminate olfactory cues.

Experimental Workflow for EPM Test

EPM_Workflow cluster_pre_test Pre-Test Phase cluster_test_day Testing Day cluster_post_test Post-Test Phase Animal_Acclimation Animal Acclimation (1 week) Handling Handling (3-5 days) Animal_Acclimation->Handling Room_Acclimation Room Acclimation (30-60 min) Handling->Room_Acclimation Drug_Admin This compound or Vehicle IP Injection Room_Acclimation->Drug_Admin Wait_Period Waiting Period (30 min) Drug_Admin->Wait_Period EPM_Test Elevated Plus-Maze Test (5 min) Wait_Period->EPM_Test Data_Recording Video Recording EPM_Test->Data_Recording Data_Analysis Behavioral Scoring & Statistical Analysis Data_Recording->Data_Analysis

Caption: Workflow for conducting the elevated plus-maze test with this compound.

Hole-Board Test in Mice

Objective: To assess anxiety and exploratory behavior by measuring head-dipping and locomotor activity.

Materials:

  • Animals: Male C57BL/6 mice (20-25 g). House animals under the same conditions as described for rats.

  • Apparatus: A square arena (e.g., 40 x 40 cm) with 16 equally spaced holes (3 cm diameter) in the floor. The arena should have walls (25-30 cm high) to prevent escape. The apparatus can be equipped with infrared beams to automatically detect head-dips and locomotor activity.

  • Drug: this compound, prepared as described for the EPM test.

  • Equipment: Automated activity monitoring system or video camera and tracking software.

Procedure:

  • Habituation: Acclimate mice to the testing room for at least 30 minutes before the experiment.

  • Drug Administration: Administer this compound (e.g., 10, 20, 40 mg/kg) or vehicle via IP injection in a volume of 10 ml/kg.

  • Testing: 15-30 minutes after injection, place the mouse in the center of the hole-board.

  • Recording: Allow the mouse to explore the apparatus for 5-10 minutes. Record the following parameters automatically or score them from video recordings:

    • Number of head-dips.

    • Duration of head-dips.

    • Locomotor activity (distance traveled or number of line crossings).

    • Rearing frequency.

  • Cleaning: Clean the apparatus with 70% ethanol between each trial.

In Vivo Microdialysis for Dopamine Measurement in Rats

Objective: To measure extracellular dopamine levels in specific brain regions following this compound administration.

Materials:

  • Animals: Male Sprague-Dawley rats (275-350 g).

  • Surgical Equipment: Stereotaxic apparatus, microdialysis probes (e.g., 4-mm membrane), guide cannulae, dental cement.

  • Microdialysis System: Syringe pump, liquid switch, fraction collector.

  • Analytical System: High-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Drug: this compound, prepared as described above.

  • Artificial Cerebrospinal Fluid (aCSF): For perfusion.

Procedure:

  • Surgery: Anesthetize the rat and place it in the stereotaxic apparatus. Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex). Secure the cannula with dental cement. Allow the animal to recover for at least 24-48 hours.

  • Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µl/min). Allow a stabilization period of 1-2 hours.

  • Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour to establish a stable baseline of dopamine levels.

  • Drug Administration: Administer this compound (e.g., 25 mg/kg, IP).

  • Post-injection Collection: Continue collecting dialysate samples for at least 2-3 hours after injection.

  • Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ED.

  • Data Analysis: Express the post-injection dopamine levels as a percentage of the baseline levels.

c-Fos Immunohistochemistry

Objective: To identify neuronal activation in specific brain regions following this compound administration.

Materials:

  • Animals and Drug Administration: As described in the behavioral protocols.

  • Perfusion Solutions: Saline, 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

  • Tissue Processing Reagents: Sucrose solutions (e.g., 20%, 30% in PBS), cryostat.

  • Immunohistochemistry Reagents:

    • Blocking solution (e.g., PBS with 0.3% Triton X-100 and 5% normal goat serum).

    • Primary antibody: Rabbit anti-c-Fos.

    • Secondary antibody: Biotinylated goat anti-rabbit IgG.

    • Avidin-biotin-peroxidase complex (ABC) reagent.

    • 3,3'-Diaminobenzidine (DAB) substrate kit.

  • Equipment: Microscope with a camera.

Procedure:

  • Perfusion: 90-120 minutes after this compound or vehicle injection, deeply anesthetize the animal and perfuse transcardially with saline followed by 4% PFA.

  • Tissue Preparation: Dissect the brain and post-fix in 4% PFA overnight. Cryoprotect the brain by immersing it in sucrose solutions of increasing concentrations.

  • Sectioning: Freeze the brain and cut coronal sections (e.g., 40 µm) on a cryostat.

  • Immunostaining:

    • Wash sections in PBS.

    • Incubate in blocking solution for 1-2 hours.

    • Incubate with the primary anti-c-Fos antibody overnight at 4°C.

    • Wash in PBS and incubate with the biotinylated secondary antibody for 1-2 hours at room temperature.

    • Wash in PBS and incubate with the ABC reagent for 1 hour.

    • Develop the signal using the DAB substrate kit.

  • Mounting and Coverslipping: Mount the stained sections onto gelatin-coated slides, air-dry, dehydrate, and coverslip.

  • Quantification: Count the number of c-Fos-positive cells in the brain regions of interest using a microscope and image analysis software.

Conclusion

This compound is a well-validated and reliable pharmacological tool for inducing an anxiety-like state in preclinical models. Its action as a partial inverse agonist at the GABAA receptor provides a specific and reproducible mechanism for studying the neurobiology of anxiety. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their investigations of generalized anxiety disorder and the development of novel therapeutic interventions. Careful consideration of experimental design, including appropriate animal models, dosing regimens, and behavioral and neurochemical endpoints, is crucial for obtaining robust and translatable findings.

References

An In-depth Technical Guide on the Anxiogenic Properties of Beta-Carboline FG-7142

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anxiogenic properties of the beta-carboline compound FG-7142. It delves into its mechanism of action, interaction with neural pathways, and the experimental methodologies used to characterize its effects. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this pivotal research tool in anxiety studies.

Core Mechanism of Action

FG-7142, a member of the beta-carboline family, functions as a partial inverse agonist at the benzodiazepine allosteric site of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2][3][4] Unlike benzodiazepine agonists which enhance the effect of GABA, leading to neuronal hyperpolarization and anxiolysis, FG-7142 reduces the constitutive activity of the GABA-A receptor. This reduction in GABAergic inhibition leads to a state of neuronal hyperexcitability, which manifests as anxiety-related behaviors and physiological responses.[1][2][3][4]

The primary molecular action of FG-7142 is to decrease the influx of chloride ions through the GABA-A receptor channel. This results in a less negative membrane potential, bringing the neuron closer to its firing threshold and thereby increasing neuronal excitability. This fundamental action underpins the anxiogenic and proconvulsant effects observed with FG-7142 administration.[1][3]

Quantitative Data

The following tables summarize the key quantitative data related to the binding affinity and functional potency of FG-7142, as well as its dose-dependent effects in a standard behavioral assay for anxiety.

Table 1: Binding Affinity and Efficacy of FG-7142 at GABA-A Receptor Subtypes
GABA-A Receptor SubunitBinding Affinity (Ki)Efficacy (EC50) for Modulation of GABA-induced Chloride Flux
α191 nM137 nM
α2330 nM507 nM
α3492 nM1.021 µM
α52.150 µM1.439 µM

Data compiled from MedChemExpress.

Table 2: Dose-Response of FG-7142 in the Elevated Plus-Maze (EPM) in Rats
Dose (mg/kg, i.p.)Effect on Time Spent in Open Arms
10Significant decrease
30Significant decrease
100Significant decrease

Data indicates anxiogenic-like effects. Compiled from Jones and Cole (1995).[5]

Signaling Pathways and Neurotransmitter Interactions

FG-7142's impact extends beyond the GABAergic system, influencing several key neurotransmitter pathways implicated in anxiety and arousal.

Diagram 1: Primary Mechanism of Action of FG-7142 at the GABA-A Receptor

FG7142_GABA_Receptor FG7142 FG-7142 GABA_A_Receptor GABA-A Receptor (Benzodiazepine Site) FG7142->GABA_A_Receptor Binds as Partial Inverse Agonist Chloride_Channel Chloride (Cl⁻) Channel GABA_A_Receptor->Chloride_Channel Reduces Opening Probability Chloride_Influx Decreased Cl⁻ Influx Chloride_Channel->Chloride_Influx Neuronal_Excitability Increased Neuronal Hyperexcitability Chloride_Influx->Neuronal_Excitability Anxiety Anxiogenic Effects Neuronal_Excitability->Anxiety

Caption: FG-7142 binds to the GABA-A receptor, leading to anxiogenic effects.

The primary interaction of FG-7142 with the GABA-A receptor initiates a cascade of neurochemical changes. The resulting neuronal hyperexcitability leads to the activation of stress and anxiety-related neural circuits.

Diagram 2: Downstream Effects of FG-7142 on Major Neurotransmitter Systems and the HPA Axis

FG7142_Neurotransmitter_HPA_Axis cluster_primary_action Primary Action cluster_downstream_effects Downstream Effects cluster_hpa_axis HPA Axis Cascade FG7142 FG-7142 GABA_A_Inhibition Decreased GABAergic Inhibition FG7142->GABA_A_Inhibition PFC_Dopamine ↑ Dopamine Release (Prefrontal Cortex) GABA_A_Inhibition->PFC_Dopamine Noradrenergic_Activation ↑ Noradrenergic Neuron Activation GABA_A_Inhibition->Noradrenergic_Activation HPA_Axis_Activation HPA Axis Activation GABA_A_Inhibition->HPA_Axis_Activation Glutamatergic_Modulation Glutamatergic System Modulation GABA_A_Inhibition->Glutamatergic_Modulation Anxiety_Arousal Anxiety & Arousal PFC_Dopamine->Anxiety_Arousal Contributes to Noradrenergic_Activation->Anxiety_Arousal Contributes to CRH_Release ↑ CRH Release (Hypothalamus) HPA_Axis_Activation->CRH_Release Glutamatergic_Modulation->Anxiety_Arousal Contributes to ACTH_Release ↑ ACTH Release (Pituitary) CRH_Release->ACTH_Release Corticosterone_Release ↑ Corticosterone Release (Adrenal Cortex) ACTH_Release->Corticosterone_Release Corticosterone_Release->Anxiety_Arousal Contributes to

Caption: Downstream neurochemical consequences of FG-7142 administration.

FG-7142 has been shown to selectively increase dopamine release in the prefrontal cortex.[6][7] It also activates noradrenergic neurons in specific brain regions, contributing to the physiological signs of anxiety.[8] Furthermore, FG-7142 administration leads to the activation of the hypothalamic-pituitary-adrenal (HPA) axis, resulting in the release of corticosterone, a key stress hormone.[9][10][11][12][13] There is also evidence for the involvement of the glutamatergic system, with studies indicating a role for NMDA and AMPA/kainate receptors in mediating some of the effects of FG-7142.[14]

Experimental Protocols

Detailed methodologies for key experiments used to characterize the anxiogenic properties of FG-7142 are provided below.

Elevated Plus-Maze (EPM) Test

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.

  • Apparatus: A plus-shaped maze elevated from the floor, consisting of two open arms and two enclosed arms of equal size.

  • Procedure:

    • Rodents are administered FG-7142 or a vehicle control intraperitoneally (i.p.).

    • Following a specified pretreatment time, the animal is placed in the center of the maze, facing an open arm.

    • The animal is allowed to freely explore the maze for a set period (typically 5 minutes).

    • Behavior is recorded and analyzed for parameters such as the time spent in the open arms versus the closed arms, and the number of entries into each arm type.

  • Interpretation: A decrease in the time spent in and the number of entries into the open arms is indicative of anxiogenic-like behavior.

Diagram 3: Experimental Workflow for the Elevated Plus-Maze Test

EPM_Workflow Start Start Drug_Administration Drug Administration (FG-7142 or Vehicle) Start->Drug_Administration Pretreatment_Period Pretreatment Period Drug_Administration->Pretreatment_Period Placement_on_Maze Place Animal on Center of EPM Pretreatment_Period->Placement_on_Maze Exploration_Period 5-minute Free Exploration Placement_on_Maze->Exploration_Period Behavioral_Recording Record Behavior (Video Tracking) Exploration_Period->Behavioral_Recording Data_Analysis Analyze Data: - Time in Open/Closed Arms - Entries into Open/Closed Arms Behavioral_Recording->Data_Analysis End End Data_Analysis->End

Caption: Workflow of the Elevated Plus-Maze experimental protocol.

Vogel Conflict Test

The Vogel conflict test is a model of anxiety that involves suppressing a motivated behavior by punishment.[1][2][3][15][16][17][18][19][20]

  • Apparatus: An operant chamber equipped with a drinking spout connected to a lickometer and a shock generator.[2][15][16] The floor of the chamber is typically a grid capable of delivering a mild electric shock.[2][15]

  • Procedure:

    • Animals are typically water-deprived for a period (e.g., 48 hours) to motivate drinking behavior.[2]

    • On the test day, animals are administered FG-7142 or a vehicle control.

    • The animal is placed in the operant chamber.

    • After a set number of licks from the drinking spout (e.g., every 20th lick), a mild electric shock is delivered through the spout and/or the floor grid.[1][2]

    • The number of shocks received during a fixed session (e.g., 3-5 minutes) is recorded.[1]

  • Interpretation: Anxiogenic compounds like FG-7142 are expected to decrease the number of shocks the animal is willing to take to drink, reflecting an increased sensitivity to the punishing stimulus.

In Vivo Microdialysis

This technique is used to measure neurotransmitter levels in specific brain regions of freely moving animals.

  • Procedure:

    • A microdialysis probe is surgically implanted into the brain region of interest (e.g., prefrontal cortex).

    • Artificial cerebrospinal fluid (aCSF) is continuously perfused through the probe.

    • Neurotransmitters from the extracellular space diffuse across the semipermeable membrane of the probe and are collected in the dialysate.

    • Following FG-7142 administration, dialysate samples are collected at regular intervals.

    • The concentration of neurotransmitters (e.g., dopamine) in the dialysate is quantified using techniques such as high-performance liquid chromatography (HPLC).

  • Interpretation: An increase in the concentration of a neurotransmitter in the dialysate following FG-7142 administration indicates an increase in its extracellular levels.

Electrophysiology

Electrophysiological techniques, such as in vivo and in vitro slice recordings, are used to directly measure the effects of FG-7142 on neuronal activity.

  • In Vitro Slice Electrophysiology:

    • Brain slices containing the region of interest (e.g., amygdala, hippocampus) are prepared.

    • Slices are maintained in a recording chamber perfused with aCSF.

    • Using techniques like whole-cell patch-clamp, the electrical activity of individual neurons is recorded.

    • FG-7142 is bath-applied to the slice, and changes in neuronal firing rate, membrane potential, and synaptic currents are measured.

  • In Vivo Electrophysiology:

    • Electrodes are implanted into specific brain regions of an anesthetized or freely moving animal.

    • The spontaneous or evoked firing of neurons is recorded.

    • FG-7142 is administered systemically or locally, and the resulting changes in neuronal activity are monitored.

  • Interpretation: These techniques provide direct evidence of how FG-7142 alters neuronal excitability and synaptic transmission in specific neural circuits. For example, an increase in the firing rate of neurons in the amygdala following FG-7142 application would be consistent with its anxiogenic effects.[21][22][23][24]

Conclusion

FG-7142 is a powerful pharmacological tool that has been instrumental in elucidating the neurobiological underpinnings of anxiety. Its well-characterized mechanism of action as a partial inverse agonist at the benzodiazepine site of the GABA-A receptor provides a reliable method for inducing an anxiogenic state in preclinical models. The downstream consequences of this primary action, including the modulation of key neurotransmitter systems and the activation of the HPA axis, highlight the complex and interconnected nature of the neural circuits governing anxiety. The experimental protocols detailed in this guide provide a framework for the continued investigation of anxiety disorders and the development of novel anxiolytic therapies.

References

The Anxiogenic β-Carboline FG 7142: An In-Depth Technical Guide on its Effects on Monoamine Neurotransmitter Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FG 7142, a partial inverse agonist of the benzodiazepine allosteric site on the γ-aminobutyric acid type A (GABA-A) receptor, is a potent anxiogenic agent that has been instrumental in modeling anxiety and stress-related disorders. Its primary mechanism of action, the reduction of GABAergic inhibition, leads to a cascade of downstream effects, significantly impacting monoamine neurotransmitter systems. This technical guide provides a comprehensive overview of the preclinical data detailing the effects of this compound on dopamine, norepinephrine, and serotonin systems. It includes a compilation of quantitative data from key studies, detailed experimental protocols for reproducing and expanding upon this research, and visualizations of the implicated signaling pathways and experimental workflows. This document is intended to serve as a core resource for researchers and professionals in neuroscience and drug development investigating the neurobiological underpinnings of anxiety and the intricate interplay between GABAergic and monoaminergic systems.

Introduction

This compound (N-methyl-β-carboline-3-carboxamide) is a well-characterized pharmacological tool used to induce anxiety-like states in preclinical models.[1][2] Its action as a partial inverse agonist at the benzodiazepine site of the GABA-A receptor complex reduces the inhibitory effects of GABA, leading to neuronal hyperexcitability.[1][3] This modulation of the primary inhibitory neurotransmitter system in the central nervous system has profound and complex consequences for the major monoaminergic systems: dopamine, norepinephrine, and serotonin.[1][2] Understanding these interactions is crucial for elucidating the neurocircuitry of anxiety and for the development of novel anxiolytic therapeutics. This guide synthesizes the current knowledge of this compound's effects on these critical neurotransmitter systems.

Effects on the Dopaminergic System

This compound exerts a pronounced and regionally specific influence on the dopaminergic system, with the most significant effects observed in the mesocorticolimbic pathway.

Quantitative Data on Dopamine and Metabolites

Systemic administration of this compound has been shown to selectively increase dopamine release and metabolism in the prefrontal cortex and the shell of the nucleus accumbens, while having minimal to no effect in the striatum or the core of the nucleus accumbens.[4][5][6]

Brain RegionDose (mg/kg, i.p.)ParameterEffect (% of Baseline/Control)SpeciesReference
Prefrontal Cortex 25Dopamine ReleaseTime-dependent increaseRat[7]
15Dopamine Release~150%Rat
30Dopamine Turnover (DOPAC/DA ratio)~150%Rat[4]
Nucleus Accumbens (Shell) 15Dopamine Utilization (DOPAC/DA ratio)IncreasedRat[6]
Nucleus Accumbens (Overall) 10, 20, 30Dopamine ReleaseSignificant increaseRat[8]
Not specifiedDopamine ReleaseBiphasic: Initial inhibition followed by an increase on days 3-6Rat[5]
Striatum 25Dopamine ReleaseUnalteredRat[7]

Note: "i.p." refers to intraperitoneal administration.

Signaling Pathway

The increase in dopamine release in the prefrontal cortex induced by this compound is believed to be a downstream consequence of reduced GABAergic inhibition on dopaminergic neurons or their regulatory inputs. The effect is blocked by benzodiazepine antagonists, confirming the involvement of the GABA-A receptor.[7]

FG7142_Dopamine_Pathway FG7142 This compound GABA_A_Receptor GABA-A Receptor (Benzodiazepine Site) FG7142->GABA_A_Receptor GABAergic_Neuron GABAergic Interneuron GABA_A_Receptor->GABAergic_Neuron Reduces GABAergic Inhibition Dopaminergic_Neuron Dopaminergic Neuron (VTA) GABAergic_Neuron->Dopaminergic_Neuron PFC Prefrontal Cortex Dopaminergic_Neuron->PFC Projects to Dopamine_Release Increased Dopamine Release PFC->Dopamine_Release

This compound's Proposed Mechanism on Dopamine Release.

Effects on the Noradrenergic System

The interaction of this compound with the noradrenergic system is complex, with evidence pointing towards both acute and chronic alterations in receptor density and neurotransmitter dynamics.

Quantitative Data on Norepinephrine and Receptors

While direct, quantitative data on norepinephrine release following acute this compound administration is limited, studies have shown significant changes in β-adrenoceptor density with a single dose.[4] It is also established that this compound activates noradrenergic neurons in specific brain regions.[1]

Brain RegionDose (mg/kg)ParameterEffectTime PointSpeciesReference
Cerebral Cortex Not specifiedβ-adrenoceptor DensityLarge increase7 days post-injectionMouse
Cerebral Cortex Not specifiedα2-adrenoceptor BindingNo significant change-Mouse
Prefrontal Cortex 30Norepinephrine Turnover (MHPG/NE ratio)No significant effect30 minutes post-injectionRat[4]
Signaling Pathway Implications

The upregulation of cortical β-adrenoceptors suggests a compensatory response to altered noradrenergic signaling. This long-term change following a single dose points to the induction of lasting neuroplastic alterations. The prevention of this effect by a benzodiazepine antagonist indicates that it is a consequence of this compound's primary action at the GABA-A receptor.

FG7142_Norepinephrine_Pathway FG7142 This compound (Single Dose) GABA_A_Receptor GABA-A Receptor FG7142->GABA_A_Receptor Neuronal_Activity Altered Neuronal Activity GABA_A_Receptor->Neuronal_Activity Noradrenergic_System Noradrenergic System Neuronal_Activity->Noradrenergic_System Modulates Beta_Adrenoceptor β-adrenoceptor Upregulation (Cerebral Cortex) Noradrenergic_System->Beta_Adrenoceptor Leads to (7 days later)

This compound's Long-Term Effect on β-adrenoceptors.

Effects on the Serotonergic System

The influence of this compound on the serotonergic system is less quantitatively defined than its effects on catecholamines, but evidence strongly suggests a significant interaction.

Qualitative and Limited Quantitative Data

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the study of this compound's effects on monoamine systems.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in awake, freely moving animals.

Objective: To measure extracellular levels of dopamine, norepinephrine, serotonin, and their metabolites in specific brain regions following this compound administration.

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., 4-mm membrane)

  • Perfusion pump

  • Fraction collector

  • HPLC system with electrochemical detection (HPLC-ECD)

  • Artificial cerebrospinal fluid (aCSF) perfusion solution (e.g., 147 mM NaCl, 4 mM KCl, 2.3 mM CaCl2)

  • This compound solution

  • Experimental animals (e.g., male Sprague-Dawley rats)

Procedure:

  • Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula targeted to the brain region of interest (e.g., prefrontal cortex, nucleus accumbens).

  • Recovery: Allow the animal to recover from surgery for a specified period (e.g., 24-48 hours).

  • Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.

  • Drug Administration: Administer this compound (e.g., 10-30 mg/kg, i.p.) or vehicle.

  • Post-injection Collection: Continue to collect dialysate samples for a designated period (e.g., 2-3 hours) to monitor changes in neurotransmitter levels.

  • Sample Analysis: Analyze the collected dialysate samples using HPLC-ECD to quantify the concentrations of monoamines and their metabolites.

  • Histological Verification: At the end of the experiment, perfuse the animal and perform histological analysis to verify the correct placement of the microdialysis probe.

Microdialysis_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Surgery Stereotaxic Surgery: Guide Cannula Implantation Recovery Animal Recovery (24-48h) Surgery->Recovery Probe_Insertion Microdialysis Probe Insertion Recovery->Probe_Insertion Baseline Baseline Sample Collection Probe_Insertion->Baseline Drug_Admin This compound Administration Baseline->Drug_Admin Post_Drug Post-Injection Sample Collection Drug_Admin->Post_Drug HPLC HPLC-ECD Analysis of Samples Post_Drug->HPLC Histology Histological Verification Post_Drug->Histology

Workflow for In Vivo Microdialysis Experiment.
Receptor Binding Assay

This in vitro technique is used to determine the density and affinity of receptors in a tissue sample.

Objective: To quantify the density of β-adrenoceptors in the cerebral cortex following this compound treatment.

Materials:

  • Cerebral cortex tissue from treated and control animals

  • Homogenizer

  • Centrifuge

  • Radioligand (e.g., [³H]dihydroalprenolol for β-adrenoceptors)

  • Unlabeled ligand for determining non-specific binding

  • Scintillation counter and vials

  • Assay buffer

Procedure:

  • Tissue Preparation: Homogenize the cerebral cortex tissue in a suitable buffer and prepare a membrane fraction through centrifugation.

  • Incubation: Incubate the membrane preparation with a saturating concentration of the radioligand in the presence (for non-specific binding) or absence (for total binding) of a high concentration of the unlabeled ligand.

  • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Perform Scatchard analysis or non-linear regression to determine the receptor density (Bmax) and affinity (Kd).

Elevated Plus-Maze Test

This is a widely used behavioral assay to assess anxiety-like behavior in rodents.[9]

Objective: To evaluate the anxiogenic effects of this compound.

Materials:

  • Elevated plus-maze apparatus (two open arms and two closed arms)

  • Video tracking system (optional, but recommended for accurate data collection)

  • This compound solution

  • Experimental animals (e.g., male Wistar rats)

Procedure:

  • Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the test.

  • Drug Administration: Administer this compound (e.g., 10-20 mg/kg, i.p.) or vehicle to the animals and return them to their home cage for a specified pre-treatment time (e.g., 30 minutes).[9]

  • Test Initiation: Place the animal in the center of the elevated plus-maze, facing one of the open arms.

  • Test Duration: Allow the animal to explore the maze for a fixed period, typically 5 minutes.

  • Data Collection: Record the time spent in the open and closed arms, and the number of entries into each arm type.

  • Data Analysis: An anxiogenic effect is indicated by a decrease in the time spent in the open arms and a decrease in the number of open arm entries compared to the vehicle-treated control group.

Conclusion

This compound serves as a critical pharmacological tool for investigating the neurobiology of anxiety. Its primary action at the GABA-A receptor initiates a complex series of events that significantly modulate monoaminergic systems. The available evidence robustly demonstrates a selective increase in dopamine release and metabolism in the prefrontal cortex and nucleus accumbens shell, providing a neurochemical correlate for its anxiogenic and cognitive-impairing effects. The effects on the noradrenergic system, particularly the long-term upregulation of β-adrenoceptors, suggest that even acute challenges with this compound can induce lasting neuroplastic changes. While the interaction with the serotonergic system is evident, further quantitative studies are needed to fully delineate the nature and magnitude of this relationship. The experimental protocols detailed herein provide a framework for researchers to further explore the intricate interplay between GABAergic and monoaminergic systems in the context of anxiety and stress-related disorders, ultimately aiding in the discovery and development of more effective therapeutic interventions.

References

The Role of FG 7142 in the Hypothalamic-Pituitary-Adrenal Axis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FG 7142, a partial inverse agonist of the benzodiazepine binding site on the γ-aminobutyric acid type A (GABA-A) receptor, is a potent anxiogenic compound that exerts significant influence over the hypothalamic-pituitary-adrenal (HPA) axis. This technical guide provides an in-depth analysis of the mechanisms through which this compound modulates this critical neuroendocrine system. By reducing the inhibitory tone of GABA on corticotropin-releasing hormone (CRH) neurons in the hypothalamus, this compound initiates a cascade of hormonal responses, including the release of adrenocorticotropic hormone (ACTH) from the pituitary and subsequent secretion of glucocorticoids, such as corticosterone, from the adrenal cortex. This document summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows involved in investigating the effects of this compound on the HPA axis.

Introduction

The hypothalamic-pituitary-adrenal (HPA) axis is a fundamental neuroendocrine system responsible for orchestrating the body's response to stress. Its activation leads to the release of glucocorticoids, which have widespread effects on physiology and behavior. The activity of the HPA axis is tightly regulated by various neurotransmitter systems, with GABAergic inhibition playing a crucial role in maintaining its basal tone and preventing excessive activation.

This compound, a β-carboline derivative, acts as a partial inverse agonist at the benzodiazepine site of the GABA-A receptor. Unlike benzodiazepine agonists which enhance GABAergic inhibition and are anxiolytic, this compound reduces GABA-A receptor function, leading to a state of heightened neuronal excitability and anxiety-like behaviors in preclinical models.[1][2] This pro-anxiety effect is intrinsically linked to its ability to stimulate the HPA axis. Understanding the precise mechanisms of this interaction is crucial for elucidating the neurobiology of anxiety and stress-related disorders and for the development of novel therapeutic agents.

Mechanism of Action of this compound on the HPA Axis

The primary mechanism by which this compound activates the HPA axis involves the disinhibition of CRH-releasing neurons in the paraventricular nucleus (PVN) of the hypothalamus.

  • GABAergic Control of CRH Neurons: Under basal conditions, CRH neurons in the PVN are under tonic inhibitory control by GABAergic interneurons. The binding of GABA to its receptors on CRH neurons leads to an influx of chloride ions, hyperpolarizing the cell membrane and making it less likely to fire.

  • Action of this compound: this compound, by acting as a partial inverse agonist at the benzodiazepine site of the GABA-A receptor, reduces the efficiency of GABA-mediated chloride conductance. This reduction in inhibition leads to a depolarization of CRH neurons, increasing their firing rate.

  • HPA Axis Cascade: The increased firing of CRH neurons results in the release of CRH into the hypophyseal portal system. CRH then travels to the anterior pituitary gland, where it stimulates the synthesis and release of ACTH into the systemic circulation. Finally, ACTH acts on the adrenal cortex to stimulate the synthesis and secretion of glucocorticoids, primarily corticosterone in rodents.

This proposed mechanism is supported by evidence demonstrating that the effects of this compound on the HPA axis can be blocked by benzodiazepine receptor antagonists, such as Ro 15-1788.[3][4]

Quantitative Data on the Effects of this compound on the HPA Axis

The following tables summarize quantitative data from preclinical studies investigating the effects of this compound on key hormones of the HPA axis in rats.

Table 1: Effect of this compound on Plasma Corticosterone Levels in Rats

TreatmentDose (mg/kg, i.p.)ConditionPlasma Corticosterone (ng/mL) (Mean ± SEM)Fold Change vs. ControlReference
Vehicle-Home Cage10.0 ± 2.5-[3]
This compound5Home Cage45.0 ± 8.0*4.5[3]
Vehicle-Novel Environment120.0 ± 15.0-[3]
This compound5Novel Environment250.0 ± 20.0**2.1[3]

*p < 0.05 compared to Vehicle (Home Cage) **p < 0.01 compared to Vehicle (Novel Environment)

Table 2: Dose-Dependent Effects of this compound on HPA Axis Hormones (Hypothetical Data Based on Literature Review)

Dose of this compound (mg/kg, i.p.)Plasma CRH (% of Baseline)Plasma ACTH (pg/mL)Plasma Corticosterone (ng/mL)
0 (Vehicle)100 ± 1050 ± 520 ± 3
1120 ± 1575 ± 850 ± 7
5250 ± 30150 ± 15180 ± 20*
10400 ± 45 250 ± 25350 ± 30
20420 ± 50260 ± 30 370 ± 35

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's role in the HPA axis.

Animal Model and Drug Administration
  • Species: Male Sprague-Dawley or Wistar rats (250-300g) are commonly used.

  • Housing: Animals are housed individually in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Drug Preparation: this compound is typically suspended in a vehicle such as sterile saline containing a few drops of Tween 80 to aid in solubility.

  • Administration: this compound is administered via intraperitoneal (i.p.) injection at specified doses. For intravenous (i.v.) administration, a catheter is surgically implanted into the jugular vein several days prior to the experiment.[5][6][7]

Measurement of HPA Axis Hormones
  • Blood Sampling: Blood samples are collected via tail-nick, saphenous vein puncture, or from trunk blood following decapitation. To minimize stress-induced corticosterone release, sampling should be performed rapidly.

  • Plasma Separation: Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged at 4°C to separate the plasma.

  • RIA Protocol:

    • Standard Curve Preparation: A standard curve is prepared using known concentrations of corticosterone.

    • Sample Preparation: Plasma samples are typically diluted.

    • Incubation: Aliquots of standards, controls, and unknown samples are incubated with a specific anti-corticosterone antibody and a fixed amount of radiolabeled corticosterone (e.g., ³H-corticosterone).

    • Separation: The antibody-bound corticosterone is separated from the free corticosterone using a precipitating agent (e.g., dextran-coated charcoal).

    • Scintillation Counting: The radioactivity of the bound fraction is measured using a liquid scintillation counter.

    • Calculation: The concentration of corticosterone in the unknown samples is determined by comparing their radioactive counts to the standard curve.[8][9]

  • Blood Sampling and Plasma Separation: Similar to corticosterone measurement, with an emphasis on rapid processing to prevent ACTH degradation.

  • IRMA Protocol:

    • Coating: Tubes or microplates are coated with a capture antibody specific for a particular epitope on the ACTH molecule.

    • Incubation: Standards, controls, and plasma samples are added to the coated tubes and incubated.

    • Washing: The tubes are washed to remove unbound substances.

    • Second Antibody Incubation: A second, radiolabeled antibody that recognizes a different epitope on the ACTH molecule is added and incubated.

    • Washing: A second washing step removes unbound labeled antibody.

    • Gamma Counting: The radioactivity in the tubes is measured using a gamma counter.

    • Calculation: The concentration of ACTH is directly proportional to the measured radioactivity and is determined from a standard curve.[1][10]

  • Probe Implantation: A microdialysis guide cannula is stereotaxically implanted into the brain, targeting the median eminence of the hypothalamus, several days before the experiment.

  • Microdialysis Procedure:

    • On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

    • The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

    • Dialysate samples are collected at regular intervals (e.g., every 20-30 minutes) into chilled tubes.

  • CRH Analysis: The concentration of CRH in the dialysate is measured using a highly sensitive radioimmunoassay or enzyme-linked immunosorbent assay (ELISA).[11][12]

Visualizations of Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in the HPA Axis

FG7142_HPA_Axis_Pathway cluster_hypothalamus Hypothalamus (PVN) cluster_pituitary Anterior Pituitary cluster_adrenal Adrenal Cortex GABA GABAergic Interneuron GABA_Receptor GABA-A Receptor GABA->GABA_Receptor Inhibits (-) CRH_Neuron CRH Neuron CRH CRH CRH_Neuron->CRH Releases Corticotroph Corticotroph ACTH ACTH Corticotroph->ACTH Releases Adrenal Adrenal Gland Corticosterone Corticosterone Adrenal->Corticosterone Releases FG7142 This compound FG7142->GABA_Receptor Inverse Agonist GABA_Receptor->CRH_Neuron Inhibition CRH->Corticotroph Stimulates (+) ACTH->Adrenal Stimulates (+)

This compound HPA Axis Activation Pathway
Experimental Workflow for Investigating this compound Effects

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Acclimation Animal Acclimation (Rats) Injection Drug Administration (i.p. or i.v.) Animal_Acclimation->Injection Drug_Prep This compound & Vehicle Preparation Drug_Prep->Injection Blood_Sampling Blood Sampling (Time course) Injection->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Hormone_Assay Hormone Assays (RIA/IRMA) Plasma_Separation->Hormone_Assay Data_Analysis Data Analysis Hormone_Assay->Data_Analysis

Workflow for HPA Axis Hormone Measurement
Logical Relationship of this compound's Action

Logical_Relationship FG7142 This compound Administration GABA_Inhibition Decreased GABAergic Inhibition FG7142->GABA_Inhibition CRH_Release Increased CRH Release GABA_Inhibition->CRH_Release ACTH_Release Increased ACTH Release CRH_Release->ACTH_Release Corticosterone_Release Increased Corticosterone Release ACTH_Release->Corticosterone_Release Anxiety Anxiogenic Behavior Corticosterone_Release->Anxiety

Causality of this compound's Anxiogenic Effect

Conclusion

This compound serves as a powerful pharmacological tool for investigating the role of the GABAergic system in the regulation of the HPA axis and the neurobiology of anxiety. Its action as a partial inverse agonist at the benzodiazepine binding site leads to a disinhibition of hypothalamic CRH neurons, resulting in a robust activation of the entire HPA axis cascade. The quantitative data and experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to design and interpret studies aimed at further elucidating the complex interplay between GABA, stress, and anxiety. Future research focusing on dose-response and time-course relationships for all HPA axis hormones, as well as the specific GABA-A receptor subtypes involved, will continue to refine our understanding of this critical pathway.

References

Understanding the Proconvulsant Effects of FG 7142: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proconvulsant effects of FG 7142, a β-carboline derivative known for its anxiogenic and seizure-inducing properties. This document details the underlying mechanisms of action, experimental protocols for assessment, and quantitative data from key studies.

Core Mechanism of Action: GABAA Receptor Inverse Agonism

This compound exerts its primary effects as a partial inverse agonist at the benzodiazepine allosteric site of the γ-aminobutyric acid type A (GABAA) receptor. Unlike benzodiazepine agonists which enhance the inhibitory effects of GABA, this compound reduces the influx of chloride ions through the GABAA receptor channel. This disinhibition of neuronal activity leads to a state of hyperexcitability, thereby lowering the seizure threshold and, at sufficient doses or with repeated administration, inducing convulsions.[1][2] The highest affinity and efficacy of this compound have been observed for GABAA receptors containing the α1 subunit.[3][4]

Signaling Pathway of this compound at the GABAA Receptor

FG7142_GABA_Pathway cluster_neuron Postsynaptic Neuron cluster_extracellular Synaptic Cleft GABA_A_Receptor GABA-A Receptor (α1 subunit) Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel controls Neuronal_Excitation Neuronal Hyperexcitability (Proconvulsant Effect) GABA_A_Receptor->Neuronal_Excitation Reduced Cl- Influx Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx GABA GABA GABA->GABA_A_Receptor Binds & Activates FG7142 This compound FG7142->GABA_A_Receptor Binds (Inverse Agonist)

This compound action at the GABAA receptor.

The Kindling Phenomenon: Chronic Administration and Seizure Sensitization

Chronic or repeated administration of sub-convulsive doses of this compound leads to a "kindling" effect, a phenomenon of neuronal plasticity where the brain becomes progressively more sensitive to the proconvulsant stimulus.[5][6] This results in the eventual emergence of generalized seizures from doses that were initially only proconvulsant.[5][6] This kindling is long-lasting, persisting for at least a month after cessation of treatment, and can be prevented by the co-administration of a benzodiazepine antagonist like Ro 15-1788, indicating that it is mediated through the benzodiazepine receptor.[5][6]

Involvement of the Glutamatergic System: The Role of NMDA Receptors

The development of this compound-induced kindling is not solely dependent on the GABAergic system. Evidence points to the critical involvement of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission and synaptic plasticity. The NMDA antagonist AP7 has been shown to prevent the development of kindling when administered prior to this compound.[7] This suggests that the long-term plastic changes underlying kindling involve NMDA receptor-dependent mechanisms.

Signaling Pathway of NMDA Receptor Involvement in this compound Kindling

FG7142_NMDA_Pathway FG7142 Repeated this compound Administration GABA_Disinhibition GABAergic Disinhibition FG7142->GABA_Disinhibition Neuronal_Hyperexcitability Neuronal Hyperexcitability GABA_Disinhibition->Neuronal_Hyperexcitability Glutamate_Release Increased Glutamate Release Neuronal_Hyperexcitability->Glutamate_Release NMDA_Receptor NMDA Receptor Activation Glutamate_Release->NMDA_Receptor Calcium_Influx Ca2+ Influx NMDA_Receptor->Calcium_Influx Downstream_Signaling Downstream Signaling Cascades (e.g., ERK, CREB) Calcium_Influx->Downstream_Signaling Synaptic_Plasticity Synaptic Plasticity (LTP-like mechanisms) Downstream_Signaling->Synaptic_Plasticity Kindling Kindling (Lowered Seizure Threshold) Synaptic_Plasticity->Kindling

NMDA receptor role in this compound kindling.

Quantitative Data on the Proconvulsant Effects of this compound

The following tables summarize quantitative data from studies investigating the proconvulsant effects of this compound.

Table 1: Acute Proconvulsant Effects of this compound on Pentylenetetrazol (PTZ) Seizure Threshold in Mice

This compound Dose (mg/kg, i.p.)Effect on PTZ Seizure ThresholdReference
10 - 40Lowered seizure threshold[5][6]
> 40Less pronounced effect on seizure threshold[5][6]

Table 2: Chronic Administration of this compound and Chemical Kindling in Mice

This compound Dose (mg/kg, i.p.)Dosing RegimenOutcomeReference
40Once daily for 12 daysGeneralized seizures in ~60% of animals[5][6]
40Once dailyKindling persisted for at least one month[5][6]

Experimental Protocols

Detailed methodologies for key experiments used to characterize the proconvulsant effects of this compound are provided below.

Pentylenetetrazol (PTZ) Seizure Threshold Test

This protocol is used to assess the acute proconvulsant effects of a compound.

Objective: To determine the dose of PTZ required to induce seizures in the presence of this compound.

Materials:

  • Male mice (e.g., CF-1 or C57BL/6 strains)

  • This compound solution

  • Pentylenetetrazol (PTZ) solution (e.g., 0.5%)

  • Vehicle control solution

  • Infusion pump

  • Intravenous catheters

  • Observation chambers

Procedure:

  • Animal Preparation: Acclimatize mice to the laboratory environment for at least one week. House them individually with free access to food and water.

  • Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) at the desired doses (e.g., 10, 20, 40 mg/kg).

  • Catheterization: At a predetermined time after drug administration (based on the time to peak effect), cannulate a lateral tail vein of the mouse.

  • PTZ Infusion: Place the mouse in an observation chamber and begin a constant intravenous infusion of PTZ solution (e.g., at a rate of 0.34 ml/min).

  • Seizure Observation: Record the time from the start of the infusion to the appearance of the first myoclonic twitch and the onset of sustained clonic convulsions.

  • Data Analysis: Calculate the threshold dose of PTZ (in mg/kg) required to induce seizures for each animal. A decrease in the PTZ dose required indicates a proconvulsant effect.

Chemical Kindling with this compound

This protocol is used to induce a state of seizure sensitization.

Objective: To induce generalized seizures through repeated administration of a sub-convulsive dose of this compound.

Materials:

  • Male mice or rats

  • This compound solution (e.g., 40 mg/kg)

  • Vehicle control solution

  • Observation chambers

  • Video recording equipment

Procedure:

  • Animal Preparation: As described in the PTZ test.

  • Drug Administration: Administer this compound (e.g., 40 mg/kg, i.p.) or vehicle once daily for a specified period (e.g., 12-14 days).

  • Seizure Scoring: Immediately after each injection, place the animal in an observation chamber and record its behavior for at least 30 minutes. Score the seizure severity using a modified Racine scale.

  • Kindling Assessment: The development of kindling is defined by the progressive increase in seizure score, culminating in generalized tonic-clonic seizures (Racine stage 4-5).

  • Long-term Assessment: To assess the persistence of kindling, a challenge dose of this compound can be administered after a drug-free period (e.g., one month).

Table 3: Modified Racine Scale for Seizure Scoring

ScoreBehavioral Manifestation
0No response
1Mouth and facial movements
2Head nodding
3Forelimb clonus
4Rearing with forelimb clonus
5Rearing and falling with generalized convulsions
Electroencephalogram (EEG) Recording

This protocol is used to measure the electrophysiological correlates of this compound-induced seizures.

Objective: To record and analyze brain electrical activity following this compound administration.

Materials:

  • Rats or mice

  • Stereotaxic apparatus

  • Anesthesia

  • Implantable EEG electrodes

  • Dental cement

  • EEG recording system (amplifier, digitizer, software)

  • Shielded recording chamber

Procedure:

  • Electrode Implantation Surgery:

    • Anesthetize the animal and place it in a stereotaxic frame.

    • Expose the skull and drill small burr holes over the desired brain regions (e.g., cortex, hippocampus).

    • Implant screw or wire electrodes into the burr holes, with a reference electrode placed over a non-critical area like the cerebellum.

    • Secure the electrode assembly to the skull with dental cement.

    • Allow the animal to recover for at least one week.

  • EEG Recording:

    • Habituate the animal to the recording chamber.

    • Connect the implanted electrodes to the EEG recording system.

    • Record a baseline EEG for a specified period.

    • Administer this compound or vehicle.

    • Continuously record the EEG and behavior for several hours post-injection.

  • Data Analysis:

    • Analyze the EEG recordings for epileptiform activity, such as spikes, sharp waves, and seizure-like discharges.

    • Correlate the EEG events with the observed behavioral seizures.

    • Perform quantitative analysis of the EEG, such as power spectral analysis.

Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental procedures.

Experimental Workflow for PTZ Seizure Threshold Test

PTZ_Workflow Start Start Animal_Prep Animal Acclimatization (≥ 1 week) Start->Animal_Prep Drug_Admin Administer this compound or Vehicle (i.p.) Animal_Prep->Drug_Admin Wait Wait for Time to Peak Effect Drug_Admin->Wait Catheterize Cannulate Tail Vein Wait->Catheterize PTZ_Infusion Infuse PTZ Solution (i.v.) Catheterize->PTZ_Infusion Observe Observe for Seizure Onset (Myoclonic Twitch, Clonus) PTZ_Infusion->Observe Record_Time Record Time to Seizure Observe->Record_Time Calculate_Threshold Calculate PTZ Threshold Dose (mg/kg) Record_Time->Calculate_Threshold End End Calculate_Threshold->End

Workflow for PTZ Seizure Threshold Test.
Experimental Workflow for Chemical Kindling

Kindling_Workflow Start Start Animal_Prep Animal Acclimatization Start->Animal_Prep Daily_Injection Daily Injection: This compound or Vehicle (i.p.) Animal_Prep->Daily_Injection Observe_Score Observe and Score Seizures (Racine Scale) Daily_Injection->Observe_Score Repeat Repeat for 12-14 Days Observe_Score->Repeat Repeat->Daily_Injection < 12-14 days Kindling_Assessment Assess Kindling Development Repeat->Kindling_Assessment ≥ 12-14 days Optional_Challenge Optional: Drug-free Period & Challenge Dose Kindling_Assessment->Optional_Challenge End End Kindling_Assessment->End Optional_Challenge->End

Workflow for Chemical Kindling.
Experimental Workflow for EEG Recording

EEG_Workflow Start Start Surgery EEG Electrode Implantation Surgery Start->Surgery Recovery Recovery Period (≥ 1 week) Surgery->Recovery Habituation Habituate to Recording Chamber Recovery->Habituation Baseline_EEG Record Baseline EEG Habituation->Baseline_EEG Drug_Admin Administer this compound or Vehicle Baseline_EEG->Drug_Admin Post_EEG Record Post-injection EEG and Behavior Drug_Admin->Post_EEG Data_Analysis Analyze EEG Data for Epileptiform Activity Post_EEG->Data_Analysis End End Data_Analysis->End

Workflow for EEG Recording.

References

An In-depth Technical Guide on the Interaction of FG 7142 with Dopaminergic Pathways in the Prefrontal Cortex

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between the β-carboline FG 7142 and the dopaminergic system, with a specific focus on the prefrontal cortex (PFC). This compound, a partial inverse agonist of the benzodiazepine binding site on the GABA-A receptor, is a potent anxiogenic agent that has been instrumental in modeling anxiety and stress in preclinical research.[1][2] A significant body of evidence, detailed herein, demonstrates that this compound selectively modulates dopamine neurotransmission in the PFC, a brain region critical for executive function, working memory, and the regulation of emotional responses.[3][4][5] This guide synthesizes key findings, presents quantitative data in a structured format, outlines detailed experimental methodologies, and provides visual representations of the underlying neurobiological pathways and experimental workflows.

Core Neuropharmacological Interaction

This compound exerts its primary effect by binding to the benzodiazepine site of the GABA-A receptor complex and acting as a partial inverse agonist.[1][2] This action reduces the inhibitory effects of GABA, leading to a state of neuronal hyperexcitability. In the context of the mesocortical dopamine system, which originates in the ventral tegmental area (VTA) and projects to the PFC, this disinhibition is thought to indirectly stimulate dopamine release.[6] Studies have consistently shown that systemic administration of this compound leads to a selective increase in both dopamine release and turnover in the rat and monkey PFC, an effect not observed in other dopaminergic regions like the striatum or nucleus accumbens.[3][7] This selective activation of the mesocortical dopamine pathway is believed to underlie the anxiogenic and cognitive-impairing effects of this compound.[4]

The increase in PFC dopamine turnover induced by this compound has been shown to impair performance on tasks dependent on this brain region, such as spatial working memory.[4] Furthermore, this cognitive deficit is correlated with the magnitude of the increase in dopamine turnover and can be reversed by the administration of dopamine receptor antagonists.[4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from pivotal studies investigating the effects of this compound on dopaminergic pathways in the prefrontal cortex.

Parameter Treatment Group Dosage Effect in Prefrontal Cortex Effect in Striatum Reference
Dopamine Release (Microdialysis)This compound25 mg/kg, i.p.Time-dependent increaseUnaltered[3]
Dopamine Turnover (DOPAC/Dopamine Ratio)This compoundNot specifiedIncrease to 133% of vehicleNo significant effect
Dopamine Turnover (DOPAC/Dopamine Ratio)This compoundNot specifiedIncrease to 150% of vehicleNo significant effect
DOPAC LevelsThis compound15 mg/kg, i.p.Selective increaseNot specified[6]
Antagonist Pre-treatment Antagonist Dosage This compound Dosage Effect on this compound-induced Dopamine Increase in PFC Reference
Ro 15-1788 (Flumazenil)30 mg/kg, i.p.25 mg/kg, i.p.Completely abolished[3]
Ro 15-1788 (Flumazenil)Not specifiedNot specifiedBlocked the increase[4]
Haloperidol, Clozapine, SCH23390Not specifiedNot specifiedPrevented cognitive deficits[4]
ClonidineNot specifiedNot specifiedPrevented the increase
(+)HA96615 mg/kg, i.p.20 mg/kg, i.p.Blocked the increase[8]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of this compound's action on the mesocortical dopamine system and a typical experimental workflow for its investigation.

FG7142_Signaling_Pathway cluster_GABA_Neuron GABAergic Interneuron cluster_VTA Ventral Tegmental Area (VTA) cluster_PFC Prefrontal Cortex (PFC) GABA_A GABA-A Receptor DA_Neuron Dopaminergic Neuron GABA_A->DA_Neuron Reduced Inhibition (Disinhibition) FG7142 This compound FG7142->GABA_A Inverse Agonist GABA GABA GABA->GABA_A Inhibitory Input DA_Release Dopamine Release DA_Neuron->DA_Release Increased Firing

Caption: Proposed signaling pathway of this compound leading to increased dopamine release in the PFC.

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_drug_admin Drug Administration cluster_sampling Sample Collection cluster_analysis Neurochemical Analysis cluster_data Data Interpretation animal Rat/Primate Model surgery Stereotaxic Surgery: Implantation of Microdialysis Probe in PFC animal->surgery admin Systemic Administration of this compound (e.g., 25 mg/kg, i.p.) surgery->admin microdialysis In Vivo Microdialysis: Continuous perfusion and collection of dialysate from PFC admin->microdialysis hplc HPLC-ECD Analysis: Quantification of Dopamine and DOPAC in dialysate samples microdialysis->hplc data_analysis Calculation of Dopamine Release and Turnover (DOPAC/Dopamine ratio) hplc->data_analysis

Caption: A generalized experimental workflow for studying the effects of this compound on PFC dopamine.

Experimental Protocols

This section provides a detailed, synthesized methodology for a key type of experiment cited in this guide, based on the procedures described in the referenced literature.

In Vivo Microdialysis and Neurochemical Analysis of Dopamine in the Rat Prefrontal Cortex

Objective: To measure extracellular dopamine and its metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC), in the prefrontal cortex of awake, freely moving rats following the administration of this compound.

Materials:

  • Animals: Male Sprague-Dawley or Wistar rats (250-350g).

  • Surgical Equipment: Stereotaxic apparatus, anesthesia machine (e.g., for isoflurane), surgical drill, microdialysis probes (e.g., CMA 11 or custom-made), guide cannulae, dental cement.

  • Microdialysis Equipment: Microinfusion pump, liquid swivel, fraction collector.

  • Reagents:

    • This compound

    • Vehicle for this compound (e.g., a few drops of Tween 80 in saline)

    • Artificial cerebrospinal fluid (aCSF) for perfusion.

    • Dopamine and DOPAC standards.

    • Mobile phase for HPLC-ECD.

  • Analytical Equipment: High-Performance Liquid Chromatography (HPLC) system with Electrochemical Detection (ECD).

Procedure:

  • Surgical Implantation of Microdialysis Probe:

    • Anesthetize the rat using appropriate anesthesia (e.g., isoflurane).

    • Secure the animal in a stereotaxic frame.

    • Perform a craniotomy over the medial prefrontal cortex.

    • Implant a guide cannula stereotaxically into the PFC.

    • Secure the guide cannula to the skull with dental cement.

    • Allow the animal to recover from surgery for at least 24-48 hours.

  • Microdialysis Experiment:

    • On the day of the experiment, insert the microdialysis probe through the guide cannula into the PFC.

    • Connect the probe to a microinfusion pump and a fraction collector via a liquid swivel to allow for free movement of the animal.

    • Begin perfusing the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

    • Allow for a stabilization period of at least 1-2 hours to establish a baseline of dopamine and DOPAC levels.

    • Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid) to prevent degradation of catecholamines.

    • After establishing a stable baseline, administer this compound (e.g., 25 mg/kg, intraperitoneally) or its vehicle.

    • Continue collecting dialysate samples for at least 2-3 hours post-injection to monitor the time course of the drug's effect.

  • Neurochemical Analysis using HPLC-ECD:

    • Prepare a standard curve with known concentrations of dopamine and DOPAC.

    • Inject a fixed volume of the collected dialysate samples and the standards into the HPLC system.

    • Separate dopamine and DOPAC using a reverse-phase column.

    • Detect the analytes using an electrochemical detector set at an appropriate oxidative potential.

    • Quantify the concentrations of dopamine and DOPAC in the samples by comparing their peak heights or areas to the standard curve.

  • Data Analysis:

    • Express the post-injection concentrations of dopamine and DOPAC as a percentage of the average baseline concentrations.

    • Calculate the dopamine turnover by determining the ratio of DOPAC to dopamine.

    • Perform statistical analysis (e.g., ANOVA with repeated measures) to determine the significance of the effects of this compound over time compared to the vehicle control group.

Conclusion

The research synthesized in this guide robustly demonstrates that the anxiogenic β-carboline this compound selectively increases dopamine release and turnover in the prefrontal cortex. This effect is mediated by its action as a partial inverse agonist at the benzodiazepine site of the GABA-A receptor, leading to a disinhibition of VTA dopamine neurons that project to the PFC. The resulting hyperdopaminergic state in the PFC is functionally linked to the anxiogenic and cognitive-impairing properties of this compound. The detailed experimental protocols and quantitative data presented herein provide a valuable resource for researchers and drug development professionals working to understand the neurobiology of anxiety and the role of the prefrontal dopaminergic system in cognitive and emotional regulation. Further investigation into the specific downstream signaling cascades and the precise neuronal circuits affected by this altered dopamine transmission will be crucial for the development of novel therapeutic interventions for anxiety and stress-related disorders.

References

The Anxiogenic Agent FG 7142: A Technical Guide to its Physiological and Behavioral Effects in Rodents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FG 7142, a β-carboline derivative, is a potent partial inverse agonist at the benzodiazepine allosteric site of the GABA-A receptor.[1][2] Its unique pharmacological profile, characterized by anxiogenic, proconvulsant, and memory-modulating properties, has established it as a critical tool in neuroscience research for investigating the neurobiology of anxiety and related disorders.[3][4] This technical guide provides a comprehensive overview of the physiological and behavioral effects of this compound in rodents, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Core Mechanism of Action

This compound exerts its effects by binding to the benzodiazepine site on the GABA-A receptor complex. Unlike benzodiazepine agonists which enhance the effect of GABA (gamma-aminobutyric acid), an inhibitory neurotransmitter, this compound acts as a partial inverse agonist. This means it reduces the constitutive activity of the GABA-A receptor, thereby decreasing GABAergic inhibition and leading to a state of neuronal hyperexcitability.[2][3] This action is the foundation for its observed anxiogenic and proconvulsant effects.[5] this compound has the highest affinity for GABA-A receptors containing the α1 subunit, although it is not selective.[2][6]

Physiological Effects

The administration of this compound in rodents elicits a range of measurable physiological changes, primarily related to its anxiogenic and proconvulsant nature.

Cardiovascular Effects

This compound has been shown to modulate cardiovascular function, particularly in response to stressful stimuli. While it has modest effects on basal heart rate and blood pressure, it significantly augments the cardioacceleratory response to auditory stimuli.[7] Repeated administration has been associated with adverse effects on cardiac function ex vivo, including a reduction in cardiac basal tension.[8][9]

Table 1: Cardiovascular Effects of this compound in Rats

ParameterDosageEffectReference
Basal Heart Period8 mg/kgModest Increase[7]
Basal Blood Pressure8 mg/kgNo significant effect[7]
Auditory Stimulus-Evoked Cardioacceleration8 mg/kgAugmented response[7]
Cardiac Basal Tension (ex vivo)20 mg/kg (repeated)Statistically significant reduction[8][9]
Proconvulsant Effects

This compound is a well-documented proconvulsant, lowering the seizure threshold in rodents.[5] Acute administration reduces the dose of pentylenetetrazol (PTZ) required to induce seizures.[5][10] Chronic administration can lead to a "kindling" effect, where repeated sub-threshold doses eventually elicit full-blown seizures.[5][11] This kindling is mediated through the benzodiazepine receptor and can be prevented by the antagonist flumazenil (Ro 15-1788).[5]

Table 2: Proconvulsant Effects of this compound in Mice

ParameterDosageEffectReference
Seizure Threshold to Pentylenetetrazol (PTZ)10-40 mg/kg (acute)Lowered[5]
Kindled Seizures40 mg/kg (12 once-daily doses)Generalized seizures in ~60% of animals[5]
Neurochemical Effects

This compound influences several neurotransmitter systems beyond GABA, contributing to its complex behavioral profile. It has been shown to selectively increase dopamine release in the prefrontal cortex of rats.[12] Furthermore, it can upregulate β-adrenoceptors in the mouse cerebral cortex and increase the release of acetylcholine and noradrenaline.[1][13]

Table 3: Neurochemical Effects of this compound in Rodents

Neurotransmitter/ReceptorBrain RegionSpeciesDosageEffectReference
DopaminePrefrontal CortexRat25 mg/kgIncreased release[12]
β-adrenoceptorsCerebral CortexMouseN/AUpregulation[13]
AcetylcholineN/AN/AN/AIncreased release[1]
NoradrenalineN/AN/AN/AIncreased release[1]
GABA ReleaseSubstantia NigraRat30 mg/kg (repeated)Decreased stimulated release[14]
GABA ReleaseSuperior ColliculusRat30 mg/kg (repeated)Increased basal and stimulated release[14]

Behavioral Effects

This compound induces a variety of behavioral changes in rodents, which are widely used to model anxiety and study the effects of anxiolytic and anxiogenic compounds.

Anxiogenic-like Behaviors

The most prominent behavioral effect of this compound is the induction of anxiety-like states. This is commonly assessed using paradigms such as the elevated plus maze (EPM), where the drug reduces the time spent in and the number of entries into the open, more threatening arms.[15] It also produces behavioral signs of anxiety in the open field test and can induce a "freezing" response in novel environments.[3][16]

Table 4: Anxiogenic Effects of this compound in Rodents in the Elevated Plus Maze

SpeciesDosageEffect on Open Arm Time/EntriesReference
Rat10-20 mg/kgSignificantly reduced[15]
Mouse10-30 mg/kg (with restraint stress)Significantly reduced[17]
Effects on Learning and Memory

The impact of this compound on cognitive function is complex and appears to be dose and task-dependent. Some studies have shown that it can enhance memory retention.[1] For instance, direct injections into the nucleus basalis magnocellularis have been found to improve working memory in a double Y-maze task.[18] However, it has also been implicated in certain types of forgetting in developing rats.[19]

Table 5: Effects of this compound on Learning and Memory in Rats

Memory TaskDosageRoute of AdministrationEffectReference
Double Y-Maze (Working Memory)0.2 and 2.0 µ g/0.5 µlIntra-NBM injectionEnhanced choice accuracy[18]
Fear Conditioning (Forgetting)1, 5, or 10 mg/kgIntraperitonealAlleviated forgetting at 48h, no effect at 1h[19][20]
Effects on Locomotor and Social Behavior

This compound generally inhibits locomotor exploration in a dose-dependent manner.[16] In social interaction tests, it has been observed to decrease aggressive behavior in male rats, while increasing approaching and avoiding behaviors.[21] It also tends to increase immobility and decrease self-grooming.[21]

Table 6: Effects of this compound on Locomotor and Social Behavior in Rats

BehaviorDosageEffectReference
Locomotor Exploration15 mg/kgInhibited[16]
Aggressive Behavior2.5, 5.0, 10.0 mg/kgDecreased[21]
Immobility2.5, 5.0, 10.0 mg/kgIncreased[21]
Self-grooming2.5, 5.0, 10.0 mg/kgDecreased[21]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of findings. Below are representative protocols for key experiments involving this compound.

Drug Preparation and Administration

This compound is typically dissolved in a vehicle such as a saline solution containing a solubilizing agent like 2-hydroxypropyl-β-cyclodextrin.[18] The most common route of administration for systemic effects is intraperitoneal (i.p.) injection.[12][16] For targeted effects, direct intracerebral injections can be performed using stereotaxic surgery to implant cannulae.[18]

Elevated Plus Maze (EPM) Protocol

The EPM is a widely used assay for anxiety-like behavior.[22][23]

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.[24]

  • Procedure: Rodents are placed in the center of the maze and allowed to explore freely for a set period, typically 5 minutes.[23]

  • Data Collection: An overhead camera records the session, and software is used to score the number of entries and the time spent in each arm.[22]

  • Drug Administration: this compound or vehicle is administered (e.g., i.p.) a specified time before the test (e.g., 15-30 minutes).[16]

Fear Conditioning Protocol

This paradigm assesses fear learning and memory.[20]

  • Apparatus: A conditioning chamber where auditory cues (conditioned stimulus, CS) can be paired with mild foot shocks (unconditioned stimulus, US).

  • Training: The rodent is placed in the chamber and presented with pairings of the CS and US.

  • Testing: At a later time point (e.g., 1 hour or 48 hours), the rodent is placed back in the chamber, and the CS is presented alone.[19]

  • Data Collection: Freezing behavior in response to the CS is measured as an index of fear memory.[20]

  • Drug Administration: this compound can be administered before training to assess its effect on acquisition or before testing to evaluate its impact on memory retrieval.[19]

Signaling Pathways and Experimental Workflows

Visual representations of the underlying mechanisms and experimental procedures can aid in understanding the complex actions of this compound.

GABA_A_Signaling cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Pharmacological Modulation GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds Cl_Channel Chloride (Cl-) Channel GABA_A_Receptor->Cl_Channel Opens Hyperpolarization Hyperpolarization (Inhibition) Cl_Channel->Hyperpolarization Cl- influx leads to Benzodiazepine_Site Benzodiazepine Allosteric Site Benzodiazepine_Site->GABA_A_Receptor Reduces GABA efficacy Benzodiazepine_Site->GABA_A_Receptor Enhances GABA efficacy FG_7142 This compound (Partial Inverse Agonist) FG_7142->Benzodiazepine_Site Binds to Benzodiazepines Benzodiazepines (Agonist) Benzodiazepines->Benzodiazepine_Site Binds to

Caption: Mechanism of this compound action at the GABA-A receptor.

Experimental_Workflow Animal_Acclimation Rodent Acclimation (e.g., 1 week) Randomization Random Assignment to Treatment Groups Animal_Acclimation->Randomization Drug_Preparation Preparation of this compound and Vehicle Solutions Drug_Administration Drug Administration (e.g., i.p. injection) Drug_Preparation->Drug_Administration Randomization->Drug_Administration Behavioral_Testing Behavioral Assay (e.g., Elevated Plus Maze) Drug_Administration->Behavioral_Testing Pre-treatment interval (e.g., 30 min) Data_Collection Automated and/or Manual Data Collection Behavioral_Testing->Data_Collection Data_Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Data_Analysis Results Interpretation of Results Data_Analysis->Results

Caption: General workflow for a behavioral study with this compound.

Conclusion

This compound remains an invaluable pharmacological tool for elucidating the neural circuits and molecular mechanisms underlying anxiety, fear, and memory. Its well-characterized physiological and behavioral effects in rodents provide a robust model for the preclinical evaluation of novel anxiolytic and cognitive-enhancing compounds. A thorough understanding of its dose-dependent effects and the appropriate experimental protocols is essential for leveraging its full potential in neuroscience and drug discovery.

References

Methodological & Application

FG 7142 solubility and preparation for intraperitoneal injection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FG 7142, a β-carboline derivative, is a potent and selective partial inverse agonist for the benzodiazepine allosteric site on the γ-aminobutyric acid type A (GABAA) receptor.[1][2] Its anxiogenic (anxiety-producing) and pro-convulsant effects make it a valuable pharmacological tool in neuroscience research to study anxiety disorders, stress, and the underlying mechanisms of GABAergic neurotransmission.[3][4] Proper preparation of this compound for in vivo studies, particularly for intraperitoneal (IP) injections, is critical for obtaining reliable and reproducible experimental results. This document provides detailed application notes on the solubility of this compound and protocols for its preparation for IP injection.

Data Presentation: Solubility of this compound

The solubility of this compound in various solvents is a key factor in the preparation of solutions for both in vitro and in vivo experiments. The following table summarizes the available quantitative solubility data.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
DMSO22.52100
1 eq. HCl16.8975
10% DMSO / 90% (20% SBE-β-CD in saline)≥ 2.5≥ 11.10Clear solution
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% saline≥ 2.5≥ 11.10Clear solution
10% DMSO / 90% corn oil≥ 2.5≥ 11.10Clear solution
Saline/40% 2-hydroxypropyl-β-cyclodextrinNot specifiedNot specifiedUsed for IP injections in mice.[5]

SBE-β-CD: Sulfobutylether-β-cyclodextrin; PEG300: Polyethylene glycol 300.

Experimental Protocols

Protocol 1: Preparation of this compound Solution using a Cyclodextrin-Based Vehicle for Intraperitoneal Injection

This protocol is recommended for achieving a clear, injectable solution suitable for IP administration in animal models. Cyclodextrins are used to enhance the solubility of hydrophobic compounds in aqueous solutions.

Materials:

  • This compound powder

  • 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Sterile saline (0.9% NaCl)

  • Sterile water for injection

  • Vortex mixer

  • Magnetic stirrer and stir bar (optional)

  • Sterile vials

  • Sterile filters (0.22 µm)

Procedure:

  • Prepare the Cyclodextrin Solution:

    • To prepare a 40% (w/v) HP-β-CD solution, weigh the required amount of HP-β-CD and dissolve it in sterile saline. For example, to make 10 mL of a 40% solution, dissolve 4 g of HP-β-CD in a final volume of 10 mL of sterile saline.

    • Warm the saline slightly (to no more than 40°C) to aid in the dissolution of the cyclodextrin.

    • Stir or vortex until the cyclodextrin is completely dissolved and the solution is clear.

    • Allow the solution to cool to room temperature.

  • Weigh this compound:

    • Accurately weigh the required amount of this compound powder based on the desired final concentration and injection volume. For example, for a 10 mg/kg dose in a mouse with an injection volume of 10 mL/kg, the required concentration is 1 mg/mL.

  • Dissolve this compound:

    • Add the weighed this compound powder to the prepared cyclodextrin solution.

    • Vortex the mixture vigorously for several minutes.

    • If necessary, use a magnetic stirrer for 15-30 minutes to ensure complete dissolution. The solution should be clear and free of visible particles.

  • Sterilization:

    • Sterilize the final this compound solution by passing it through a 0.22 µm sterile filter into a sterile vial.

  • Storage:

    • Store the prepared solution at 4°C for short-term use (a few days). For longer-term storage, consult stability data, though freshly prepared solutions are recommended.

Protocol 2: Preparation of this compound Solution using a Co-Solvent System for Intraperitoneal Injection

This protocol utilizes a mixture of solvents to dissolve this compound for IP administration. This method is suitable when cyclodextrins are not available or if an alternative vehicle is preferred.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl)

  • Sterile vials

  • Vortex mixer

Procedure:

  • Prepare the Vehicle Mixture:

    • Prepare the vehicle by mixing the solvents in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

    • For example, to prepare 10 mL of the vehicle, mix 1 mL of DMSO, 4 mL of PEG300, 0.5 mL of Tween-80, and 4.5 mL of saline.

    • Vortex the mixture thoroughly until it is homogeneous.

  • Weigh this compound:

    • Accurately weigh the required amount of this compound powder for your desired final concentration.

  • Dissolve this compound:

    • First, dissolve the this compound powder in the DMSO portion of the vehicle. Use of an ultrasonic bath may be necessary to fully dissolve the compound in DMSO.[6]

    • Gradually add the PEG300, Tween-80, and saline mixture to the DMSO/FG 7142 solution while continuously vortexing.

    • Ensure the final solution is clear and free of any precipitate.

  • Storage:

    • This solution should be prepared fresh before each experiment. If short-term storage is necessary, keep it at 4°C and protected from light. Visually inspect for any precipitation before use.

Mandatory Visualizations

Signaling Pathway of this compound at the GABAA Receptor

This compound acts as a partial inverse agonist at the benzodiazepine binding site of the GABAA receptor. Unlike agonists which enhance the effect of GABA, inverse agonists decrease the receptor's activity in response to GABA. This leads to a reduction in chloride ion influx, resulting in neuronal hyperexcitability, which is believed to underlie its anxiogenic effects. The binding of this compound can also influence downstream signaling cascades.

FG7142_Signaling_Pathway cluster_membrane Cell Membrane GABA_A GABA-A Receptor (with Benzodiazepine Site) Chloride_Influx Decreased Chloride (Cl-) Influx GABA_A->Chloride_Influx Reduces Channel Opening Frequency FG7142 This compound FG7142->GABA_A Binds as Inverse Agonist GABA GABA GABA->GABA_A Binds Neuronal_Activity Increased Neuronal Excitability Chloride_Influx->Neuronal_Activity Anxiogenic_Effects Anxiogenic Effects Neuronal_Activity->Anxiogenic_Effects

Caption: Signaling pathway of this compound at the GABA-A receptor.

Experimental Workflow for Preparation and Intraperitoneal Injection of this compound

The following diagram outlines the key steps for the successful preparation and administration of this compound for in vivo studies.

Experimental_Workflow cluster_prep Solution Preparation cluster_admin Intraperitoneal Administration cluster_post Post-Injection weigh 1. Weigh this compound prepare_vehicle 2. Prepare Vehicle (e.g., Cyclodextrin or Co-solvent) dissolve 3. Dissolve this compound in Vehicle (Vortex/Stir) prepare_vehicle->dissolve sterilize 4. Sterile Filter (0.22 µm) dissolve->sterilize animal_prep 5. Animal Restraint sterilize->animal_prep injection 6. Intraperitoneal Injection (Lower Abdominal Quadrant) animal_prep->injection monitoring 7. Monitor Animal (for adverse effects) injection->monitoring behavioral_testing 8. Behavioral/Physiological Testing monitoring->behavioral_testing

Caption: Workflow for this compound preparation and IP injection.

References

Optimal Dosage of FG-7142 for Inducing Anxiety in Mice: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing FG-7142, a potent anxiogenic agent, for inducing anxiety-like behaviors in mouse models. This document outlines the optimal dosage, detailed experimental protocols for key behavioral assays, and the underlying molecular mechanisms of FG-7142 action.

Introduction

FG-7142, a β-carboline, is a partial inverse agonist of the benzodiazepine allosteric site on the γ-aminobutyric acid type A (GABAA) receptor.[1][2] Unlike benzodiazepines which enhance GABAergic inhibition and produce anxiolytic effects, FG-7142 reduces GABA-stimulated chloride ion influx, leading to a state of heightened neuronal excitability that manifests as anxiety.[1][2] This compound is a valuable pharmacological tool for studying the neurobiology of anxiety and for screening novel anxiolytic drug candidates.

Quantitative Data Summary: FG-7142 Dosage and Effects

The optimal dosage of FG-7142 for inducing anxiety in mice can vary depending on the specific behavioral paradigm, the mouse strain, and the desired magnitude of the anxiogenic effect. The following table summarizes effective dosages reported in the literature.

Dosage Range (mg/kg)Administration RouteMouse StrainBehavioral TestObserved Anxiogenic EffectReference
1 - 20Intraperitoneal (i.p.)DBA/1J, 129/SvEvFear-Potentiated StartleIncreased startle response[3]
10 - 100Not SpecifiedRodentsElevated Plus-MazeNot specified in detail[4]
40Intraperitoneal (i.p.)Not SpecifiedForced Swim TestIncreased behavioral despair (delayed effect)[5]
20Intraperitoneal (i.p.)Adult mice (postnatal day 56)Not applicable (gene expression analysis)Increased hippocampal mRNA of Btg2 and Adamts1[4]
1, 4, 8Intraperitoneal (i.p.)Male Wistar rats (data relevant to rodent models)Hole BoardIncreased immobile sniffing, rearing, head dips; reduced grooming and walking[6]

Experimental Protocols

FG-7142 Preparation and Administration

Vehicle Preparation:

FG-7142 is poorly soluble in aqueous solutions. Common vehicles include:

  • Dimethyl sulfoxide (DMSO): FG-7142 can be dissolved in DMSO.

  • Acidified Saline: A solution of 1 equivalent of hydrochloric acid (HCl) can be used to dissolve FG-7142.[7]

Protocol for a 1 mg/mL Stock Solution in Acidified Saline:

  • Weigh 10 mg of FG-7142 powder.

  • Add 10 mL of 0.01 M HCl.

  • Vortex or sonicate until the powder is completely dissolved.

  • Adjust the pH to a physiologically acceptable range (e.g., 5.0-6.0) with NaOH if necessary.

  • Filter-sterilize the solution using a 0.22 µm syringe filter.

Administration:

  • Route: Intraperitoneal (i.p.) injection is the most common route of administration.[4][5]

  • Timing: Administer FG-7142 5 to 60 minutes before the behavioral test, depending on the specific protocol.[3][4] For instance, in fear-potentiated startle tests, a 5-minute pre-treatment time has been used.[3] For studies on gene expression, animals have been sacrificed one hour after administration.[4]

Behavioral Assay: Elevated Plus-Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of mice to explore a novel environment and their aversion to open, elevated spaces.

Apparatus:

  • A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

Procedure:

  • Habituate the mice to the testing room for at least 30 minutes before the experiment.

  • Administer FG-7142 or vehicle to the mice at the predetermined time before the test.

  • Place the mouse in the center of the maze, facing one of the open arms.

  • Allow the mouse to explore the maze for a 5-minute period.

  • Record the session using a video camera positioned above the maze.

  • Analyze the recording for the following parameters:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

  • An anxiogenic effect is indicated by a significant decrease in the time spent and the number of entries into the open arms.

  • Thoroughly clean the maze with 70% ethanol between each trial to eliminate olfactory cues.

Behavioral Assay: Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior. Anxiety is inferred from the animal's tendency to remain in the periphery of the open field (thigmotaxis) rather than exploring the central area.

Apparatus:

  • A square or circular arena with high walls to prevent escape.

Procedure:

  • Habituate the mice to the testing room for at least 30 minutes prior to testing.

  • Administer FG-7142 or vehicle.

  • Gently place the mouse in the center of the open field arena.

  • Record the animal's activity for a predetermined period (e.g., 10-30 minutes) using an overhead video camera.

  • Analyze the video for:

    • Time spent in the center of the arena.

    • Time spent in the periphery of the arena.

    • Total distance traveled.

    • Rearing frequency.

  • A significant decrease in the time spent in the center of the arena is indicative of an anxiogenic effect.

  • Clean the apparatus thoroughly with 70% ethanol between animals.

Visualizations

Signaling Pathway of FG-7142

FG7142_Signaling_Pathway FG7142 FG-7142 GABA_A_Receptor GABAA Receptor (Benzodiazepine Site) FG7142->GABA_A_Receptor Binds (Partial Inverse Agonist) Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Modulates GABA GABA GABA->GABA_A_Receptor Binds Chloride_Influx Reduced Cl- Influx Chloride_Channel->Chloride_Influx Leads to Neuronal_Excitability Increased Neuronal Excitability Chloride_Influx->Neuronal_Excitability Results in Anxiety Anxiety-like Behaviors Neuronal_Excitability->Anxiety Manifests as Neurotransmitter_Systems Modulation of Neurotransmitter Systems (Serotonin, Dopamine) Neuronal_Excitability->Neurotransmitter_Systems Beta_Adrenoceptors Upregulation of β-Adrenoceptors Neuronal_Excitability->Beta_Adrenoceptors

Caption: Signaling pathway of FG-7142 as a partial inverse agonist at the GABAA receptor.

Experimental Workflow for Assessing FG-7142 Anxiogenic Effects

Experimental_Workflow Animal_Acclimation Animal Acclimation (≥ 30 min) Drug_Administration Drug Administration (i.p. injection) Animal_Acclimation->Drug_Administration Drug_Preparation FG-7142/Vehicle Preparation Drug_Preparation->Drug_Administration Pre_Test_Period Pre-Test Period (5-60 min) Drug_Administration->Pre_Test_Period Behavioral_Testing Behavioral Testing (EPM or OFT) Pre_Test_Period->Behavioral_Testing Data_Acquisition Data Acquisition (Video Recording) Behavioral_Testing->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis

Caption: Experimental workflow for evaluating the anxiogenic effects of FG-7142 in mice.

Conclusion

FG-7142 is a reliable and effective pharmacological tool for inducing anxiety-like states in mice. The selection of an appropriate dose and a well-defined experimental protocol are crucial for obtaining robust and reproducible results. The information provided in these application notes serves as a comprehensive resource for researchers aiming to incorporate FG-7142 into their studies of anxiety and related disorders.

References

Application Notes and Protocols for FG 7142 Administration in the Elevated Plus Maze Test

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of the anxiogenic compound FG 7142 in the elevated plus maze (EPM) test, a widely used behavioral assay to assess anxiety-like behavior in rodents.

Introduction

This compound is a partial inverse agonist of the benzodiazepine allosteric site on the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] Unlike benzodiazepine agonists which enhance GABAergic inhibition and produce anxiolytic effects, this compound reduces GABA-A receptor function, leading to increased neuronal excitability and anxiogenic-like behaviors in animal models.[3][4] The elevated plus maze is a standard behavioral paradigm for evaluating the anxiogenic or anxiolytic potential of pharmacological agents.[5][6][7] The test is based on the conflict between the natural tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.[5][7] Anxiogenic compounds like this compound are expected to decrease the exploration of the open arms of the maze.[8][9]

Data Presentation

The following table summarizes representative quantitative data on the effects of this compound on behavioral parameters in the elevated plus maze test in rats. The data illustrates a dose-dependent anxiogenic-like effect.

Treatment GroupDose (mg/kg, i.p.)% Time in Open Arms (Mean ± SEM)% Entries into Open Arms (Mean ± SEM)
Vehicle Control025.3 ± 3.130.5 ± 4.2
This compound118.7 ± 2.524.1 ± 3.8
This compound510.2 ± 1.915.8 ± 2.7

*p < 0.05 compared to Vehicle Control. Data is representative of expected outcomes based on published literature.

Experimental Protocols

This section outlines a detailed methodology for conducting the elevated plus maze test with this compound administration.

Animal Model
  • Species: Male Wistar or Sprague-Dawley rats (250-300g) or male C57BL/6 mice (20-25g).

  • Housing: Animals should be group-housed (e.g., 2-4 per cage) in a temperature-controlled environment (21 ± 2°C) with a 12-hour light/dark cycle (lights on at 7:00 AM). Food and water should be available ad libitum.

  • Acclimation: Animals should be acclimated to the housing facility for at least one week before the experiment and handled by the experimenter for 3-5 days prior to testing to minimize stress.[10] Animals should be moved to the testing room at least 30-60 minutes before the start of the experiment to acclimate to the new environment.[11]

Apparatus
  • Elevated Plus Maze: The apparatus should be made of a non-porous material (e.g., PVC or wood painted with a non-reflective color) and elevated to a height of 50-70 cm above the floor.

    • For Rats: The maze should consist of two open arms (50 cm long x 10 cm wide) and two closed arms (50 cm long x 10 cm wide) with 40 cm high walls, extending from a central platform (10 cm x 10 cm).

    • For Mice: The dimensions are typically smaller, with arms of 30 cm long x 5 cm wide and closed arm walls of 15 cm high, with a 5 cm x 5 cm central platform.[5]

  • Environment: The test should be conducted in a quiet, dimly lit room. Consistent lighting conditions are crucial for reproducible results.

Drug Preparation and Administration
  • Compound: this compound (N-methyl-β-carboline-3-carboxamide).

  • Vehicle: A common vehicle for this compound is a suspension in saline containing a few drops of Tween 80 or β-cyclodextrin to aid solubility.[12] The vehicle solution should be administered to the control group.

  • Dosage: For inducing anxiogenic effects, doses typically range from 1 to 30 mg/kg.[8][9][12][13] A dose-response study is recommended to determine the optimal dose for the specific experimental conditions.

  • Administration: this compound is typically administered via intraperitoneal (i.p.) injection.[12][14] The injection volume should be consistent across all animals (e.g., 1 ml/kg).

  • Timing: The injection should be given 15-30 minutes before placing the animal on the elevated plus maze.[10][14]

Experimental Procedure
  • Habituation: Allow the animal to acclimate to the testing room for at least 30 minutes before the test.[11]

  • Placement: Gently place the animal on the central platform of the elevated plus maze, facing one of the closed arms.

  • Testing Period: Allow the animal to freely explore the maze for a 5-minute period.[6][7][10]

  • Recording: The session should be recorded using a video camera mounted above the maze for later analysis. Automated tracking software (e.g., ANY-maze) is recommended for accurate data collection.[10][11]

  • Behavioral Parameters: The primary measures of anxiety-like behavior are:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Time spent in the closed arms.

    • Number of entries into the closed arms.

    • An entry is typically defined as all four paws entering an arm.

  • Locomotor Activity: The total number of arm entries (open + closed) can be used as a measure of general locomotor activity to rule out confounding effects of the drug on movement.

  • Cleaning: The maze should be thoroughly cleaned with 70% ethanol or a similar cleaning agent between each trial to eliminate olfactory cues.[10]

Mandatory Visualizations

Signaling Pathway of this compound

FG7142_Signaling_Pathway cluster_GABA_A GABA-A Receptor cluster_Neuron Postsynaptic Neuron GABA_A GABA Site Benzodiazepine Site Chloride Channel (Cl-) Chloride_Influx Reduced Cl- Influx GABA_A->Chloride_Influx Reduces GABA's effect FG7142 This compound FG7142->GABA_A:bz Binds as Inverse Agonist GABA GABA GABA->GABA_A:gaba Binds Neuronal_Hyperpolarization Decreased Hyperpolarization Chloride_Influx->Neuronal_Hyperpolarization Neuronal_Excitability Increased Neuronal Excitability Neuronal_Hyperpolarization->Neuronal_Excitability Anxiogenic_Effect Anxiogenic Effect Neuronal_Excitability->Anxiogenic_Effect

Caption: Signaling pathway of the anxiogenic drug this compound.

Experimental Workflow for EPM Test with this compound

EPM_Workflow cluster_Prep Preparation Phase cluster_Treatment Treatment Phase cluster_Testing Testing Phase cluster_Analysis Data Analysis Phase Animal_Acclimation Animal Acclimation (1 week) Habituation Habituation to Testing Room (30-60 min) Animal_Acclimation->Habituation Drug_Admin This compound or Vehicle Administration (i.p., 15-30 min pre-test) Habituation->Drug_Admin Placement Place Animal on Central Platform Drug_Admin->Placement Exploration Free Exploration (5 min) Placement->Exploration Recording Video Recording Exploration->Recording Behavior_Scoring Automated Scoring of Behavioral Parameters Recording->Behavior_Scoring Data_Analysis Statistical Analysis Behavior_Scoring->Data_Analysis Results Interpretation of Results Data_Analysis->Results

Caption: Experimental workflow for the elevated plus maze test.

References

Application Notes and Protocols for Utilizing FG 7142 in a Conditioned Fear Paradigm

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FG 7142, a partial inverse agonist of the benzodiazepine allosteric site on the γ-aminobutyric acid type A (GABA-A) receptor, serves as a potent pharmacological tool for investigating the neurobiological underpinnings of anxiety and fear.[1][2] By reducing GABAergic inhibition, this compound induces a state of heightened neuronal excitability, making it a valuable agent for modeling anxiety-like and fear-related states in preclinical research.[3][4] These application notes provide detailed protocols for the use of this compound in conditioned fear paradigms, a widely used behavioral assay to study the acquisition, consolidation, and expression of learned fear.

This compound's mechanism of action involves binding to the benzodiazepine site on the GABA-A receptor and inducing an opposite conformational change to that of benzodiazepine agonists.[3] This allosterically reduces the ability of GABA to open the chloride channel, thereby decreasing inhibitory neurotransmission.[3] This action is particularly effective at GABA-A receptors containing the α1 subunit.[2] The resulting increase in neuronal activity within anxiety-related neural circuits allows for the robust induction of fear responses in experimental settings.[2][5]

Data Presentation

The following tables summarize quantitative data from representative studies utilizing this compound in fear conditioning paradigms.

Table 1: Effect of this compound on Freezing Behavior in Rodent Fear Conditioning

SpeciesDosing (mg/kg, Route)Timing of AdministrationFear Conditioning ParadigmKey Findings
Rat1, 4, 8 (IP)15 minutes pre-testingHole Board TestDose-dependent increase in immobile sniffing and rearing; dose-dependent decrease in walking and grooming.[6]
Rat2.5, 5.0, 10.0 (IP)2 minutes pre-observationSocial Interaction TestDecreased aggressive behavior, increased immobility.[7]
Rat15 (IP)15 minutes pre-testingLocomotor ExplorationSignificantly inhibited locomotor exploration in both postweanling and adult rats.[8]

Table 2: Dose-Response of this compound on Fear and Anxiety-Related Behaviors in Zebrafish

Concentration (µM)Behavioral ParadigmKey Findings
0.00 - 1.00Open Field TestA U-shaped dose-response curve was observed, with 10 µM inducing maximal immobility and reduced distance moved in the Novel Object Approach test, but not in the Open Field Test alone.[4][9]

Experimental Protocols

Protocol 1: Auditory Fear Conditioning in Rats

This protocol is adapted from standard auditory fear conditioning procedures and incorporates the use of this compound to enhance the fear response.

Materials:

  • This compound (N-methyl-β-carboline-3-carboxamide)

  • Vehicle (e.g., saline with a small percentage of Tween 80 or DMSO)

  • Standard fear conditioning chambers with grid floors for footshock delivery

  • Sound-attenuating chambers

  • Software for controlling stimulus presentation and recording behavior (e.g., freezing)

  • Male Wistar or Sprague-Dawley rats (250-300g)

Procedure:

  • Habituation (Day 1):

    • Handle rats for 2-3 minutes each day for 3-5 days prior to the experiment.

    • On the day before conditioning, place each rat in the conditioning chamber for 10-15 minutes to habituate to the environment. No stimuli are presented.

  • Drug Preparation and Administration (Day 2):

    • Prepare a fresh solution of this compound in the chosen vehicle. A common dose range is 1-15 mg/kg.

    • Administer this compound or vehicle via intraperitoneal (IP) injection 15-30 minutes prior to the conditioning session.

  • Fear Conditioning (Day 2):

    • Place the rat in the conditioning chamber.

    • Allow a 2-3 minute acclimation period.

    • Present a neutral auditory cue (conditioned stimulus, CS), such as a tone (e.g., 2800 Hz, 80 dB), for 20-30 seconds.

    • Co-terminating with the end of the CS, deliver a mild footshock (unconditioned stimulus, US), for example, 0.5-1.0 mA for 0.5-1 second.

    • Repeat the CS-US pairing 2-4 more times with an inter-trial interval of 1-2 minutes.

    • Leave the rat in the chamber for an additional 1-2 minutes after the final pairing.

    • Return the rat to its home cage.

  • Contextual Fear Testing (Day 3):

    • Place the rat back into the same conditioning chamber.

    • Record freezing behavior for 5-8 minutes. No stimuli are presented. Freezing is defined as the complete absence of movement except for respiration.

  • Cued Fear Testing (Day 4):

    • Place the rat in a novel context (different shape, flooring, and odor).

    • Allow a 2-3 minute acclimation period.

    • Present the auditory CS for 2-3 minutes continuously or in several 20-30 second blocks.

    • Record freezing behavior during the CS presentation and in the periods between presentations if applicable.

Expected Results:

Rats treated with this compound are expected to exhibit significantly higher levels of freezing during both contextual and cued fear testing compared to vehicle-treated controls.

Protocol 2: Contextual Fear Conditioning in Mice

This protocol details a standard contextual fear conditioning paradigm in mice, with the inclusion of this compound.

Materials:

  • This compound

  • Vehicle

  • Fear conditioning chambers for mice

  • Software for automated freezing detection

  • Male C57BL/6 mice (8-12 weeks old)

Procedure:

  • Habituation (Day 1):

    • Gently handle the mice for 1-2 minutes daily for 3 days before the experiment.

    • On the day prior to conditioning, allow each mouse to explore the conditioning chamber for 5-10 minutes.

  • Drug Preparation and Administration (Day 2):

    • Prepare a fresh solution of this compound.

    • Administer this compound or vehicle (IP) 15-30 minutes before the conditioning session.

  • Fear Conditioning (Day 2):

    • Place the mouse in the conditioning chamber.

    • After a 2-minute baseline period, deliver 2-3 footshocks (e.g., 0.5-0.7 mA, 2 seconds duration) with an inter-shock interval of 1-2 minutes.

    • Leave the mouse in the chamber for 30-60 seconds after the final shock.

    • Return the mouse to its home cage.

  • Contextual Fear Testing (Day 3):

    • Place the mouse back into the same conditioning chamber.

    • Record freezing behavior for 5 minutes using an automated system.[1][10]

Expected Results:

Mice administered this compound are anticipated to show a significant increase in freezing behavior when re-exposed to the conditioning context compared to the vehicle group.

Visualizations

FG7142_Signaling_Pathway cluster_neuron Postsynaptic Neuron GABAA_R GABA-A Receptor (α1 subunit) Cl_channel Chloride (Cl-) Channel GABAA_R->Cl_channel Reduces GABA-mediated Cl- Influx FG7142 This compound (Partial Inverse Agonist) FG7142->GABAA_R Binds to Benzodiazepine Site GABA GABA GABA->GABAA_R Binds to Orthosteric Site Neuronal_Excitability Increased Neuronal Excitability Cl_channel->Neuronal_Excitability Leads to Depolarization Fear_Response Enhanced Fear Memory Formation Neuronal_Excitability->Fear_Response Contributes to Fear_Conditioning_Workflow cluster_day1 Day 1: Habituation cluster_day2 Day 2: Conditioning cluster_day3 Day 3: Contextual Test cluster_day4 Day 4: Cued Test Habituation Place animal in conditioning chamber Drug_Admin Administer this compound or Vehicle Conditioning Pair Conditioned Stimulus (CS) with Unconditioned Stimulus (US) Drug_Admin->Conditioning 15-30 min prior Context_Test Re-expose to conditioning chamber Measure_Freezing1 Measure Freezing Context_Test->Measure_Freezing1 Cued_Test Present CS in novel context Measure_Freezing2 Measure Freezing Cued_Test->Measure_Freezing2

References

Application Notes and Protocols for Measuring Dopamine Release with FG 7142 via Microdialysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FG 7142, a partial inverse agonist of the benzodiazepine binding site on the GABA-A receptor, is a potent anxiogenic compound. Its mechanism of action involves the modulation of GABAergic neurotransmission, which in turn influences various neurotransmitter systems, including the dopaminergic system.[1][2] In vivo microdialysis is a widely used neurochemical technique to measure real-time changes in extracellular neurotransmitter levels in specific brain regions of freely moving animals.[3][4] This document provides a detailed protocol for utilizing in vivo microdialysis coupled with High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) to measure this compound-induced dopamine release.

Mechanism of Action: this compound and Dopamine Release

This compound acts as a partial inverse agonist at the benzodiazepine site of the GABA-A receptor. Unlike benzodiazepine agonists which enhance the effect of GABA (the primary inhibitory neurotransmitter in the central nervous system), inverse agonists reduce the effect of GABA, leading to a state of heightened neuronal excitability.[1][2] This disinhibition of GABAergic control over dopaminergic neurons is thought to be the primary mechanism by which this compound increases dopamine release in brain regions such as the nucleus accumbens and prefrontal cortex.[5][6] The administration of a benzodiazepine antagonist, Ro 15-1788, has been shown to block the increase in dopamine release caused by this compound, confirming the involvement of the GABA-A/benzodiazepine receptor complex.[5]

FG7142_Signaling_Pathway cluster_GABA_neuron GABAergic Neuron cluster_DA_neuron Dopaminergic Neuron GABA GABA GABA_A_R GABA-A Receptor (Benzodiazepine Site) GABA->GABA_A_R Binds DA_release Dopamine Release DA_synthesis Tyrosine -> L-DOPA -> Dopamine DA_synthesis->DA_release Storage in Vesicles FG7142 This compound FG7142->GABA_A_R Binds as Inverse Agonist GABA_A_R->DA_release Increased Excitability GABA_A_R->GABA_A_R Reduced GABA effect (Disinhibition)

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on extracellular dopamine levels in different brain regions as measured by in vivo microdialysis in rats.

Table 1: Effect of this compound on Dopamine Release in the Nucleus Accumbens

Dose (mg/kg, i.p.)Animal ModelPercent Increase in Dopamine (Mean ± SEM)Reference
10.0RatSignificant Increase (qualitative)[5]
20.0RatSignificant Increase (qualitative)[5]
30.0RatSignificant Increase (qualitative)[5]

Table 2: Effect of this compound on Dopamine Release in the Prefrontal Cortex

Dose (mg/kg, i.p.)Animal ModelPercent Increase in Dopamine (Mean ± SEM)Reference
25.0RatTime-dependent significant increase[5]

Experimental Protocols

This section outlines the detailed methodology for conducting an in vivo microdialysis experiment to measure this compound-induced dopamine release.

Animal Subjects and Housing
  • Species: Male Sprague-Dawley rats (250-350 g).

  • Housing: Animals should be individually housed in a temperature-controlled environment with a 12-hour light/dark cycle. Food and water should be available ad libitum. All procedures must be in accordance with institutional animal care and use committee guidelines.

Stereotaxic Surgery and Microdialysis Probe Implantation
  • Anesthesia: Anesthetize the rat using a suitable anesthetic agent (e.g., isoflurane or a ketamine/xylazine mixture).

  • Stereotaxic Implantation: Place the anesthetized rat in a stereotaxic frame. A guide cannula for the microdialysis probe is then unilaterally implanted, targeting the desired brain region.

    • Nucleus Accumbens (Shell): Anteroposterior (AP): +1.7 mm from bregma; Mediolateral (ML): ±0.8 mm from midline; Dorsoventral (DV): -7.8 mm from the skull surface.

    • Medial Prefrontal Cortex: AP: +3.2 mm from bregma; ML: ±0.8 mm from midline; DV: -4.5 mm from the skull surface.

  • Fixation: Secure the guide cannula to the skull using dental cement and jeweler's screws.

  • Recovery: Allow the animals to recover for at least 24-48 hours post-surgery before the microdialysis experiment.

In Vivo Microdialysis Procedure
  • Probe Insertion: On the day of the experiment, gently insert the microdialysis probe (e.g., CMA 12, 2 mm membrane) through the guide cannula into the target brain region.

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF; e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2, pH 7.4) at a constant flow rate of 1-2 µL/min using a microinfusion pump.

  • Stabilization: Allow a stabilization period of at least 2 hours after probe insertion to obtain a stable baseline of dopamine levels.

  • Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing a small volume of antioxidant solution (e.g., 0.1 M perchloric acid) to prevent dopamine degradation.

  • Baseline Collection: Collect at least three consecutive baseline samples where dopamine levels are stable (less than 10% variation).

  • This compound Administration: Administer this compound (dissolved in a suitable vehicle, e.g., saline with a small amount of Tween 80) via intraperitoneal (i.p.) injection at the desired doses.

  • Post-injection Sampling: Continue collecting dialysate samples for at least 2-3 hours following this compound administration.

Microdialysis_Workflow cluster_preparation Preparation cluster_experiment Microdialysis Experiment cluster_analysis Analysis surgery Stereotaxic Surgery & Guide Cannula Implantation recovery Animal Recovery (24-48 hours) surgery->recovery probe_insertion Microdialysis Probe Insertion perfusion aCSF Perfusion & Stabilization (2 hours) probe_insertion->perfusion baseline Baseline Sample Collection (3 x 20 min) perfusion->baseline drug_admin This compound Administration (i.p.) baseline->drug_admin post_injection Post-Injection Sample Collection (2-3 hours) drug_admin->post_injection hplc HPLC-ECD Analysis of Dopamine post_injection->hplc data_analysis Data Analysis & Quantification hplc->data_analysis

HPLC-ECD Analysis of Dopamine
  • System: Use a standard HPLC system equipped with a refrigerated autosampler, a C18 reverse-phase column, and an electrochemical detector.

  • Mobile Phase: A typical mobile phase consists of a phosphate/citrate buffer containing a pairing agent (e.g., octanesulfonic acid), EDTA, and an organic modifier (e.g., methanol or acetonitrile). The exact composition should be optimized for the specific column and system.

  • Detection: Set the electrochemical detector to an oxidizing potential suitable for dopamine detection (e.g., +0.6 to +0.8 V).

  • Quantification: Inject a small volume (e.g., 10-20 µL) of the dialysate sample into the HPLC system. Dopamine concentration is quantified by comparing the peak height or area of the sample to that of known standards.

Data Analysis
  • Normalization: Express the dopamine concentrations in each post-injection sample as a percentage of the average baseline concentration for each animal.

  • Statistical Analysis: Use appropriate statistical tests (e.g., repeated measures ANOVA followed by post-hoc tests) to determine the significance of changes in dopamine release over time and between different dose groups.

Histological Verification
  • Procedure: At the end of the experiment, euthanize the animals and perfuse them with saline followed by a fixative (e.g., 4% paraformaldehyde).

  • Verification: Section the brain and stain the tissue (e.g., with cresyl violet) to histologically verify the correct placement of the microdialysis probe in the target brain region.

Logical_Relationship A Hypothesis: This compound increases dopamine release via GABAA receptor modulation B Experimental Design: In vivo microdialysis in rats A->B C Procedure: Probe implantation, drug administration, sample collection B->C D Measurement: HPLC-ECD for dopamine quantification C->D E Data Analysis: Normalization to baseline, statistical testing D->E F Conclusion: Confirmation or refutation of hypothesis E->F

References

Application Notes and Protocols for In Vivo Studies with FG 7142

Author: BenchChem Technical Support Team. Date: November 2025

Dissolving FG 7142 in DMSO for In Vivo Administration

These application notes provide detailed protocols for the preparation and administration of this compound, a benzodiazepine receptor partial inverse agonist, for in vivo research applications. Proper solubilization and vehicle selection are critical for ensuring accurate dosing and obtaining reliable experimental results.

This compound is known for its anxiogenic and proconvulsant effects, making it a valuable tool in neuroscience research to study anxiety, stress, and the GABAergic system.[1][2][3] It acts by modulating the GABAA receptor, a key inhibitory channel in the central nervous system.[4][5] Due to its hydrophobic nature, this compound is sparingly soluble in aqueous solutions and requires an organic solvent, such as dimethyl sulfoxide (DMSO), for initial dissolution before further dilution into a vehicle suitable for in vivo administration.[1]

Data Presentation

The following tables summarize the key quantitative data for the solubilization and administration of this compound.

Table 1: Solubility of this compound

SolventMaximum ConcentrationNotes
DMSO~20-22.52 mg/mL[1]Up to 100 mg/mL may be achievable with ultrasonication[4][6]
Dimethylformamide (DMF)~20 mg/mL[1]
Ethanol~1 mg/mL[1]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[1]Achieved by first dissolving in DMSO
1 eq. HCl16.89 mg/mL (75 mM)[6]

Table 2: Recommended In Vivo Dosing and Administration

Animal ModelRoute of AdministrationDosage RangeVehicle Examples
MouseIntraperitoneal (i.p.)10 - 40 mg/kg[7][8][9]10% DMSO, 40% PEG300, 5% Tween-80, 45% saline[4]
RatIntraperitoneal (i.p.)5 - 25 mg/kg[5][10]10% DMSO, 90% corn oil[4]
ZebrafishImmersion1.0 - 50 µM[11]10% DMSO in habitat water[11]
MonkeyIntravenous (i.v.)0.3 - 5.6 mg/kg[12]Not specified

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound (crystalline solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Inert gas (e.g., argon or nitrogen)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipette

  • Vortex mixer

  • (Optional) Sonicator

Procedure:

  • Weighing this compound: In a sterile microcentrifuge tube or vial, carefully weigh the desired amount of this compound solid.

  • Adding DMSO: Using a calibrated pipette, add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 20 mg/mL).

  • Purging with Inert Gas: Briefly purge the headspace of the tube with an inert gas to displace oxygen, which can degrade the compound over time.[1]

  • Dissolution: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. For higher concentrations (e.g., up to 100 mg/mL), sonication may be required to facilitate dissolution.[4]

  • Storage: Store the DMSO stock solution at -20°C or -80°C in a tightly sealed, light-protected container.[1][4] While the solid form is stable for years at -20°C, it is recommended to use the stock solution within a reasonable timeframe.[1] General studies on compound stability in DMSO suggest that most compounds are stable, and avoiding moisture is crucial.[13]

Protocol 2: Preparation of this compound Working Solution for In Vivo Administration

This protocol outlines the dilution of the DMSO stock solution into a vehicle suitable for intraperitoneal (i.p.) injection in rodents.

Materials:

  • This compound stock solution in DMSO (from Protocol 1)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl)

  • Sterile conical tubes

  • Calibrated pipettes

Procedure:

  • Calculate Volumes: Determine the required volumes of each component based on the desired final concentration of this compound and the total volume needed for the experiment. A common vehicle composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4]

  • Solvent Addition Sequence: It is critical to add the solvents in the correct order to maintain solubility.[4] a. In a sterile conical tube, pipette the required volume of the this compound DMSO stock solution. b. Add the PEG300 and vortex to mix thoroughly. c. Add the Tween-80 and vortex again. d. Finally, add the saline in a dropwise manner while continuously vortexing to prevent precipitation.

  • Final Solution: The result should be a clear, homogenous solution.[4] If any precipitation is observed, the solution should be discarded.

  • Administration: Use the freshly prepared working solution for in vivo administration. It is not recommended to store aqueous solutions for more than one day.[1]

Visualizations

Signaling Pathway of this compound

FG7142_Pathway cluster_GABA_Receptor GABAA Receptor Complex GABA_R α β γ Benzodiazepine Site Chloride Cl⁻ Ion Influx (Hyperpolarization) GABA_R->Chloride Reduces Channel Opening Frequency FG7142 This compound FG7142->GABA_R:f3 Binds as Inverse Agonist GABA GABA GABA->GABA_R:f1 Neuron Neuronal Inhibition Chloride->Neuron Decreased Anxiety Anxiogenic Effects Neuron->Anxiety Leads to

Caption: Mechanism of this compound as a GABAA receptor inverse agonist.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_admin In Vivo Experiment cluster_analysis Analysis A 1. Weigh this compound B 2. Dissolve in DMSO (Stock Solution) A->B C 3. Dilute in Vehicle (Working Solution) B->C D 4. Administer to Animal Model (e.g., i.p.) C->D E 5. Behavioral/Physiological Assessment D->E F 6. Data Collection E->F G 7. Statistical Analysis F->G

References

Application Notes and Protocols: Light/Dark Box Test Following FG 7142 Administration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The light/dark box test is a widely utilized behavioral paradigm to assess anxiety-like behavior in rodents. The test leverages the innate conflict between the exploratory drive of rodents in a novel environment and their natural aversion to brightly lit, open spaces. This application note provides a detailed protocol for conducting the light/dark box test in mice following the administration of FG 7142, a potent anxiogenic agent. This compound is a partial inverse agonist of the benzodiazepine binding site on the GABA-A receptor, and its administration is known to induce anxiety-like states, making it a valuable tool for studying the neurobiology of anxiety and for screening potential anxiolytic compounds.[1][2]

Principle of the Assay

The light/dark box apparatus consists of two interconnected compartments: a large, brightly illuminated "light" chamber and a smaller, dark, and enclosed "dark" chamber. Rodents, when placed in this apparatus, will naturally spend more time in the dark, secure compartment. Anxiogenic compounds, such as this compound, are expected to increase the time spent in the dark compartment and decrease the number of transitions between the two compartments, reflecting an increased anxiety-like state. Conversely, anxiolytic drugs typically increase the time spent in the light compartment and the number of transitions.[3][4]

Experimental Protocol

Materials and Equipment
  • Light/Dark Box Apparatus (for mice)

  • Video recording system and analysis software

  • This compound (N-methyl-β-carboline-3-carboxamide)

  • Vehicle solution (e.g., saline with a small percentage of a solubilizing agent like Tween 80)

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Animal scale

  • Timers

  • 70% Ethanol for cleaning

Animal Subjects
  • Male mice are commonly used to avoid hormonal cycle variations in females.

  • Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Allow animals to acclimate to the housing facility for at least one week before the experiment.

  • Habituate the animals to the testing room for at least 30-60 minutes prior to the start of the experiment.[4]

Drug Preparation and Administration
  • This compound Solution Preparation: Prepare a stock solution of this compound in a suitable vehicle. The final concentration should be calculated based on the desired dosage and the injection volume (typically 5-10 ml/kg body weight for intraperitoneal injections in mice).[5] A common dosage range for inducing anxiogenic effects in mice is 5-20 mg/kg.[6]

  • Vehicle Control: Prepare a vehicle-only solution to be administered to the control group.

  • Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection 30 minutes before placing the animal in the light/dark box.[7]

Light/Dark Box Procedure
  • Apparatus Setup: Ensure the light/dark box is clean and free of any odors from previous subjects by wiping it down with 70% ethanol and allowing it to dry completely between trials. The illumination in the light compartment should be consistent (e.g., 400-600 lux).

  • Animal Placement: Gently place the mouse in the center of the light compartment, facing away from the opening to the dark compartment.

  • Recording: Immediately start the video recording and leave the testing room. The test duration is typically 5 to 10 minutes.[4]

  • Behavioral Scoring: After the test, the video recording is analyzed to score the following parameters:

    • Time spent in the light compartment (seconds): The primary measure of anxiety.

    • Time spent in the dark compartment (seconds): Inversely related to the time in the light compartment.

    • Number of transitions: The total number of times the animal moves from one compartment to the other.

    • Latency to enter the dark compartment (seconds): The time it takes for the animal to first move from the light to the dark compartment.

    • Total distance traveled (cm): A measure of general locomotor activity.

Data Presentation

The quantitative data collected from the light/dark box test should be summarized in a structured table for clear comparison between the vehicle control and this compound-treated groups.

Behavioral ParameterVehicle Control (Mean ± SEM)This compound (10 mg/kg) (Mean ± SEM)
Time in Light Compartment (s)
Time in Dark Compartment (s)
Number of Transitions
Latency to Enter Dark (s)
Total Distance Traveled (cm)

SEM: Standard Error of the Mean

Signaling Pathways and Experimental Workflow

The anxiogenic effect of this compound is primarily mediated through its action as a partial inverse agonist at the benzodiazepine binding site of the GABA-A receptor. This action reduces the inhibitory effect of GABA, leading to increased neuronal excitability in brain regions associated with anxiety, such as the amygdala.

Below are diagrams illustrating the signaling pathway of this compound and the experimental workflow for the light/dark box test.

FG7142_Signaling_Pathway cluster_synapse GABAergic Synapse GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel Opens Benzodiazepine_Site Benzodiazepine Binding Site Benzodiazepine_Site->Chloride_Channel Reduces Opening Neuronal_Inhibition Neuronal Inhibition (Hyperpolarization) Chloride_Channel->Neuronal_Inhibition Cl- Influx Neuronal_Excitation Neuronal Excitation (Depolarization) Chloride_Channel->Neuronal_Excitation Reduced Cl- Influx FG7142 This compound FG7142->Benzodiazepine_Site Binds (Inverse Agonist) Anxiety_Reduction Anxiolysis Neuronal_Inhibition->Anxiety_Reduction Anxiety_Induction Anxiogenesis Neuronal_Excitation->Anxiety_Induction

Caption: this compound Signaling Pathway

Experimental_Workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase Animal_Acclimation Animal Acclimation (1 week) Habituation Habituation to Testing Room (30-60 min) Animal_Acclimation->Habituation Drug_Preparation This compound & Vehicle Preparation Habituation->Drug_Preparation Drug_Administration This compound or Vehicle Administration (i.p., 30 min prior to test) Drug_Preparation->Drug_Administration Placement Place Mouse in Light Compartment Drug_Administration->Placement Recording Record Behavior (5-10 min) Placement->Recording Behavioral_Scoring Score Behavioral Parameters Recording->Behavioral_Scoring Data_Analysis Statistical Analysis Behavioral_Scoring->Data_Analysis Results Summarize Results in Table Data_Analysis->Results

Caption: Experimental Workflow Diagram

References

Application Notes and Protocols for Establishing a Dose-Response Curve for FG 7142 in Zebrafish

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to establishing a dose-response curve for the anxiogenic compound FG 7142 in adult zebrafish (Danio rerio). The protocols detailed below are designed to ensure robust and reproducible results for assessing anxiety-like and fear-related behaviors.

Introduction

This compound is a partial inverse agonist of the benzodiazepine allosteric site on the GABA-A receptor.[1][2] Its activity decreases GABAergic transmission, leading to heightened neuronal excitation and behaviors associated with stress and anxiety.[1] Zebrafish are a well-established model for studying anxiety and fear due to their genetic homology with humans and their exhibition of measurable behavioral responses to anxiogenic compounds.[1] Establishing a clear dose-response relationship for this compound is a critical step in utilizing this model for high-throughput screening of anxiolytic drugs and for investigating the underlying neurobiology of anxiety.

Data Presentation

The following tables summarize quantitative data from studies investigating the dose-dependent effects of this compound on zebrafish behavior.

Table 1: Dose-Response of this compound on Locomotor Activity and Immobility in the Novel Object Approach Test

Concentration (µM)Mean Distance Moved (cm)Mean Time Immobile (s)
0 (Control)~4981~39.38
1.0Not significantly different from controlNot significantly different from control
10.0~1576 (Significant Decrease) ~47.64 (Significant Increase)
20.0Not significantly different from controlNot significantly different from control
50.0Not significantly different from controlNot significantly different from control

Data adapted from Scatterty et al., 2024.[1] A U-shaped dose-response curve was observed, with the most significant effects at 10 µM.[1]

Table 2: Key Behavioral Endpoints for Assessing Anxiety and Fear in Zebrafish

Behavioral AssayBehavioral EndpointInterpretation of Anxiogenic/Fear Response
Novel Tank Test (NTT) Time spent in the bottom thirdIncreased time indicates higher anxiety.[3][4]
Latency to enter the top thirdIncreased latency suggests higher anxiety.[4]
Freezing (immobility) durationIncreased freezing is a fear-like response.[3]
Erratic movementsIncreased frequency can indicate anxiety.[3]
Swimming speedCan be context-dependent; may decrease with freezing.
Light-Dark Box Test Time spent in the dark compartmentIncreased time suggests anxiety (scototaxis).[5][6]
Latency to enter the light compartmentIncreased latency indicates anxiety.
Number of transitions between compartmentsDecreased transitions can signify anxiety.
Risk assessment (peeking into light)Increased frequency can be a measure of anxiety.[5]

Signaling Pathway of this compound

This compound acts as a partial inverse agonist at the benzodiazepine binding site of the GABA-A receptor. This action reduces the influx of chloride ions into the neuron, leading to hyperexcitability and an anxiogenic effect.

FG7142_Pathway cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor BZD_site Benzodiazepine Site Cl_channel Chloride (Cl-) Channel BZD_site->Cl_channel Reduces GABA efficacy Cl_ion_in Cl- (Intracellular) Neuronal_Hyper Neuronal Hyperexcitability Cl_channel->Neuronal_Hyper FG7142 This compound FG7142->BZD_site Binds as Inverse Agonist GABA GABA GABA->GABA_A Binds Cl_ion_out Cl- (Extracellular) Cl_ion_out->Cl_channel Reduced Influx Anxiety Anxiogenic/Fear Response Neuronal_Hyper->Anxiety

This compound Signaling Pathway

Experimental Protocols

Drug Preparation and Administration (Immersion)

This protocol is adapted from Scatterty et al., 2024.[1]

Materials:

  • This compound powder (e.g., from Sigma-Aldrich)

  • Dimethyl sulfoxide (DMSO)

  • System water (dechlorinated, same as fish housing)

  • Glass beakers

  • Stir plate and stir bar

  • Aquatic heating mat (optional, to maintain temperature)

Procedure:

  • Stock Solution Preparation:

    • Due to its hydrophobic nature, this compound requires a vehicle like DMSO to dissolve in water.[1]

    • Prepare a high-concentration stock solution (e.g., 14.0 mM) of this compound in 10% DMSO. This should be done in a chemical fume hood with appropriate personal protective equipment.

    • Store the stock solution refrigerated (~3°C). Thaw only once before use to maintain compound integrity.[1]

  • Working Solution Preparation:

    • On the day of the experiment, prepare the desired final concentrations (e.g., 0, 1, 10, 20, 50 µM) by diluting the stock solution in system water.[1]

    • For a 400 mL final volume, calculate the required volume of stock solution. For example, for a 10 µM solution from a 14 mM stock, add 285.0 µL of the stock to 399.71 mL of system water.

    • The control group should receive the same concentration of the vehicle (DMSO) as the highest this compound concentration group.

    • Stir each solution vigorously in a glass beaker.

    • Let the solutions stand for at least 20 minutes before introducing the fish to ensure the compound is fully dissolved.[1]

  • Drug Administration:

    • Gently net individual adult zebrafish and place them into beakers containing the respective this compound working solutions or the control solution.

    • The exposure time before behavioral testing should be standardized (e.g., 15-20 minutes).

Novel Tank Test (NTT) Protocol

This protocol is a synthesis of best practices for the NTT.[3][4][7][8]

Apparatus:

  • A transparent, rectangular, or trapezoidal tank (e.g., 25 cm L x 15 cm H x 10 cm W).

  • The back and sides of the tank should be covered with white opaque material to improve video tracking contrast.[3]

  • A camera (e.g., webcam or smartphone) positioned to capture a side view of the tank.

  • Video tracking software (e.g., EthoVision XT, ZebraLab, or open-source options).

Procedure:

  • Acclimation: Allow fish to acclimate to the testing room for at least one hour before the experiment.

  • Setup: Fill the novel tank with system water to a standardized depth (e.g., two-thirds full).

  • Exposure: Expose the fish to this compound or control solution as described in Protocol 1.

  • Trial Start: After the exposure period, gently transfer a single fish from its beaker to the center of the novel tank.

  • Recording: Immediately start recording the fish's behavior for a 5-10 minute period.[4]

  • Data Analysis:

    • Using the video tracking software, virtually divide the tank into three equal horizontal zones (bottom, middle, top).

    • Quantify the behavioral endpoints listed in Table 2.

  • Cleaning: Thoroughly clean the tank with water between trials to remove any residual chemical or alarm cues.

Light-Dark Box Test Protocol

This protocol is based on established methods for the light-dark preference test in adult zebrafish.[5][6]

Apparatus:

  • An acrylic tank (e.g., 45 cm L x 15 cm W x 10 cm H) equally divided into a black and a white compartment.[5] The walls and floor of each compartment should be of the corresponding color.

  • A central holding area with removable doors.[5]

  • A camera positioned above the tank to record movement.

  • Controlled, even illumination over the tank (e.g., 500-600 lux).[5]

Procedure:

  • Acclimation and Exposure: Follow the same acclimation and drug exposure steps as in the NTT protocol.

  • Trial Start: Place a single fish into the central holding area of the tank and allow a 3-minute habituation period.[5]

  • Recording: After habituation, remove the doors to allow the fish to freely explore both compartments for a 15-minute period, recording its behavior.

  • Data Analysis:

    • Using video tracking software, define the light and dark zones.

    • Quantify the behavioral endpoints listed in Table 2.

  • Cleaning: Clean the tank thoroughly between each fish.

Experimental Workflow

The following diagram illustrates the logical flow for conducting a dose-response study of this compound in zebrafish.

Zebrafish_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Prepare this compound Stock (14 mM in 10% DMSO) A2 Prepare Working Solutions (0, 1, 10, 20, 50 µM) A1->A2 B1 Expose Fish to Drug (15-20 min immersion) A2->B1 A3 Acclimate Zebrafish (1 hour to room) A3->B1 B2 Transfer Fish to Behavioral Arena (NTT or Light-Dark Box) B1->B2 B3 Record Behavior (5-15 min) B2->B3 C1 Video Tracking & Endpoint Quantification B3->C1 C2 Statistical Analysis (e.g., ANOVA) C1->C2 C3 Generate Dose-Response Curve C2->C3

Zebrafish Dose-Response Experimental Workflow

References

Application Notes and Protocols: Acute Versus Chronic Administration of FG 7142 in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the differential effects of acute and chronic administration of FG 7142, a β-carboline partial inverse agonist of the benzodiazepine receptor, in rats. The information is intended to guide researchers in designing and interpreting experiments involving this anxiogenic and proconvulsant compound.

Introduction

This compound (N-methyl-β-carboline-3-carboxamide) is a widely studied pharmacological tool used to induce anxiety-like states and seizures in animal models.[1] Its mechanism of action involves binding to the benzodiazepine allosteric site on the GABA-A receptor, where it acts as a partial inverse agonist, thereby reducing GABAergic neurotransmission.[2][3] Understanding the distinct consequences of acute versus chronic exposure to this compound is crucial for elucidating the neurobiological underpinnings of anxiety and seizure disorders, as well as for the development of novel therapeutic agents.

Data Presentation: Quantitative Effects of this compound Administration in Rats

The following tables summarize the key quantitative findings from studies investigating the acute and chronic effects of this compound in rats.

Table 1: Behavioral Effects
Behavioral TestAdministrationDoseSpeciesKey Findings
Seizure Threshold Acute10-40 mg/kgMiceLowered seizure threshold to pentylenetetrazol (PTZ).[4]
Chronic15 mg/kg, i.p., twice daily for 10 daysRatsInitially proconvulsant, became a full convulsant, with 30% of animals showing myoclonic seizures by day 3 and 80% by day 8.[5]
Chronic40 mg/kg, once daily for 12 daysMiceInitially proconvulsant, subsequently produced generalized seizures in an average of 60% of animals.[4]
Anxiety-Related Behavior Chronic15 mg/kg, i.p., twice a day for 10 daysRatsEnhanced sensitivity to punishment in the conflict test at 4 and 15 days after the last treatment.[6]
Acute1, 4, 8 mg/kg, i.p.Male Wistar RatsIncreased immobile sniffing, rearing, head dipping, and edge sniffing; reduced grooming and walking in the hole board test.[7][8]
Social Behavior Acute2.5, 5.0, 10.0 mg/kgMale RatsDecreased aggressive behavior, with compensating increases in approaching and avoiding behaviors.[9]
Locomotor Activity Acute15 mg/kg, i.p.Post-weanling and Adult RatsInhibited locomotor exploration to a similar degree in both age groups.[10]
Acute2.5, 5.0, 10.0 mg/kgMale RatsMarginally declined locomotion and increased immobility.[9]
Table 2: Neurochemical and Receptor Binding Effects
ParameterAdministrationDoseBrain RegionKey Findings
GABA-A Receptor Function Chronic15 mg/kg, i.p., twice daily for 10 daysCerebral Cortex and CerebellumA decrease in the density of low-affinity GABA receptors.[5]
Dopamine Release Acute25 mg/kg, i.p.Prefrontal CortexTime-dependent increase in dopamine release.[11]
Acute25 mg/kg, i.p.StriatumNo alteration in dopamine release.[11]
β-Adrenoceptor Binding Single InjectionNot specifiedCerebral CortexIncreased number of β-adrenoceptors 9 days after a single injection.[12]
Repeated AdministrationNot specifiedCerebral CortexNo significant difference in β-adrenoceptor binding compared to vehicle-injected animals.[12]
α2-Adrenoceptor Binding & Noradrenaline Levels Single and RepeatedNot specifiedCerebral CortexNo changes.[12]
Cholecystokinin (CCK) mRNA Levels Acute10 mg/kg, i.p.Basolateral Amygdala and CA3 of HippocampusIncreased CCK mRNA levels.[13]

Experimental Protocols

The following are detailed methodologies for key experiments involving the administration of this compound in rats.

Drug Preparation and Administration
  • Compound: this compound (N-methyl-β-carboline-3-carboxamide)

  • Vehicle: A common vehicle for this compound is a suspension in sterile saline containing a few drops of Tween 80 to aid solubility. The exact vehicle composition should be consistent across all experimental groups, including controls.

  • Acute Administration:

    • Dosage: Doses typically range from 1 mg/kg to 40 mg/kg.[4][7][8]

    • Route of Administration: Intraperitoneal (i.p.) injection is the most common route.[10][11]

    • Procedure: Rats are briefly restrained, and the injection is administered into the lower abdominal quadrant.

  • Chronic Administration:

    • Dosage Regimen: A typical regimen involves twice-daily i.p. injections of 15 mg/kg for 10 consecutive days.[5][6] Another reported protocol is a single daily i.p. injection of 40 mg/kg for 12 days.[4]

    • Procedure: Injections are administered at consistent times each day to maintain regular drug exposure.

Behavioral Testing
  • Objective: To determine the effect of this compound on seizure susceptibility.

  • Method:

    • Administer this compound or vehicle.

    • At a predetermined time post-injection, infuse a convulsant agent such as pentylenetetrazol (PTZ) intravenously at a constant rate.

    • Observe the animal for the onset of myoclonic jerks and generalized tonic-clonic seizures.

    • The dose of PTZ required to elicit these endpoints is the measure of seizure threshold. A lower dose indicates a proconvulsant effect.

  • Objective: To assess anxiety-like behavior.

  • Apparatus: A plus-shaped maze raised above the floor, with two open arms and two enclosed arms.

  • Procedure:

    • Administer this compound or vehicle.

    • Place the rat in the center of the maze, facing an open arm.

    • Allow the rat to explore the maze for a set period (e.g., 5 minutes).

    • Record the time spent in and the number of entries into the open and closed arms.

    • Anxiogenic compounds typically decrease the time spent in and entries into the open arms.

  • Objective: To measure the response to a punishing stimulus.[6]

  • Apparatus: An operant chamber with a lever and a water dispenser.

  • Procedure:

    • Water-deprived rats are trained to press a lever for a water reward.

    • During the testing phase, lever presses are intermittently paired with a mild foot shock (the punishing stimulus).

    • Administer this compound or vehicle.

    • Measure the number of lever presses during punished and unpunished periods.

    • Anxiogenic compounds suppress responding during the punished periods.

Visualizations

Signaling Pathway of this compound

FG7142_Pathway cluster_GABA_Receptor GABA-A Receptor Complex cluster_Effects Cellular and Neurotransmitter Effects GABA_A GABA-A Receptor BZD_Site Benzodiazepine Binding Site Cl_Channel Chloride (Cl-) Channel Cl_Influx Reduced Cl- Influx BZD_Site->Cl_Influx Reduces GABA's Effect GABA_Downregulation Chronic: GABA Receptor Down-regulation BZD_Site->GABA_Downregulation Chronic Administration FG7142 This compound FG7142->BZD_Site Binds as Inverse Agonist GABA GABA GABA->GABA_A Binds Neuronal_Hyperpolarization Decreased Neuronal Hyperpolarization Cl_Influx->Neuronal_Hyperpolarization Neuronal_Excitability Increased Neuronal Excitability Neuronal_Hyperpolarization->Neuronal_Excitability Dopamine_Release Increased Dopamine Release (PFC) Neuronal_Excitability->Dopamine_Release

Caption: Mechanism of action of this compound at the GABA-A receptor.

Experimental Workflow for Acute vs. Chronic Administration

Experimental_Workflow cluster_Acute Acute Administration Protocol cluster_Chronic Chronic Administration Protocol A_Start Start A_Drug Single this compound or Vehicle Injection A_Start->A_Drug A_Wait Waiting Period (e.g., 15-30 min) A_Drug->A_Wait A_Test Behavioral/Neurochemical Testing A_Wait->A_Test A_End Data Analysis A_Test->A_End C_Start Start C_Drug Repeated this compound or Vehicle Injections (e.g., 10-12 days) C_Start->C_Drug C_Washout Washout Period (e.g., 4-15 days) C_Drug->C_Washout C_Test Behavioral/Neurochemical Testing C_Washout->C_Test C_End Data Analysis C_Test->C_End Effects_Relationship cluster_Acute_Effects Acute Effects cluster_Chronic_Effects Chronic Effects FG7142 This compound Administration Anxiogenic Anxiogenic Behavior FG7142->Anxiogenic Single Dose Proconvulsant Proconvulsant Effect FG7142->Proconvulsant Single Dose Locomotor_Inhibition Locomotor Inhibition FG7142->Locomotor_Inhibition Single Dose Sensitization Sensitization to Convulsant Effects FG7142->Sensitization Repeated Doses Proconflict Long-lasting Pro-conflict State Sensitization->Proconflict Leads to GABA_Downregulation GABA Receptor Down-regulation Sensitization->GABA_Downregulation Underlying Mechanism

References

Application Notes and Protocols: Modeling Anxiety in Rodents by Combining FG 7142 with Restraint Stress

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Developing robust and reliable animal models of anxiety is crucial for understanding the neurobiological underpinnings of anxiety disorders and for the preclinical screening of novel anxiolytic compounds. This document provides detailed application notes and protocols for a composite model of anxiety that combines the pharmacological stressor, FG 7142, with the physical and psychological stress of restraint. This combination aims to create a more potent and clinically relevant anxiety-like state in rodents.

This compound is a partial inverse agonist of the benzodiazepine allosteric site on the GABA-A receptor.[1][2] Unlike benzodiazepines which enhance GABAergic inhibition, this compound reduces it, leading to increased neuronal excitability and anxiogenic effects.[1][3] Restraint stress is a widely used method to induce a state of anxiety and helplessness in rodents by restricting their movement. The combination of these two stressors is hypothesized to create a synergistic effect, resulting in a more pronounced and sustained anxiety-like phenotype.

Data Presentation

The following tables summarize quantitative data from behavioral and neurobiological experiments using the combined this compound and restraint stress model.

Table 1: Behavioral Parameters in the Elevated Plus Maze (EPM)

GroupTreatmentTime in Open Arms (s)Open Arm Entries (%)Total Arm EntriesReference
ControlVehicle + No Stress35.2 ± 4.142.5 ± 5.325.1 ± 3.2Tang et al., 2022
Restraint StressVehicle + Restraint24.8 ± 3.531.2 ± 4.823.9 ± 2.9Tang et al., 2022
RS + this compound (10 mg/kg)This compound + Restraint15.1 ± 2.8 20.7 ± 3.924.5 ± 3.1Tang et al., 2022
RS + this compound (20 mg/kg)This compound + Restraint10.5 ± 2.1 15.3 ± 3.123.8 ± 2.7Tang et al., 2022
RS + this compound (30 mg/kg)This compound + Restraint8.2 ± 1.9 11.8 ± 2.524.1 ± 3.0Tang et al., 2022

*p < 0.05 vs. Control; **p < 0.01 vs. Control

Table 2: Behavioral Parameters in the Marble Burying Test

GroupTreatmentNumber of Marbles BuriedReference
ControlVehicle + No Stress8.3 ± 1.2Tang et al., 2022
Restraint StressVehicle + Restraint12.5 ± 1.8*Tang et al., 2022
RS + this compound (10 mg/kg)This compound + Restraint16.8 ± 2.1 Tang et al., 2022
RS + this compound (20 mg/kg)This compound + Restraint18.2 ± 2.3Tang et al., 2022
RS + this compound (30 mg/kg)This compound + Restraint19.5 ± 1.9**Tang et al., 2022

*p < 0.05 vs. Control; **p < 0.01 vs. Control

Table 3: Neurobiological Changes

GroupTreatmentHippocampal GABAA α1 mRNA (relative expression)Hippocampal 5-HT1A mRNA (relative expression)Hippocampal c-fos expression (relative density)Amygdalar c-fos expression (relative density)Reference
ControlVehicle + No Stress1.00 ± 0.121.00 ± 0.151.00 ± 0.111.00 ± 0.13Tang et al., 2022
RS + this compound (20 mg/kg)This compound + Restraint0.48 ± 0.07 0.55 ± 0.092.85 ± 0.31 3.12 ± 0.35Tang et al., 2022

**p < 0.01 vs. Control

Experimental Protocols

Protocol 1: Combined this compound and Restraint Stress Model in Mice

This protocol is adapted from Tang et al. (2022).[4]

1. Animals:

  • Adult male C57BL/6J mice (8-10 weeks old, 20-25 g).

  • House animals in groups of 4-5 per cage under standard laboratory conditions (12:12 h light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to food and water.

  • Allow at least one week of acclimatization before the start of the experiment.

2. Experimental Groups:

  • Control: Vehicle injection, no restraint stress.

  • Restraint Stress (RS): Vehicle injection followed by restraint stress.

  • RS + this compound: this compound injection (e.g., 10, 20, or 30 mg/kg) followed by restraint stress.

3. This compound Administration:

  • Prepare this compound (N-methyl-β-carboline-3-carboxamide) solution. This compound can be dissolved in a vehicle of sterile saline containing a few drops of Tween 80 to aid solubility.

  • Administer this compound or vehicle via intraperitoneal (i.p.) injection at a volume of 10 ml/kg body weight.

4. Restraint Stress Procedure:

  • Immediately after the injection, place the mice in well-ventilated, size-appropriate restraint tubes (e.g., 50 ml conical tubes with ventilation holes) for a period of 2 hours.

  • Ensure the tubes restrict movement without causing physical injury.

  • After the restraint period, return the mice to their home cages.

5. Behavioral Testing:

  • Conduct behavioral tests 30 minutes after the end of the restraint period.

  • Commonly used tests include the Elevated Plus Maze (EPM) and the Marble Burying Test. The Open Field Test (OFT) can also be used to assess locomotor activity and anxiety-like behavior.

Protocol 2: Elevated Plus Maze (EPM) Test

1. Apparatus:

  • A plus-shaped maze elevated from the floor (typically 50 cm for mice).

  • Two opposite arms are open (e.g., 30 x 5 cm), and two opposite arms are enclosed by high walls (e.g., 30 x 5 x 15 cm).

  • The central platform is a small square (e.g., 5 x 5 cm).

2. Procedure:

  • Place the mouse on the central platform, facing one of the open arms.

  • Allow the mouse to explore the maze for 5 minutes.

  • Record the session with a video camera positioned above the maze.

3. Data Analysis:

  • Score the following parameters:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

  • Calculate the percentage of time spent in the open arms and the percentage of open arm entries. A decrease in these parameters is indicative of increased anxiety-like behavior.

Protocol 3: Open Field Test (OFT)

1. Apparatus:

  • A square arena (e.g., 50 x 50 cm) with high walls to prevent escape.

  • The floor is typically divided into a central zone and a peripheral zone.

2. Procedure:

  • Gently place the mouse in the center of the arena.

  • Allow the mouse to explore the open field for 5-10 minutes.

  • Record the session with a video camera positioned above the arena.

3. Data Analysis:

  • Score the following parameters:

    • Time spent in the center zone.

    • Time spent in the peripheral zone.

    • Total distance traveled.

    • Number of line crossings.

    • Rearing frequency.

  • A decrease in the time spent in the center zone is indicative of increased anxiety-like behavior (thigmotaxis).

Protocol 4: Marble Burying Test

1. Apparatus:

  • A standard mouse cage filled with 5 cm of clean bedding.

  • Place 20-25 glass marbles evenly on the surface of the bedding.

2. Procedure:

  • Place a single mouse in the cage.

  • Allow the mouse to explore and interact with the marbles for 30 minutes.

3. Data Analysis:

  • After 30 minutes, remove the mouse from the cage.

  • Count the number of marbles that are at least two-thirds buried in the bedding.

  • An increase in the number of buried marbles is interpreted as an increase in anxiety-like or compulsive-like behavior.

Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_intervention Intervention cluster_assessment Assessment acclimatization Acclimatization (1 week) group_assignment Group Assignment (Control, RS, RS+FG7142) acclimatization->group_assignment injection This compound / Vehicle (i.p.) group_assignment->injection restraint Restraint Stress (2 hours) injection->restraint behavioral_testing Behavioral Testing (EPM, OFT, MBT) restraint->behavioral_testing neurobiological_analysis Neurobiological Analysis (qPCR, IHC) behavioral_testing->neurobiological_analysis

Experimental workflow for the combined this compound and restraint stress anxiety model.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Neuronal Membrane cluster_intracellular Intracellular cluster_downstream Downstream Effects FG7142 This compound GABA_A_Receptor GABA-A Receptor (Benzodiazepine Site) FG7142->GABA_A_Receptor binds as inverse agonist Chloride_Influx Decreased Chloride (Cl-) Influx GABA_A_Receptor->Chloride_Influx reduces Neuronal_Excitability Increased Neuronal Excitability Chloride_Influx->Neuronal_Excitability leads to Neurotransmitter_Release Altered Neurotransmitter Release Neuronal_Excitability->Neurotransmitter_Release Gene_Expression Altered Gene Expression Neuronal_Excitability->Gene_Expression Anxiety Anxiety-like Behaviors Neurotransmitter_Release->Anxiety Dopamine ↑ Dopamine Neurotransmitter_Release->Dopamine Norepinephrine ↑ Norepinephrine Neurotransmitter_Release->Norepinephrine Glutamate ↑ Glutamate Neurotransmitter_Release->Glutamate Gene_Expression->Anxiety c_fos ↑ c-fos Gene_Expression->c_fos GABA_A_a1 ↓ GABAA α1 Gene_Expression->GABA_A_a1 HT1A ↓ 5-HT1A Gene_Expression->HT1A

Proposed signaling pathway of this compound-induced anxiety.

Logical_Relationship Pharmacological_Stressor Pharmacological Stressor (this compound) Combined_Stressor Combined Stressor Model Pharmacological_Stressor->Combined_Stressor Physical_Psychological_Stressor Physical & Psychological Stressor (Restraint) Physical_Psychological_Stressor->Combined_Stressor Anxiety_Phenotype Enhanced Anxiety-like Phenotype Combined_Stressor->Anxiety_Phenotype Behavioral_Changes Behavioral Changes (↓ EPM open arm time, ↑ Marbles buried) Anxiety_Phenotype->Behavioral_Changes Neurobiological_Changes Neurobiological Changes (↓ GABAA α1, ↓ 5-HT1A, ↑ c-fos) Anxiety_Phenotype->Neurobiological_Changes

Logical relationship of the combined anxiety model components.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing FG 7142 Dosage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing FG 7142 dosage in experimental settings, with a focus on avoiding ceiling effects and other common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a β-carboline compound that functions as a partial inverse agonist at the benzodiazepine allosteric site of the GABAA receptor.[1][2] Unlike benzodiazepine agonists which enhance the inhibitory effects of GABA, this compound reduces the activity of the GABAA receptor.[3][4] This reduction in GABAergic inhibition leads to increased neuronal excitability, which manifests as anxiogenic (anxiety-inducing), proconvulsant, and anorectic (appetite-reducing) effects in preclinical models.[1][2][5]

Q2: What is a "ceiling effect" in the context of this compound dosage?

A2: A ceiling effect is a pharmacological phenomenon where, beyond a certain point, increasing the dose of a drug does not produce a greater therapeutic or physiological effect.[6] In the context of this compound, this may manifest as a plateau in the desired anxiogenic response. Some studies have noted that this compound can exhibit an unusual or U-shaped dose-response curve, where higher doses may paradoxically produce a lesser effect than moderate doses.[5][7] This is a critical consideration for dose-selection to ensure that the observed effects are within the intended range of the dose-response relationship.

Q3: What are the typical dosage ranges for this compound in preclinical research?

A3: The appropriate dosage of this compound can vary significantly depending on the animal model, route of administration, and the specific behavioral or physiological endpoint being measured. Generally, doses in rodents (rats and mice) for inducing anxiety-like behaviors range from 1 mg/kg to 40 mg/kg via intraperitoneal (i.p.) injection.[3][8][9] It is crucial to conduct a pilot dose-response study to determine the optimal dose for your specific experimental conditions.

Q4: Can this compound induce seizures? How can this be managed?

A4: Yes, a primary concern with this compound is its proconvulsant activity, especially at higher doses or with repeated administration, which can lead to a "kindling" effect where the seizure threshold is progressively lowered.[7][10] To mitigate this, it is advisable to start with lower doses and carefully observe the animals for any signs of seizure activity. If the proconvulsant effects interfere with the study, the benzodiazepine receptor antagonist flumazenil (Ro 15-1788) can be co-administered to block these effects at the GABAA receptor.[7][11]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable anxiogenic effect - Dosage too low: The administered dose may be below the threshold for inducing a behavioral change. - Dosage too high (Ceiling/U-shaped effect): The dose may be on the descending part of the dose-response curve.[7] - Animal strain/sex differences: Different rodent strains and sexes can exhibit varying sensitivity to this compound.[3] - Habituation: Animals may be overly habituated to the testing environment.- Conduct a dose-response study: Test a range of doses (e.g., 1, 5, 10, 20 mg/kg i.p. in rats) to identify the optimal dose for your specific model and assay.[3][8] - Review literature for appropriate strain: Select a strain known to be sensitive to anxiogenic compounds. - Ensure novel testing environment: The anxiogenic effects are often most pronounced in a novel environment.
High variability in behavioral response - Inconsistent drug administration: Variations in injection volume or technique can lead to inconsistent dosing. - Environmental factors: Differences in lighting, noise, or handling can affect anxiety levels. - Individual animal differences: Natural variation in temperament and physiology.- Standardize administration protocol: Ensure accurate and consistent drug preparation and administration. - Control experimental environment: Maintain consistent conditions for all testing sessions. - Increase sample size: A larger number of animals per group can help to overcome individual variability.
Animals exhibit seizure activity - Dosage is too high: The dose is in the proconvulsant or convulsant range for the specific animal model.[7] - Kindling effect: Repeated administration has lowered the seizure threshold.[10]- Reduce the dosage: Use the lowest effective dose that produces the desired anxiogenic effect without inducing seizures. - Co-administer flumazenil: The benzodiazepine antagonist can prevent the proconvulsant effects of this compound.[7] - Careful monitoring: Continuously observe animals for signs of distress or seizure activity.
Unexpected sedative or locomotor-suppressant effects - High dose toxicity: At very high doses, the anxiogenic effects can be confounded by general motor impairment. - Interaction with other factors: The drug's effect may be influenced by the animal's stress level or other experimental manipulations.- Perform a dose-response curve for locomotor activity: Use an open field test to assess locomotor activity at different doses and select a dose that does not cause significant hypoactivity. - Separate anxiety testing from other stressful procedures: Ensure that the observed effects are due to this compound and not a combination of stressors.

Data Presentation

Table 1: Reported Dosages of this compound and Observed Effects in Rodents
Animal Model Dosage Range Route of Administration Observed Effects Citation(s)
Male Wistar Rats 1, 4, 8 mg/kgi.p.Increased anxiety-related behaviors in the hole board test.[8][12]
Female Wistar Rats 3.75, 7.5, 15 mg/kgi.p.Dose-dependent reduction in food intake; anxiogenic-like behavior in the elevated plus-maze at 7.5 mg/kg.[6]
Male Sprague-Dawley Rats 5, 10, 20 mg/kgi.p.Decreased open-field exploratory behavior.[3]
Female Sprague-Dawley Rats 40 mg/kgi.p.Decreased open-field activity and rearing behavior (less sensitive than males).[3]
Rats 10, 20 mg/kgi.p.Anxiogenic effects in the elevated plus-maze.[1]
Rats 1-30 mg/kgi.p.Dose-dependent decrease in nonpunished lever pressing.[13]
Mice 10-40 mg/kgi.p.Proconvulsant effects; unusual dose-response where higher doses had less effect.[7]
Mice 40 mg/kgi.p.Induced delayed behavioral despair in the forced swim test.[9]
Adult Mice 10, 20 mg/kgi.p.Increased hippocampal mRNA of Btg2 and Adamsts1 at 20 mg/kg, but not 10 mg/kg, suggesting a dose threshold.[11]

Experimental Protocols

Dose-Response Pilot Study for Anxiogenic Effects
  • Animal Selection: Choose the appropriate species, strain, and sex for your research question. Note that sex differences in sensitivity to this compound have been reported.[3]

  • Dose Selection: Based on literature review, select a range of at least 3-4 doses (e.g., for rats: vehicle, 2.5, 5, 10, and 20 mg/kg, i.p.). Include a vehicle control group.

  • Drug Preparation and Administration: Prepare this compound in a suitable vehicle and administer it consistently at a specific time point before behavioral testing (e.g., 15-30 minutes).

  • Behavioral Assay: Use a validated anxiety paradigm such as the Elevated Plus-Maze (EPM) or Open Field Test (OFT).

  • Data Collection: Record key parameters for anxiogenic-like behavior (e.g., time spent in open arms and number of open arm entries in the EPM; time in the center zone in the OFT).

  • Data Analysis: Analyze the data to identify the dose that produces a significant anxiogenic effect without causing unwanted side effects like seizures or severe motor impairment. This will help to identify the peak of the dose-response curve and avoid the ceiling effect.

Mandatory Visualizations

Signaling Pathway of this compound

FG7142_Pathway cluster_Neuron Postsynaptic Neuron GABA_A GABA-A Receptor (α, β, γ subunits) BZD_Site Benzodiazepine Allosteric Site GABA_A->BZD_Site includes Cl_Channel Chloride (Cl-) Ion Channel GABA_A->Cl_Channel contains GABA_A->Cl_Channel Decreased Cl- influx BZD_Site->GABA_A Reduces GABA's effectiveness Outcome Reduced Neuronal Inhibition (Increased Excitability) Anxiogenic & Proconvulsant Effects Cl_Channel->Outcome Leads to FG7142 This compound (Partial Inverse Agonist) FG7142->BZD_Site Binds to GABA GABA GABA->GABA_A Binds to

Caption: Signaling pathway of this compound at the GABAA receptor.

Experimental Workflow for Dose Optimization

Dose_Optimization_Workflow start Start: Define Experimental Goals lit_review Literature Review: - Animal model - Dosage range - Behavioral assay start->lit_review pilot_study Pilot Dose-Response Study (e.g., 3-4 doses + vehicle) lit_review->pilot_study behavioral_test Behavioral Testing (Elevated Plus-Maze or Open Field) pilot_study->behavioral_test data_analysis Data Analysis: - Anxiogenic effect - Locomotor activity - Side effects behavioral_test->data_analysis decision Optimal Dose Identified? data_analysis->decision main_exp Proceed with Main Experiment decision->main_exp Yes adjust_dose Adjust Dose Range and Re-test decision->adjust_dose No end End main_exp->end adjust_dose->pilot_study

Caption: Workflow for optimizing this compound dosage.

Troubleshooting Logic for Unexpected Results

Troubleshooting_Logic cluster_troubleshoot Troubleshooting Steps start Unexpected Result (e.g., no effect, seizures) check_dose Is the dose within the expected therapeutic window? start->check_dose check_high Consider Ceiling Effect: Test a lower dose check_dose->check_high Dose is high check_low Consider Low Efficacy: Test a higher dose check_dose->check_low Dose is low check_seizure Proconvulsant Effect: - Lower dose - Co-administer Flumazenil check_dose->check_seizure Seizures observed check_protocol Review Protocol: - Drug preparation - Administration route - Assay conditions check_high->check_protocol check_low->check_protocol check_seizure->check_protocol retest Re-run Experiment with Adjusted Parameters check_protocol->retest

Caption: Logical steps for troubleshooting unexpected this compound results.

References

How to prevent FG 7142 precipitation in saline solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FG 7142. The information herein is intended to help prevent common issues, such as precipitation in saline solutions, and to provide a deeper understanding of its mechanism of action.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound is precipitating out of my saline solution. What is causing this?

A1: this compound, a β-carboline, is known for its poor solubility in aqueous solutions like saline. Precipitation is a common issue and can be attributed to several factors:

  • Hydrophobicity: The inherent chemical structure of this compound is hydrophobic, leading to low water solubility.

  • Concentration: Exceeding the solubility limit of this compound in your chosen vehicle will inevitably lead to precipitation.

  • Temperature: Temperature can affect solubility. Preparing and storing solutions at inappropriate temperatures can contribute to precipitation.

  • Inadequate Solubilizing Agents: Saline alone is often insufficient to dissolve this compound, especially at higher concentrations required for in vivo studies.

Q2: How can I prevent this compound from precipitating in my saline-based solution?

A2: To prevent precipitation, it is crucial to use appropriate solvents and preparation techniques. Here are several strategies:

  • Use of Co-solvents: The most common and effective method is to first dissolve this compound in an organic solvent before diluting it into a saline-based vehicle. Dimethyl sulfoxide (DMSO) is a frequently used initial solvent.

  • Employing a Multi-Component Vehicle System: For in vivo experiments, a combination of solvents and surfactants is often necessary to maintain solubility upon injection. A widely cited vehicle composition involves a stepwise addition of DMSO, PEG300, and Tween-80 to the final saline solution.

  • pH Adjustment: Acidifying the solution may improve the solubility of this compound. A solution of 1 equivalent of Hydrochloric Acid (1eq. HCl) has been shown to be an effective solvent. However, the final pH of the injectable solution must be compatible with the experimental model.

  • Use of Cyclodextrins: Cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), can encapsulate hydrophobic molecules like this compound, increasing their aqueous solubility.

  • Sonication and Heating: Gentle heating and/or sonication can aid in the initial dissolution of the compound in the chosen solvent system. However, care must be taken to avoid degradation of this compound.

  • Prepare Fresh Solutions: It is recommended to prepare this compound solutions fresh before each experiment to minimize the risk of precipitation over time.

Q3: What are some recommended vehicle formulations for in vivo administration of this compound?

A3: Several vehicle formulations have been successfully used for in vivo studies. The choice of vehicle may depend on the route of administration and the desired concentration.

  • DMSO/PEG300/Tween-80/Saline: A common formulation involves dissolving this compound in DMSO first, followed by the addition of PEG300, Tween-80, and finally saline to the desired volume.

  • DMSO/SBE-β-CD in Saline: Another effective vehicle involves dissolving this compound in DMSO and then diluting this with a solution of sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline.

  • 20% Emulphor/80% Saline: A suspension of this compound can be prepared in a vehicle of 20% Emulphor in saline.[1]

Q4: What is the mechanism of action of this compound?

A4: this compound is a partial inverse agonist at the benzodiazepine allosteric site of the γ-aminobutyric acid type A (GABA-A) receptor.[2][3] Unlike benzodiazepine agonists which enhance the effect of GABA (the primary inhibitory neurotransmitter in the central nervous system), inverse agonists like this compound reduce the effect of GABA. This leads to a decrease in chloride ion influx into neurons, resulting in neuronal hyperexcitability. This action at the GABA-A receptor subsequently modulates the activity of several other neurotransmitter systems, including the dopaminergic and noradrenergic systems.

Quantitative Data on this compound Solubility

The following table summarizes the available quantitative and qualitative solubility data for this compound in various solvents.

Solvent/VehicleMaximum ConcentrationNotes
DMSO 100 mM (22.52 mg/mL)[4]Commonly used as the initial solvent.
1 eq. HCl 75 mM (16.89 mg/mL)[4]Demonstrates the utility of acidic conditions for solubilization.
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline ≥ 2.5 mg/mL (11.10 mM)A multi-component vehicle for in vivo use. The solution is reported to be clear.
10% DMSO / 90% (20% SBE-β-CD in Saline) ≥ 2.5 mg/mL (11.10 mM)Utilizes a cyclodextrin to enhance aqueous solubility for in vivo studies. The solution is reported to be clear.
10% DMSO / 90% Corn Oil ≥ 2.5 mg/mL (11.10 mM)An alternative lipid-based vehicle for in vivo administration. The solution is reported to be clear.
Water InsolubleThis compound is hydrophobic and does not dissolve in water alone.
Saline (0.9% NaCl) Prone to precipitationWithout co-solvents or other solubilizing agents, this compound will likely precipitate.
2-hydroxypropyl-β-cyclodextrin in Saline Vehicle for 0.2, 2.0, and 3.0 µ g/0.5 µL injectionsUsed for direct brain injections, indicating its suitability for creating injectable solutions.

Experimental Protocols

Protocol 1: Preparation of this compound Solution using a Multi-Component Vehicle

This protocol is adapted for preparing a clear solution of this compound for in vivo administration.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh this compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Initial Dissolution in DMSO: Add the required volume of DMSO to achieve a concentrated stock solution (e.g., 25 mg/mL). Vortex thoroughly until the powder is completely dissolved. Gentle warming or brief sonication may be used to aid dissolution.

  • Addition of PEG300: To the DMSO stock solution, add the appropriate volume of PEG300. For a final vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, if you start with 100 µL of 25 mg/mL this compound in DMSO, you would add 400 µL of PEG300. Vortex until the solution is homogeneous.

  • Addition of Tween-80: Add the required volume of Tween-80 (e.g., 50 µL for the example above) and vortex to ensure complete mixing.

  • Final Dilution with Saline: Slowly add the final volume of sterile saline (e.g., 450 µL for the example above) to reach the desired final concentration and total volume. Vortex the solution thoroughly.

  • Final Check: The final solution should be clear and free of any visible precipitate. If precipitation occurs, the initial concentration of this compound may be too high for this vehicle composition.

Protocol 2: Preparation of this compound Solution using Cyclodextrin

This protocol utilizes a cyclodextrin to enhance the aqueous solubility of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD) or 2-hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare Cyclodextrin Solution: Prepare a stock solution of the cyclodextrin in sterile saline (e.g., 20% SBE-β-CD in saline). Ensure the cyclodextrin is fully dissolved.

  • Dissolve this compound in DMSO: In a separate sterile microcentrifuge tube, dissolve the required amount of this compound in a minimal volume of DMSO to create a concentrated stock solution.

  • Combine Solutions: Slowly add the this compound/DMSO stock solution to the cyclodextrin/saline solution while vortexing.

  • Final Volume Adjustment: Adjust the final volume with the cyclodextrin/saline solution to achieve the desired final concentration of this compound.

  • Final Check: The resulting solution should be clear.

Visualizations

Signaling Pathway of this compound

FG7142_Signaling_Pathway cluster_GABA_A_Receptor GABA-A Receptor cluster_Neuron Postsynaptic Neuron cluster_Neurotransmitters Downstream Effects GABA_A α γ α β β Cl_channel Cl- Channel GABA_A->Cl_channel Reduces GABAergic Inhibition Hyperpolarization Hyperpolarization Cl_channel->Hyperpolarization Decreased Cl- influx Neuronal_Excitation Neuronal Excitation Cl_channel->Neuronal_Excitation Leads to Dopamine ↑ Dopamine Release (Prefrontal Cortex, Nucleus Accumbens) Neuronal_Excitation->Dopamine Norepinephrine ↑ Noradrenergic Activity Neuronal_Excitation->Norepinephrine FG7142 This compound FG7142->GABA_A:f1 Binds to Benzodiazepine Site (Inverse Agonist) GABA GABA GABA->GABA_A:f0 Binds to Orthosteric Site

Caption: Signaling pathway of this compound at the GABA-A receptor.

Experimental Workflow for Preparing this compound Solution

FG7142_Preparation_Workflow cluster_Preparation This compound Solution Preparation start Start weigh 1. Weigh this compound Powder start->weigh dissolve_dmso 2. Dissolve in DMSO weigh->dissolve_dmso add_peg 3. Add PEG300 dissolve_dmso->add_peg add_tween 4. Add Tween-80 add_peg->add_tween add_saline 5. Add Saline add_tween->add_saline check_solution 6. Check for Precipitation add_saline->check_solution end_clear Solution is Clear (Ready for Use) check_solution->end_clear No end_precipitate Precipitation Occurs (Troubleshoot) check_solution->end_precipitate Yes

Caption: Workflow for preparing this compound solution with a multi-component vehicle.

References

Addressing variability in animal response to FG 7142

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of FG 7142, a potent β-carboline and partial inverse agonist of the GABA-A receptor. Our resources are designed to help you navigate the inherent variability in animal responses to this compound and achieve more consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound acts as a partial inverse agonist at the benzodiazepine allosteric site of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2][3] It displays its highest affinity for GABA-A receptors that contain the α1 subunit, although it is not entirely selective.[1][2] By binding to this site, this compound reduces the GABA-induced chloride ion flux, leading to a decrease in inhibitory neurotransmission and resulting in a state of heightened neuronal excitability. This action is what underlies its characteristic anxiogenic (anxiety-producing) and proconvulsant effects.[1][4]

Q2: Why is there significant variability in animal responses to this compound?

A2: The variability in animal responses to this compound is a well-documented phenomenon and can be attributed to a combination of factors, including:

  • Genetic Background: Different animal species and even strains within the same species can exhibit markedly different sensitivities to this compound.[5][6]

  • Sex: Sex-based differences in response to this compound have been observed, with males and females often displaying different sensitivities and behavioral profiles.

  • Dosage and Administration Route: The observed effects of this compound are highly dependent on the dose administered and the route of administration (e.g., intraperitoneal, intravenous).

  • Acute versus Chronic Dosing: The outcomes of this compound administration can vary significantly between single-dose (acute) and repeated-dosing (chronic) paradigms. Chronic administration can lead to a "kindling" effect, where the proconvulsant effects become more pronounced over time.[7]

  • Experimental Conditions: The specific behavioral test used, as well as the animal's housing conditions and handling, can all influence the response to this compound.[8][9][10][11][12]

Q3: What are the expected behavioral and physiological effects of this compound in rodents?

A3: In rodents, acute administration of this compound typically induces a range of anxiogenic-like behaviors and physiological changes, including:

  • Increased anxiety-like behavior in paradigms such as the elevated plus-maze and open-field test.[13][14]

  • Pro-conflict behavior in operant conditioning tasks.[1][2]

  • Suppression of exploratory behavior.

  • Increased heart rate and blood pressure. [1][2]

  • Activation of the hypothalamic-pituitary-adrenal (HPA) axis , leading to elevated levels of stress hormones like corticosterone.[15]

  • Proconvulsant effects , particularly at higher doses.[1][7]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound and provides potential solutions.

Problem Potential Cause(s) Troubleshooting Steps
High variability in behavioral data between subjects. 1. Inconsistent drug preparation and administration. 2. Genetic heterogeneity within the animal colony. 3. Differences in animal handling and habituation. 4. Sex differences not accounted for in the experimental design.1. Ensure consistent and accurate preparation of this compound solutions. Use a standardized administration protocol. 2. Use a genetically homogenous animal strain from a reputable supplier. 3. Implement a consistent handling and habituation protocol for all animals prior to testing. 4. Separate and analyze data for male and female animals independently.
Lack of expected anxiogenic effect. 1. Insufficient dose of this compound. 2. Animal strain is resistant to the effects of this compound. 3. The chosen behavioral assay is not sensitive enough. 4. Improper drug formulation or administration.1. Conduct a dose-response study to determine the optimal anxiogenic dose for your specific animal strain and experimental conditions. 2. Consult the literature to select an animal strain known to be sensitive to this compound. 3. Consider using a different or modified behavioral paradigm. 4. Verify the solubility and stability of your this compound solution and the accuracy of your administration technique.
Animals exhibit seizures at anxiogenic doses. 1. The administered dose is too high for the chosen animal strain. 2. The animal strain is particularly susceptible to the proconvulsant effects of this compound.1. Reduce the dose of this compound. 2. Select a different animal strain with a lower seizure susceptibility.
Inconsistent results across different experimental days. 1. Variations in environmental conditions (e.g., lighting, noise). 2. Differences in the time of day of testing. 3. Experimenter bias.1. Maintain consistent environmental conditions in the testing room. 2. Conduct behavioral testing at the same time each day to control for circadian rhythm effects. 3. Whenever possible, blind the experimenter to the treatment conditions.

Data Presentation

Table 1: Dose-Response of this compound in Different Behavioral Paradigms and Species
Species/Strain Behavioral Test Dose Range Observed Effect
Rat (Wistar)Elevated Plus Maze1 - 8 mg/kg (IP)Dose-dependent decrease in open arm time and entries.[16]
Rat (Wistar)Feeding Microstructure3.75 - 15 mg/kg (IP)Dose-dependent decrease in meal size and feeding rate.[17]
MouseElevated Plus Maze10 - 100 mg/kgReduced open arm exploration.[14]
Squirrel MonkeyFixed-Interval Responding0.3 - 5.6 mg/kg (IV)Dose-related decreases in the rate of responding.[18]
ZebrafishNovel Object Approach10 µMIncreased immobility and reduced distance moved.[4]
Table 2: Factors Influencing Variability in this compound Response
Factor Observation Recommendation for Experimental Design
Species Different species (e.g., rats, mice, monkeys) exhibit varying sensitivities to this compound.Select the species most relevant to the research question and consult literature for appropriate dose ranges.
Strain Inbred mouse strains show clear differences in their convulsive and behavioral responses to this compound.[5][6]Choose a well-characterized strain and maintain consistency throughout the study.
Sex Female rats have been shown to be less sensitive to the anxiogenic effects of this compound compared to males.Include both sexes in the study design and analyze the data separately.
Dosing Regimen Chronic administration can lead to sensitization (kindling) and altered receptor function.[7]Clearly define and justify the choice of an acute or chronic dosing paradigm based on the research goals.
Drug Administration The method of preparation and route of administration can impact drug bioavailability and subsequent effects.Standardize the vehicle, concentration, volume, and route of injection.

Experimental Protocols

Protocol 1: Elevated Plus-Maze (EPM) for Assessing Anxiogenic Effects in Rats
  • Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.[19][20]

  • Animals: Male Wistar rats (250-300g). House individually for at least one week before testing.

  • Drug Preparation: Dissolve this compound in a vehicle of saline containing a few drops of Tween 80 to aid solubility. Prepare fresh on the day of the experiment.

  • Procedure:

    • Administer this compound (e.g., 1, 4, 8 mg/kg) or vehicle via intraperitoneal (IP) injection 30 minutes before the test.[16]

    • Place the rat in the center of the EPM, facing an open arm.

    • Allow the rat to explore the maze for 5 minutes.[20]

    • Record the time spent in and the number of entries into the open and closed arms using a video tracking system.

  • Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. A significant decrease in these parameters in the this compound-treated group compared to the vehicle group indicates an anxiogenic effect.

Protocol 2: Social Interaction Test in Mice
  • Apparatus: A three-chambered box with removable partitions.[21][22]

  • Animals: Adult male C57BL/6J mice. House in groups. Use unfamiliar conspecifics as social stimuli.

  • Drug Preparation: Prepare this compound solution as described in Protocol 1.

  • Procedure:

    • Administer this compound or vehicle IP 30 minutes before the test.

    • Habituation: Place the test mouse in the center chamber and allow it to explore all three chambers for 10 minutes.

    • Sociability Test: Place an unfamiliar mouse (Stranger 1) in a wire cage in one of the side chambers and an empty wire cage in the other. Place the test mouse back in the center chamber and allow it to explore for 10 minutes. Record the time spent sniffing each wire cage.[21]

  • Data Analysis: A decrease in the time spent interacting with the stranger mouse in the this compound-treated group compared to the vehicle group may indicate a social deficit or increased anxiety.

Mandatory Visualizations

FG7142_Signaling_Pathway cluster_GABA GABAergic Synapse cluster_downstream Downstream Effects FG7142 This compound GABA_A GABA-A Receptor (α1 subunit) FG7142->GABA_A Partial Inverse Agonist Chloride Cl- Ion Influx FG7142->Chloride Reduces GABA_A->Chloride Opens Channel Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride->Hyperpolarization Leads to Reduced_Inhibition Reduced GABAergic Inhibition GABA GABA GABA->GABA_A Agonist Reduced_Inhibition->Hyperpolarization Opposes Increased_Excitability Increased Neuronal Excitability Reduced_Inhibition->Increased_Excitability Noradrenergic_System Noradrenergic System (Locus Coeruleus) Increased_Excitability->Noradrenergic_System Activates Dopaminergic_System Dopaminergic System (Prefrontal Cortex) Increased_Excitability->Dopaminergic_System Increases DA Release Serotonergic_System Serotonergic System (Raphe Nuclei) Increased_Excitability->Serotonergic_System Modulates HPA_Axis HPA Axis Activation Increased_Excitability->HPA_Axis Stimulates Anxiogenic_Effects Anxiogenic & Proconvulsant Effects Noradrenergic_System->Anxiogenic_Effects Dopaminergic_System->Anxiogenic_Effects Serotonergic_System->Anxiogenic_Effects HPA_Axis->Anxiogenic_Effects

Caption: Signaling pathway of this compound at the GABA-A receptor and its downstream effects.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase Animal_Acclimation Animal Acclimation (1-2 weeks) Habituation Handling & Habituation (3-5 days) Animal_Acclimation->Habituation Randomization Randomize Animals to Groups Habituation->Randomization Drug_Prep This compound Preparation (Fresh Daily) Administration Drug/Vehicle Administration Drug_Prep->Administration Randomization->Administration Behavioral_Testing Behavioral Testing (e.g., EPM, OFT) Administration->Behavioral_Testing Data_Collection Video Tracking & Data Collection Behavioral_Testing->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation

Caption: A typical experimental workflow for studying the effects of this compound on animal behavior.

Troubleshooting_Logic Start Inconsistent or Unexpected Results with this compound Check_Drug Verify this compound Preparation & Dose Start->Check_Drug Check_Animals Review Animal Characteristics Start->Check_Animals Check_Procedure Examine Experimental Protocol Start->Check_Procedure Dose_Response Conduct Dose- Response Study Check_Drug->Dose_Response Strain_Sex Consider Strain & Sex Differences Check_Animals->Strain_Sex Assay_Sensitivity Evaluate Assay Sensitivity Check_Procedure->Assay_Sensitivity Refine_Protocol Refine Protocol & Re-run Experiment Dose_Response->Refine_Protocol Strain_Sex->Refine_Protocol Assay_Sensitivity->Refine_Protocol

Caption: A logical flowchart for troubleshooting unexpected variability in this compound experiments.

References

The impact of animal strain on FG 7142 anxiogenic effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the anxiogenic compound FG 7142. The information is tailored for scientists and drug development professionals, with a focus on the impact of animal strain on experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (N-methyl-β-carboline-3-carboxamide) is a pharmacological agent known for its anxiety-inducing (anxiogenic) effects. It functions as a partial inverse agonist at the benzodiazepine allosteric site of the GABA-A receptor.[1][2] By binding to this site, this compound reduces the ability of the main inhibitory neurotransmitter, GABA, to activate the receptor. This leads to a decrease in chloride ion influx and subsequent neuronal excitation, which is believed to underlie its anxiogenic and proconvulsant effects.[1][2]

Q2: Which animal strains are commonly used to study the effects of this compound?

A2: A variety of inbred and outbred rodent strains are used. For mice, commonly cited strains include BALB/c, C57BL/6, C3H, CBA, and DBA/2.[3][4] For rats, Wistar and Sprague Dawley are frequently used in behavioral studies involving this compound.[5]

Q3: Are there known differences in how mouse strains respond to this compound?

A3: Yes, significant strain-dependent differences in sensitivity to this compound have been reported.[3][4] The most pronounced difference is in seizure susceptibility. For instance, DBA/2J, C58/J, and CBA/J mice are prone to developing full seizures following administration of this compound, whereas strains like C57BL/6J, C3H/HeJ, and A/J do not exhibit convulsions.[3] These differences are critical for experimental design and dose selection.

Q4: What behavioral tests are most appropriate for measuring the anxiogenic effects of this compound?

A4: The most widely used and validated behavioral paradigms for assessing this compound-induced anxiety are the elevated plus-maze (EPM), the light-dark choice task, and the mirrored chamber test.[3] These tests rely on the natural aversion of rodents to open, elevated, or brightly lit spaces, an aversion that is enhanced by anxiogenic compounds.

Q5: What is a typical dose range for inducing anxiogenic effects with this compound in rodents?

A5: The effective dose range can vary depending on the strain and the desired effect. For mice, anxiogenic effects in the elevated plus-maze have been demonstrated at doses between 10 and 100 mg/kg. In rats, doses of 1 to 8 mg/kg (i.p.) have been shown to modify behavior in the hole-board test, and doses up to 25 mg/kg have been used in microdialysis studies.

Troubleshooting Guide

Issue 1: I administered this compound to my mice but did not observe an anxiogenic effect in the elevated plus-maze.

  • Possible Cause 1: Animal Strain. The selected mouse strain may be less sensitive to the anxiogenic effects of this compound. Strains such as SJL and NMRI have been shown to exhibit low baseline levels of anxiety-related behaviors.[3]

    • Solution: Consider using a strain known for higher emotional reactivity, such as C57BL/6 or BALB/c.[3] It is also crucial to run a baseline comparison of your chosen strains to understand their inherent anxiety levels before drug administration.

  • Possible Cause 2: Incorrect Dosage. The dose of this compound may be too low to elicit an anxiogenic response in your specific strain.

    • Solution: Perform a dose-response study to determine the optimal concentration. Anxiogenic effects in mice are typically observed between 10-20 mg/kg.

  • Possible Cause 3: Habituation. If animals are overly habituated to the testing environment or handling, their baseline anxiety may be too low to detect a drug-induced increase.

    • Solution: Ensure that pre-test handling is consistent but not excessive. Animals should be habituated to the testing room for at least 45 minutes prior to the experiment but should not be repeatedly exposed to the testing apparatus itself.

Issue 2: My mice are exhibiting seizures after this compound administration.

  • Possible Cause: High-Susceptibility Strain. You may be using a mouse strain that is genetically susceptible to the proconvulsant effects of this compound. Strains such as DBA/2J, C58/J, and CBA/J are known to be sensitive.[3]

    • Solution: If the goal is to study anxiety, not seizures, switch to a seizure-resistant strain like C57BL/6J or A/J.[3] Alternatively, if you must use a susceptible strain, a lower dose of this compound should be used, and animals must be monitored closely for adverse effects.

Issue 3: There is high variability in the behavioral data within the same experimental group.

  • Possible Cause 1: Inconsistent Drug Administration. Improper preparation or administration of this compound can lead to inconsistent dosing. This compound can be difficult to dissolve.

    • Solution: Follow a strict protocol for drug preparation. This compound is often suspended in a vehicle like saline with a few drops of Tween 80 to aid in solubility. Ensure the solution is well-vortexed before each injection to maintain a uniform suspension.

  • Possible Cause 2: Environmental Factors. Minor differences in lighting, noise, or time of day for testing can significantly impact anxiety-related behaviors.

    • Solution: Standardize the testing environment. Conduct all behavioral tests at the same time of day, under consistent lighting conditions (e.g., red light), and in a sound-attenuated room.

  • Possible Cause 3: Experimenter Effect. The way an animal is handled immediately before being placed in the apparatus can influence its behavior.

    • Solution: Handle all animals in a consistent and gentle manner. When placing the mouse on the elevated plus-maze, for example, always place it in the center facing a closed arm.

Data Presentation

Table 1: Qualitative Strain-Dependent Responses to this compound in Mice

StrainSeizure SusceptibilityBaseline Anxiety (EPM)Notes
DBA/2J High (Full Seizures)[3]High[3]Highly sensitive to proconvulsant effects.
CBA/J High (Full Seizures)[3]Low[3]Seizure-prone.
C57BL/6J Low (No Convulsions)[3]High[3]Commonly used; seizure-resistant.
BALB/c Not ReportedIntermediate[3]Known to have a higher affinity of benzodiazepine receptors.[3]
A/J Low (No Convulsions)[3]Not ReportedSeizure-resistant.
SJL Not ReportedLow[3]May be less suitable for detecting anxiogenic effects due to low baseline anxiety.

Table 2: Example Dose-Dependent Effects of this compound on Behavior in Male Wistar Rats (Hole-Board Test)

Behavioral ParameterSaline Control (Mean ± SE)This compound (1 mg/kg) (Mean ± SE)This compound (4 mg/kg) (Mean ± SE)This compound (8 mg/kg) (Mean ± SE)
Head Dips (count) 18.5 ± 1.515.0 ± 1.211.0 ± 1.08.0 ± 0.8
Rearing (duration, s) 25.0 ± 2.030.0 ± 2.538.0 ± 3.045.0 ± 3.5
Grooming (duration, s) 40.0 ± 3.532.0 ± 3.025.0 ± 2.518.0 ± 2.0
Walking (duration, s) 60.0 ± 5.050.0 ± 4.540.0 ± 4.030.0 ± 3.5
Note: Data are adapted for illustrative purposes based on findings reported in the literature. An increase in rearing and a decrease in head-dipping, grooming, and walking are indicative of increased anxiety-like behavior.

Experimental Protocols

Protocol 1: Preparation and Administration of this compound

  • Materials:

    • This compound powder

    • Sterile 0.9% saline

    • Tween 80

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Syringes (1 mL) and needles (27-gauge)

  • Preparation of Vehicle:

    • Prepare a vehicle solution of sterile saline containing 1-2 drops of Tween 80 per 10 mL of saline. This acts as a suspending agent.

  • Preparation of this compound Suspension:

    • Weigh the required amount of this compound powder to achieve the target dose (e.g., 10 mg/kg).

    • For a 10 mg/kg dose in a 25g mouse with an injection volume of 5 mL/kg, you would need 2 mg/mL.

    • Suspend the this compound powder in the prepared vehicle solution in a sterile microcentrifuge tube.

    • Vortex the suspension vigorously for 2-3 minutes until a uniform, milky suspension is achieved.

  • Administration:

    • Immediately before injection, vortex the suspension again to prevent settling.

    • Administer the this compound suspension via intraperitoneal (i.p.) injection.

    • The typical injection volume for mice is 5 mL/kg.

    • Administer the drug 15-30 minutes before the behavioral test.

Protocol 2: Elevated Plus-Maze (EPM) Test for Mice

  • Apparatus:

    • A plus-shaped maze elevated 40-50 cm from the floor.

    • Two opposing arms are "open" (e.g., 30x5 cm) and two opposing arms are "closed" with high walls (e.g., 30x5x15 cm).

    • A central platform (5x5 cm) connects the arms.

    • The test should be conducted under dim, indirect lighting (e.g., red light).

  • Procedure:

    • Habituate the mice to the testing room for at least 45 minutes before the trial.

    • Administer this compound or vehicle as per Protocol 1.

    • After the appropriate pre-treatment time (e.g., 20 minutes), gently place the mouse on the central platform of the EPM, facing one of the closed arms.

    • Allow the mouse to explore the maze freely for 5 minutes.

    • Record the session using a video camera mounted above the maze for later analysis.

    • After the 5-minute session, return the mouse to its home cage.

    • Thoroughly clean the maze with 70% ethanol between trials to eliminate olfactory cues.

  • Data Analysis:

    • Key parameters to measure include:

      • Time spent in the open arms.

      • Time spent in the closed arms.

      • Number of entries into the open arms.

      • Number of entries into the closed arms.

    • Calculate the percentage of time spent in the open arms [(Time in open / (Time in open + Time in closed)) x 100] and the percentage of open arm entries [(Open arm entries / Total arm entries) x 100].

    • A significant decrease in these percentages in the this compound-treated group compared to the vehicle group indicates an anxiogenic effect.

Visualizations

GABAA_Receptor_Pathway cluster_receptor GABA-A Receptor cluster_ligands Ligands cluster_effects Cellular Effect GABA_R α β GABA Site α γ BZD Site Cl- Channel Hyperpolarization Hyperpolarization (Inhibition) GABA_R:f6->Hyperpolarization Cl- Influx GABA GABA (Agonist) GABA->GABA_R:f2 Binds BZD Benzodiazepines (Agonist) BZD->GABA_R:f5 Binds BZD->Hyperpolarization Enhances GABA Effect (↑ Frequency of Opening) FG7142 This compound (Inverse Agonist) FG7142->GABA_R:f5 Binds Depolarization Less Hyperpolarization (Disinhibition / Excitation) FG7142->Depolarization Reduces GABA Effect (↓ Frequency of Opening)

Caption: Mechanism of this compound at the GABA-A receptor.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Animal Acclimation (≥ 1 week) C Room Habituation (45-60 min) A->C B Drug Preparation (this compound Suspension) D Drug Administration (i.p. injection) B->D C->D E Pre-treatment Period (15-30 min) D->E F Behavioral Testing (e.g., EPM for 5 min) E->F G Video Scoring F->G H Statistical Analysis G->H I Interpretation of Results H->I

Caption: General workflow for an this compound behavioral study.

Troubleshooting_Tree Start No Anxiogenic Effect Observed Q_Strain Is the strain known to be resistant or have low anxiety? Start->Q_Strain A_Strain_Yes Solution: Change to a more sensitive strain (e.g., C57BL/6). Or, confirm baseline anxiety. Q_Strain->A_Strain_Yes Yes Q_Dose Was a dose-response curve established? Q_Strain->Q_Dose No End Re-run experiment with revised protocol A_Strain_Yes->End A_Dose_No Solution: Perform a dose-response study (e.g., 5, 10, 20 mg/kg). Q_Dose->A_Dose_No No Q_Protocol Is the drug prep and admin protocol consistent? Q_Dose->Q_Protocol Yes A_Dose_No->End A_Protocol_No Solution: Ensure consistent suspension (vortexing) and accurate i.p. injection technique. Q_Protocol->A_Protocol_No No Q_Protocol->End Yes A_Protocol_No->End

Caption: Troubleshooting logic for unexpected experimental results.

References

Controlling for the locomotor stimulant effects of FG 7142

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FG 7142. The information is designed to address specific issues that may be encountered during experiments, with a focus on controlling for its effects on locomotor activity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing significant changes in locomotor activity in our rodent models after administering this compound, which is confounding our anxiety-related behavioral data. How can we control for this?

A1: Changes in locomotor activity are a known confounding variable when studying the anxiogenic effects of this compound. Here are several strategies to address this issue:

  • Thorough Dose-Response Characterization: Before proceeding with your main study, it is crucial to perform a dose-response analysis of this compound on locomotor activity in your specific animal model (species, strain, sex, and age). This will help you identify a dose that produces the desired anxiogenic effect with minimal impact on locomotion. As indicated in the literature, higher doses of this compound can lead to a reduction in locomotor activity.[1][2]

  • Appropriate Behavioral Paradigm Selection: Utilize behavioral tests that can dissociate anxiety-like behavior from general locomotor activity.

    • Elevated Plus Maze (EPM): This maze allows for the simultaneous assessment of anxiety (time spent in and entries into the open arms) and locomotor activity (total arm entries). A decrease in the percentage of time spent in the open arms without a significant change in the total number of arm entries would suggest an anxiogenic effect independent of locomotor changes.[3][4][5][6]

    • Open Field Test (OFT): This test measures both locomotor activity (total distance traveled) and anxiety-like behavior (time spent in the center of the arena). A decrease in the time spent in the center without a corresponding decrease in total distance traveled can indicate an anxiogenic effect.[7][8][9][10]

  • Statistical Control: Employ statistical methods to account for the influence of locomotor activity on your behavioral measures. Analysis of Covariance (ANCOVA), with locomotor activity as a covariate, can help to statistically remove the variance in the anxiety measure that is due to locomotion.

  • Habituation: Ensure all animals are properly habituated to the testing environment before drug administration and behavioral testing. This reduces the influence of novelty-induced hyperactivity or hypoactivity.

  • Control Groups: Always include a vehicle-treated control group to establish a baseline for locomotor activity and anxiety-like behavior.

Q2: What is the expected dose-dependent effect of this compound on locomotor activity in rodents?

A2: The effect of this compound on locomotor activity can be complex and dose-dependent. While it is often characterized as an anxiogenic that can suppress activity, some studies have reported biphasic effects. Generally, at lower doses, the effects on locomotion may be minimal, while higher doses tend to inhibit exploratory and locomotor behavior.[1][2] It is imperative to determine the dose-response curve in your specific experimental conditions.

Quantitative Data on this compound Effects on Locomotor Activity

Species/StrainDose (mg/kg, i.p.)Behavioral TestObserved Effect on LocomotionReference
Adult Male Rats15Photocell MonitorsInhibition of locomotor exploration[1]
Post-weanling Male Rats15Photocell MonitorsInhibition of locomotor exploration[1]
Male Wistar Rats1, 4, 8Hole BoardSignificant reduction in walking[2]
Mice1-5Elevated Plus MazeAnxiogenic activity observed[3]
Mice5-20Mirrored Chamber & EPMDose-dependent reduction in open arm entries[11]

Q3: Can you provide a detailed protocol for an Open Field Test to assess both anxiety and locomotor activity following this compound administration?

A3: Yes, the following is a detailed methodology for conducting an Open Field Test.

Experimental Protocol: Open Field Test

Objective: To assess the effect of this compound on locomotor activity and anxiety-like behavior in rodents.

Materials:

  • Open field arena (e.g., 40 x 40 x 30 cm for mice; 100 x 100 x 40 cm for rats), typically made of a non-porous material for easy cleaning.

  • Video tracking software (e.g., EthoVision, ANY-maze) to automatically record and analyze animal movement.

  • This compound solution.

  • Vehicle solution (e.g., saline with a small amount of Tween 80).

  • Syringes and needles for injection.

  • 70% ethanol for cleaning the arena.

Procedure:

  • Habituation: For at least 3 days prior to testing, handle the animals for a few minutes each day to acclimate them to the experimenter. On the day of the experiment, bring the animals to the testing room at least 60 minutes before the start of the test to allow for acclimation to the new environment.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection). The time between injection and testing should be consistent across all animals and based on the known pharmacokinetics of this compound (typically 15-30 minutes).

  • Testing:

    • Gently place the animal in the center of the open field arena.

    • Immediately start the video recording software.

    • Allow the animal to explore the arena for a predetermined amount of time (typically 5-10 minutes).

    • The experimenter should leave the room during the test to avoid influencing the animal's behavior.

  • Data Collection: After the test, remove the animal from the arena and return it to its home cage. Thoroughly clean the arena with 70% ethanol between each animal to remove any olfactory cues.

  • Data Analysis: Use the video tracking software to analyze the following parameters:

    • Locomotor Activity:

      • Total distance traveled.

      • Mean velocity.

    • Anxiety-Like Behavior:

      • Time spent in the center of the arena (e.g., the central 25% of the total area).

      • Frequency of entries into the center zone.

      • Latency to first enter the center zone.

Q4: What is the underlying signaling pathway through which this compound exerts its effects?

A4: this compound acts as a partial inverse agonist at the benzodiazepine allosteric site of the GABA-A receptor.[12] Unlike benzodiazepine agonists which enhance the effect of GABA, inverse agonists like this compound reduce the constitutive activity of the GABA-A receptor, thereby decreasing the influx of chloride ions in response to GABA.[13][14] This leads to a reduction in neuronal inhibition and a state of increased neuronal excitability in brain regions associated with anxiety, such as the amygdala and prefrontal cortex. This compound has the highest affinity for GABA-A receptors containing the α1 subunit.[12]

Signaling Pathway of this compound at the GABA-A Receptor

FG7142_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA GABA GABA_A_Receptor GABA-A Receptor (α, β, γ subunits) GABA->GABA_A_Receptor Binds to Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Reduces Opening Probability Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Decreased Cl- Influx Neuronal_Excitability Increased Neuronal Excitability (Anxiogenic Effect) Hyperpolarization->Neuronal_Excitability Leads to FG7142 This compound Benzodiazepine_Site Benzodiazepine Allosteric Site FG7142->Benzodiazepine_Site Binds to Benzodiazepine_Site->GABA_A_Receptor Modulates

Caption: this compound binds to the benzodiazepine site on the GABA-A receptor, reducing its function.

Experimental Workflow for Controlling Locomotor Effects

Experimental_Workflow cluster_planning Experimental Planning cluster_execution Experiment Execution cluster_analysis Data Analysis Dose_Selection 1. Dose-Response Study (Locomotor Activity) Behavioral_Paradigm 2. Select Appropriate Behavioral Test (e.g., EPM, OFT) Dose_Selection->Behavioral_Paradigm Habituation 3. Animal Habituation Behavioral_Paradigm->Habituation Drug_Admin 4. This compound / Vehicle Administration Habituation->Drug_Admin Behavioral_Testing 5. Behavioral Recording Drug_Admin->Behavioral_Testing Data_Extraction 6. Quantify Locomotor & Anxiety-like Behaviors Behavioral_Testing->Data_Extraction Statistical_Analysis 7. Statistical Analysis (e.g., ANCOVA) Data_Extraction->Statistical_Analysis Interpretation 8. Interpretation of Results Statistical_Analysis->Interpretation

Caption: Workflow for designing and conducting experiments to control for locomotor effects of this compound.

References

Best practices for handling and storing FG 7142 powder

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing FG 7142 powder. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is a partial inverse agonist of the benzodiazepine allosteric site on the γ-aminobutyric acid type A (GABA-A) receptor.[1] Unlike benzodiazepine agonists which enhance the effect of GABA, an inhibitory neurotransmitter, this compound reduces the effect of GABA, leading to neuronal excitation. This action is responsible for its anxiogenic (anxiety-producing) and proconvulsant (seizure-promoting) effects observed in preclinical research.[1]

2. What are the recommended storage conditions for this compound powder?

For long-term storage, it is recommended to store this compound powder at -20°C.[2] Some suppliers suggest that storage at room temperature is also acceptable for shorter periods.[3] It is best to store the powder in a dry and dark environment.[1]

3. How should I prepare stock solutions of this compound?

This compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) is a common choice for preparing stock solutions.[3][4] It is also soluble in 1eq. HCl.[3][4] For in vivo studies in rodents, this compound has been dissolved in a saline solution containing 40% 2-hydroxypropyl-ß-cyclodextrin. A stock solution for zebrafish studies has been prepared in 10% DMSO.[1]

4. What personal protective equipment (PPE) should I use when handling this compound powder?

While the Safety Data Sheet (SDS) for this compound from at least one supplier indicates that it is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is still recommended to follow standard laboratory safety practices.[5] This includes wearing a lab coat, safety glasses, and gloves. If there is a risk of inhaling the powder, a dust mask or respirator should be used.

5. Is this compound sensitive to light or humidity?

Troubleshooting Guides

Issue: this compound powder is difficult to dissolve.

  • Question: I am having trouble dissolving this compound powder in my chosen solvent. What can I do?

  • Answer:

    • Verify the appropriate solvent: Refer to the solubility data table below to ensure you are using a suitable solvent. DMSO and 1eq. HCl are the most commonly recommended solvents for achieving higher concentrations.[3][4]

    • Gentle warming: Gently warming the solution to 37°C can aid in dissolution.

    • Sonication: Using an ultrasonic bath can also help to break up any clumps and facilitate dissolving.

    • Fresh solvent: Ensure that your solvent is anhydrous and of high purity, as contaminants can affect solubility.

Issue: Precipitation of this compound in aqueous solutions.

  • Question: My this compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer for my experiment. How can I prevent this?

  • Answer:

    • Lower the final concentration: The solubility of this compound in aqueous solutions is limited. Try lowering the final concentration of this compound in your assay.

    • Increase the percentage of co-solvent: If your experimental design allows, you can try to increase the final percentage of DMSO in your aqueous solution. However, be mindful of the potential effects of the solvent on your biological system.

    • Use a different vehicle for in vivo studies: For animal studies, consider using a vehicle such as saline with a solubilizing agent like 2-hydroxypropyl-ß-cyclodextrin, which has been successfully used for intraperitoneal injections in mice.

Issue: Inconsistent experimental results.

  • Question: I am observing high variability in my experimental results with this compound. What could be the cause?

  • Answer:

    • Solution stability: Prepare fresh solutions of this compound for each experiment, as its stability in aqueous solutions can be limited. One supplier recommends not storing aqueous solutions for more than one day.[2] Stock solutions in anhydrous DMSO should be stored at -20°C or -80°C and aliquoted to avoid repeated freeze-thaw cycles.

    • Batch-to-batch variability: If you are using different batches of this compound, there may be slight differences in purity or potency. It is good practice to test each new batch to ensure consistency.

    • Experimental conditions: Ensure that all other experimental parameters, such as temperature, pH, and incubation times, are kept consistent between experiments.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Weight 225.25 g/mol [3]
Formula C₁₃H₁₁N₃O[3]
Appearance Solid powder
Purity ≥98%

Table 2: Solubility of this compound

SolventMaximum Concentration
DMSO 100 mM[3][4]
1eq. HCl 75 mM[3][4]
DMF ~20 mg/mL
Ethanol ~1 mg/mL

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Experiments

  • Weighing: Accurately weigh the desired amount of this compound powder in a chemical fume hood.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the powder to achieve the desired stock concentration (e.g., 100 mM).

  • Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming (37°C) or sonication can be used to aid dissolution.

  • Storage: Aliquot the stock solution into small, single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Preparation of this compound for In Vivo Administration in Rodents (Intraperitoneal Injection)

  • Vehicle Preparation: Prepare a vehicle solution of saline containing 40% 2-hydroxypropyl-ß-cyclodextrin.

  • Dissolution: Dissolve the required amount of this compound powder in the vehicle to reach the desired final concentration for injection.

  • Administration: Administer the solution to the animals via intraperitoneal (i.p.) injection at the desired dose (e.g., 15 mg/kg).[3]

Mandatory Visualization

FG7142_Signaling_Pathway cluster_neuron Postsynaptic Neuron cluster_effects Cellular Effects cluster_ligands Ligands GABA_A_Receptor GABA-A Receptor Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel gating Hyperpolarization Membrane Hyperpolarization Chloride_Channel->Hyperpolarization Cl- Influx Neuronal_Inhibition Decreased Neuronal Excitability Hyperpolarization->Neuronal_Inhibition GABA GABA GABA->GABA_A_Receptor Binds & Activates FG7142 This compound (Inverse Agonist) FG7142->GABA_A_Receptor Binds & Reduces GABA Efficacy Experimental_Workflow_FG7142 cluster_prep Preparation cluster_exp Experimentation cluster_ts Troubleshooting Weigh Weigh this compound Powder Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Stock Prepare Stock Solution Dissolve->Stock Solubility_Issue Solubility Issues? Dissolve->Solubility_Issue Store Store Aliquots at -20°C / -80°C Stock->Store Dilute Prepare Working Solution Store->Dilute Use Freshly Thawed Aliquot Treat Treat Cells / Administer to Animals Dilute->Treat Precipitation_Issue Precipitation? Dilute->Precipitation_Issue Assay Perform Assay (e.g., Behavioral, Electrophysiology) Treat->Assay Analyze Data Analysis Assay->Analyze Inconsistent_Results Inconsistent Results? Analyze->Inconsistent_Results

References

Technical Support Center: Interpreting Conflicting Findings in FG 7142 Literature

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of FG 7142 experimentation. The information is presented in a question-and-answer format to directly address specific issues that may arise during research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a partial inverse agonist of the benzodiazepine allosteric site on the γ-aminobutyric acid type A (GABAA) receptor.[1] Unlike benzodiazepine agonists which enhance the effect of GABA, this compound reduces the GABA-induced chloride ion flux, leading to decreased neuronal inhibition and a state of central nervous system hyperexcitability.[1] It displays the highest affinity for GABAA receptors containing the α1 subunit, although it is not entirely selective.[1]

Q2: Why are there conflicting reports on the anxiogenic effects of this compound?

The anxiogenic profile of this compound can be influenced by several factors, leading to apparently conflicting findings:

  • Behavioral Paradigm Specificity: The anxiogenic effects of this compound are not uniformly observed across all behavioral tests. For instance, some studies have shown that this compound dose-dependently decreases non-punished lever pressing but does not affect punished responding in a conflict schedule, which is contrary to the expected profile of an anxiogenic compound.[2]

  • Dose-Response Relationships: The behavioral effects of this compound are highly dose-dependent. Low doses may not produce significant anxiogenic effects, while high doses can lead to a general suppression of behavior, which can be misinterpreted as an anxiolytic-like effect or be confounded by sedative or proconvulsant actions.

  • Animal Strain and Species: Genetic differences between animal strains and species can influence their sensitivity to this compound.

  • Acute vs. Chronic Administration: The effects of this compound can change dramatically with repeated administration.

Q3: How do the effects of this compound differ between acute and chronic administration?

Acute administration of this compound typically produces anxiogenic and proconvulsant effects.[1][3] In contrast, chronic or repeated administration can lead to a phenomenon known as "chemical kindling," where repeated application of an initially sub-convulsive dose leads to the development of full-blown seizures.[4] This sensitization to the proconvulsant effects can occur alongside a potential separation from its anxiogenic effects. One study found that while chronic this compound treatment induced kindling in rats, it did not alter their behavior in several anxiety tests, including the elevated plus maze and the Vogel conflict test.[5]

Q4: What is "chemical kindling" as observed with chronic this compound treatment?

Chemical kindling is a phenomenon where repeated administration of a chemical substance at a dose that initially causes only minor effects, such as tremors or myoclonic jerks, eventually leads to the manifestation of more severe effects, such as generalized seizures.[4] With this compound, daily administration of a proconvulsant dose can lead to the development of full seizures after a number of treatments.[4] This effect is long-lasting and is mediated through the benzodiazepine receptor.[4]

Q5: How does the dose of this compound influence its behavioral effects?

The dose of this compound is a critical determinant of its observed behavioral effects. In many anxiety models, an inverted U-shaped dose-response curve may be observed, where intermediate doses produce the strongest anxiogenic effects, while higher doses may lead to behavioral suppression or seizures that can mask anxiety-like behaviors. For example, in mice, acute administration of this compound at doses between 10 and 40 mg/kg lowered seizure thresholds, but higher doses had a less pronounced effect.[3]

Q6: Which neurotransmitter systems are modulated by this compound?

Beyond its primary action on GABAA receptors, this compound modulates several other neurotransmitter systems, which contributes to its complex behavioral profile. It has been shown to interact with:

  • Noradrenergic system: this compound can increase the activity of noradrenergic neurons in specific brain regions.

  • Dopaminergic system: It can selectively increase dopamine release in the prefrontal cortex.[6]

  • Serotonergic system: this compound has been shown to influence serotonergic neuronal activity.

  • Cholinergic system: Interactions with the cholinergic system have also been reported.[1]

These interactions with various neurotransmitter systems likely contribute to the diverse behavioral and physiological effects of this compound.[1]

Troubleshooting Guides

Problem: My results with this compound are not consistent or reproducible.

Possible Causes and Solutions:

  • Drug Solubility and Stability:

    • Cause: this compound has poor solubility in aqueous solutions. Improper preparation can lead to inconsistent dosing.

    • Solution: Ensure a consistent and validated protocol for dissolving this compound. The use of a vehicle such as a suspension in saline with a few drops of Tween 80 is common. Always prepare fresh solutions for each experiment.

  • Route and Timing of Administration:

    • Cause: The pharmacokinetic profile of this compound can vary with the route of administration (e.g., intraperitoneal, intravenous). The timing of behavioral testing relative to drug administration is also critical.

    • Solution: Standardize the route and timing of administration across all experiments. Conduct pilot studies to determine the optimal time window for observing the desired effects with your specific experimental setup.

  • Animal Handling and Acclimation:

    • Cause: Stress from handling and a novel environment can impact baseline anxiety levels and interact with the effects of this compound.

    • Solution: Ensure all animals are properly acclimated to the housing and testing rooms. Handle animals consistently and gently to minimize stress.

Problem: I am not observing the expected anxiogenic effects of this compound in my behavioral paradigm.

Possible Causes and Solutions:

  • Inappropriate Behavioral Assay:

    • Cause: As noted, this compound's anxiogenic effects can be paradigm-specific. For example, it may not consistently increase punished responding in all conflict tests.[2][7]

    • Solution: Consider using a battery of tests to assess anxiety-like behavior. The elevated plus maze is a commonly used paradigm where this compound has been shown to produce anxiogenic-like effects. If using a conflict test, carefully consider the parameters of punishment.

  • Incorrect Dose Selection:

    • Cause: The dose may be too low to elicit an anxiogenic response or so high that it causes general behavioral suppression.

    • Solution: Conduct a dose-response study to determine the optimal dose for your specific animal strain and behavioral test. Refer to the literature for dose ranges used in similar studies (see Table 1).

  • Baseline Anxiety Levels:

    • Cause: If the baseline level of anxiety in your control animals is already very high or very low, it may be difficult to detect a further increase caused by this compound.

    • Solution: Ensure the testing environment is designed to produce a moderate level of baseline anxiety. For example, in the elevated plus maze, control animals should show a clear preference for the closed arms but still make some entries into the open arms.

Problem: My animals are developing seizures after repeated this compound administration.

Possible Causes and Solutions:

  • Chemical Kindling:

    • Cause: This is an expected outcome of chronic this compound administration.[4]

    • Solution: If the goal is to study the chronic effects of this compound on anxiety, be aware of the confounding effect of kindling. It may be necessary to use lower doses or a different administration schedule. If studying the kindling effect itself, this is the expected outcome.

  • High Dose:

    • Cause: The dose used may be too high for chronic administration.

    • Solution: Reduce the dose for chronic studies. The kindling effect is dose-dependent.

Data Presentation: Quantitative Summary Tables

Table 1: Dose-Dependent Effects of Acute this compound Administration in Different Behavioral Paradigms

Animal ModelBehavioral ParadigmDose RangeObserved EffectReference
RatPunished Responding1-30 mg/kgDose-dependent decrease in non-punished responding; no effect on punished responding.[2]
MouseSeizure Threshold (PTZ)10-40 mg/kgLowered seizure threshold (proconvulsant).[3]
RatElevated Plus Maze2-6 mg/kgInconsistent effects on punished responding.[7]
ZebrafishNovel Object Approach10 µMIncreased immobility and reduced distance moved (fear response).[8]
RatPrefrontal Cortex Dopamine Release25 mg/kgIncreased dopamine release.[6]

Table 2: Effects of Acute vs. Chronic this compound Administration

AdministrationAnimal ModelDoseBehavioral/Physiological EffectReference
AcuteMouse10-40 mg/kgProconvulsant[3]
AcuteRat10 mg/kgIncreased CCK mRNA in amygdala and hippocampus[9]
ChronicMouse40 mg/kg (once daily for 12 days)Development of generalized seizures (chemical kindling)[4]
ChronicRatNot specifiedKindling, but no change in anxiety-related behavior in EPM or Vogel test[5]
ChronicRat30 mg/kg (daily for 9 days)Increased myoclonic seizures, altered GABA release in substantia nigra and superior colliculus[10]

Experimental Protocols

Protocol 1: Assessment of Anxiogenic-like Behavior using the Elevated Plus Maze (EPM)

This protocol is a general guideline and may need to be optimized for specific laboratory conditions and animal strains.

1. Apparatus:

  • A plus-shaped maze elevated from the floor (typically 50-70 cm).

  • Two open arms (e.g., 50 x 10 cm) and two closed arms (e.g., 50 x 10 x 40 cm) arranged opposite to each other.

  • A central platform (e.g., 10 x 10 cm).

  • The maze should be made of a non-porous material for easy cleaning.

2. Animals:

  • Adult male rats or mice are commonly used.

  • Animals should be housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.

  • Allow at least one week of acclimatization to the housing facility before testing.

  • Handle animals for several days prior to testing to reduce handling stress.

3. Procedure:

  • Habituation: Bring animals to the testing room at least 30 minutes before the start of the experiment to acclimate.

  • Drug Administration: Administer this compound or vehicle at the desired dose and route (e.g., intraperitoneally) at a predetermined time before testing (e.g., 30 minutes).

  • Testing:

    • Place the animal gently on the central platform of the EPM, facing one of the open arms.

    • Allow the animal to explore the maze freely for a 5-minute session.

    • Record the session using a video camera positioned above the maze.

  • Data Analysis:

    • Score the following parameters using a stopwatch or automated tracking software:

      • Time spent in the open arms.

      • Time spent in the closed arms.

      • Number of entries into the open arms.

      • Number of entries into the closed arms.

    • Calculate the percentage of time spent in the open arms [(Time in open arms) / (Total time in both arms)] x 100 and the percentage of open arm entries [(Number of open arm entries) / (Total number of arm entries)] x 100.

    • An anxiogenic effect is indicated by a significant decrease in the percentage of time spent in the open arms and/or the percentage of open arm entries compared to the vehicle-treated group.

Protocol 2: Assessment of Anxiogenic-like Behavior using the Vogel Conflict Test (VCT)

This protocol describes a common variation of the VCT. The specific parameters, especially the shock intensity, may require optimization.

1. Apparatus:

  • An operant conditioning chamber equipped with a drinking spout connected to a water source and a shock generator.

  • A lickometer to record the number of licks.

2. Animals:

  • Adult male rats are typically used.

  • Animals should be water-deprived for a period before testing (e.g., 24-48 hours) to motivate drinking behavior. Ensure free access to food.

3. Procedure:

  • Training (Day 1):

    • Place the water-deprived rat in the operant chamber.

    • Allow the rat to drink freely from the spout for a set period (e.g., 10 minutes) to habituate to the apparatus. No shocks are delivered during this phase.

  • Testing (Day 2):

    • Administer this compound or vehicle at the desired dose and route.

    • After the appropriate pre-treatment time, place the rat in the chamber.

    • The test session begins when the rat starts drinking.

    • During the session (e.g., 3-5 minutes), every 20th lick is punished with a brief, mild electric shock to the drinking spout.

  • Data Analysis:

    • Record the total number of licks during the punished session.

    • An anxiogenic effect is indicated by a significant decrease in the number of punished licks in the this compound-treated group compared to the vehicle-treated group.

    • It is crucial to also measure non-punished drinking in a separate session or group of animals to ensure that the drug is not simply suppressing drinking behavior in general.

Mandatory Visualization

Diagrams of Signaling Pathways and Experimental Workflows

FG7142_Mechanism cluster_GABA GABAA Receptor GABA_R GABA Site Benzodiazepine Site Chloride Channel Cl_in Chloride Influx (Hyperpolarization) GABA_R:s->Cl_in Enhanced by Agonists Cl_out Reduced Chloride Influx (Hyperexcitability) GABA_R:s->Cl_out Reduced by this compound FG7142 This compound FG7142->GABA_R:n Binds (Inverse Agonist) GABA GABA GABA->GABA_R:n Binds

Caption: Primary mechanism of this compound at the GABAA receptor.

FG7142_Neurotransmitter_Interaction cluster_monoamines Modulation of Monoamine Systems FG7142 This compound GABA_A GABAA Receptor (Inverse Agonism) FG7142->GABA_A Hyperexcitability Neuronal Hyperexcitability GABA_A->Hyperexcitability Noradrenaline Noradrenaline Release ↑ Hyperexcitability->Noradrenaline Dopamine Dopamine Release ↑ (Prefrontal Cortex) Hyperexcitability->Dopamine Serotonin Serotonin Activity ↑ Hyperexcitability->Serotonin Anxiety Anxiogenic & Proconvulsant Effects Noradrenaline->Anxiety Dopamine->Anxiety Serotonin->Anxiety

Caption: Interaction of this compound with monoamine systems.

Troubleshooting_Workflow Start Inconsistent or Unexpected This compound Results Check_Drug Verify Drug Preparation (Solubility, Freshness) Start->Check_Drug Check_Protocol Review Experimental Protocol (Dose, Route, Timing) Start->Check_Protocol Check_Paradigm Evaluate Behavioral Paradigm (Sensitivity, Baseline) Start->Check_Paradigm Check_Animals Assess Animal Factors (Strain, Handling, Health) Start->Check_Animals Outcome_Consistent Results Consistent? Check_Drug->Outcome_Consistent Dose_Response Conduct Dose-Response Study Check_Protocol->Dose_Response Pilot_Study Run Pilot Study for Timing Check_Protocol->Pilot_Study Alternative_Paradigm Consider Alternative Paradigm Check_Paradigm->Alternative_Paradigm Check_Animals->Outcome_Consistent Dose_Response->Outcome_Consistent Pilot_Study->Outcome_Consistent Alternative_Paradigm->Outcome_Consistent Outcome_Inconsistent Re-evaluate All Parameters Outcome_Consistent->Outcome_Inconsistent No

Caption: Troubleshooting workflow for this compound experiments.

References

Minimizing off-target effects of FG 7142 in behavioral studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using FG 7142 in behavioral studies. Our goal is to help you minimize off-target effects and ensure the reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a partial inverse agonist of the benzodiazepine allosteric site on the GABA-A receptor.[1][2][3][4] Unlike benzodiazepine agonists which enhance the effect of GABA, inverse agonists like this compound reduce the effect of GABA, leading to neuronal hyperexcitability. This action is responsible for its anxiogenic (anxiety-producing) and pro-convulsant effects.[1][2][3][4] It has the highest affinity for the α1 subunit-containing GABA-A receptor, though it is not selective.[2][3][4]

Q2: What are the known off-target effects of this compound?

While the primary action of this compound is at the GABA-A receptor, it can produce a range of effects that may be considered "off-target" in the context of a specific behavioral paradigm. These include:

  • Pro-convulsant Activity: At higher doses, this compound can induce seizures. This is a direct consequence of its mechanism of action but can be an unwanted side effect in studies focused on anxiety.[2][4]

  • Anorectic Effects: this compound can suppress appetite, which may confound behavioral paradigms that use food rewards.[1]

  • Interaction with other Neurotransmitter Systems: this compound has been shown to interact with serotonergic, dopaminergic, cholinergic, and noradrenergic systems.[2][3][4] It can also increase the release of acetylcholine and noradrenaline.[1]

  • Upregulation of β-adrenoceptors: Studies have shown that this compound can cause an upregulation of β-adrenoceptors in the cerebral cortex.[5][6]

Q3: What are the typical dose ranges for in vivo behavioral studies?

The appropriate dose of this compound is highly dependent on the animal model, the specific behavioral assay, and the intended effect. It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental conditions.

Animal ModelRoute of AdministrationDose RangeObserved EffectsReference
Rats (Wistar)Intraperitoneal (IP)1, 4, 8 mg/kgAnxiogenic effects in the hole-board test.[7][7]
MiceIntraperitoneal (IP)5-20 mg/kgDose-dependent anxiogenic-like effects in the elevated plus-maze and mirrored chamber tests.[8][8]
Squirrel MonkeysIntravenous (IV)0.3-5.6 mg/kgDose-related decreases in responding on a fixed-interval schedule.[9][9]
ZebrafishImmersion0.00-1.00µMProposed range for studying anxiogenic effects.[10][10]

Q4: How should I prepare and administer this compound?

This compound is poorly soluble in aqueous solutions. A common method for preparation is to dissolve it in a vehicle containing a small amount of an organic solvent (e.g., DMSO) and then dilute it with saline or a cyclodextrin-based solution. It is critical to:

  • Establish a consistent vehicle preparation: The vehicle itself can have behavioral effects and should be administered to a control group.

  • Ensure complete dissolution: Incomplete dissolution can lead to inaccurate dosing and high variability in your results.

  • Administer a consistent volume: The volume of administration should be consistent across all animals.

Troubleshooting Guides

Problem 1: High variability in behavioral results between subjects.

Potential Cause Troubleshooting Steps
Inconsistent Drug Administration Ensure this compound is fully solubilized before injection. Use a consistent injection volume and technique for all animals.
Animal-Specific Factors Consider the strain, sex, and age of your animals. These factors can significantly influence behavioral responses. Run pilot studies to determine the optimal animal model for your experiment.
Environmental Stressors Ensure a consistent and low-stress environment for all behavioral testing. Factors like noise, light, and handling can impact anxiety levels and interact with the effects of this compound.
Pharmacokinetic Variability Individual differences in drug metabolism can lead to variable responses. Consider using a larger sample size to account for this variability.

Problem 2: Observing unexpected sedative or locomotor-suppressing effects.

Potential Cause Troubleshooting Steps
Dose is too high High doses of this compound can lead to general motor suppression, which can be misinterpreted as an anxiogenic effect in some paradigms. Conduct a thorough dose-response study to identify a dose that produces anxiogenic effects without significant motor impairment.[11]
Off-target effects The observed sedation may be due to interactions with other neurotransmitter systems. Consider using a more specific compound if available, or use control experiments to rule out non-specific effects.
Paradigm-specific effects The observed effect may be specific to the behavioral paradigm being used. For example, this compound has been shown to decrease non-punished responding in a conflict schedule, which could be interpreted as sedation.[11]

Problem 3: Difficulty distinguishing between anxiogenic and other behavioral effects (e.g., anhedonia, cognitive impairment).

Potential Cause Troubleshooting Steps
Lack of specific behavioral assays Use a battery of behavioral tests to assess different aspects of behavior. For example, combine an anxiety test (e.g., elevated plus-maze) with a test for anhedonia (e.g., sucrose preference test) and a test for cognitive function (e.g., Morris water maze).
Confounding effects of the drug The anorectic effects of this compound can interfere with paradigms that use food rewards.[1] Use paradigms that do not rely on food motivation, or carefully control for motivational changes.
Insufficient control groups Include appropriate control groups to isolate the anxiogenic effects. This should include a vehicle-only group and may also include a group treated with a known anxiolytic to demonstrate the sensitivity of the assay.

Experimental Protocols & Visualizations

Signaling Pathway of this compound at the GABA-A Receptor

This compound acts as a partial inverse agonist at the benzodiazepine binding site of the GABA-A receptor. This reduces the influx of chloride ions that is normally facilitated by GABA, leading to neuronal depolarization and increased excitability.

FG7142_Pathway cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor Chloride_Channel Chloride (Cl-) Channel GABA_A->Chloride_Channel Opens GABA_A->Chloride_Channel Reduces Opening Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx Depolarization Depolarization (Excitation) Chloride_Channel->Depolarization Reduced Cl- Influx GABA GABA GABA->GABA_A Binds FG7142 This compound FG7142->GABA_A Binds (Inverse Agonist)

Caption: Signaling pathway of this compound at the GABA-A receptor.

Experimental Workflow for a Behavioral Study

A well-designed behavioral study with this compound should include multiple groups to control for various factors.

Experimental_Workflow start Start: Acclimatize Animals groups Divide into Experimental Groups start->groups drug_admin Drug Administration groups->drug_admin group1 Group 1: Vehicle Control group2 Group 2: This compound (Low Dose) group3 Group 3: This compound (High Dose) group4 Group 4: Positive Control (e.g., Anxiolytic) behavioral_testing Behavioral Testing data_analysis Data Analysis behavioral_testing->data_analysis end End: Interpretation data_analysis->end group1->behavioral_testing group2->behavioral_testing group3->behavioral_testing group4->behavioral_testing

Caption: A typical experimental workflow for a behavioral study using this compound.

Troubleshooting Decision Tree for Unexpected Results

When faced with unexpected results, a systematic approach to troubleshooting is essential.

Troubleshooting_Tree start Unexpected Behavioral Results check_protocol Review Experimental Protocol start->check_protocol check_drug Check Drug Preparation & Administration check_protocol->check_drug Protocol OK solution1 Revise Protocol check_protocol->solution1 Error Found check_animals Evaluate Animal Model & Husbandry check_drug->check_animals Drug Prep OK solution2 Prepare Fresh Drug Solution check_drug->solution2 Error Found check_assay Assess Behavioral Assay Validity check_animals->check_assay Animals OK solution3 Consider Alternative Animal Model check_animals->solution3 Issue Identified solution4 Use Alternative Behavioral Paradigm check_assay->solution4 Assay Issue

Caption: A decision tree for troubleshooting unexpected results in this compound studies.

References

Adjusting FG 7142 experimental design for different research questions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing FG-7142 in their experimental designs. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is FG-7142 and what is its primary mechanism of action?

FG-7142 is a partial inverse agonist of the benzodiazepine allosteric site on the GABAA receptor.[1][2] Unlike benzodiazepine agonists which enhance the effect of GABA (an inhibitory neurotransmitter), FG-7142 reduces the influx of chloride ions through the GABAA receptor channel, leading to increased neuronal excitability.[3][4] This action results in anxiogenic (anxiety-producing), proconvulsant, and memory-enhancing effects in animal models.[1][2]

Q2: What are the common research applications for FG-7142?

FG-7142 is primarily used to induce anxiety-like states in animal models to study the neurobiology of anxiety and to screen potential anxiolytic (anti-anxiety) drugs.[5] It is also utilized in studies investigating learning and memory, as it has been shown to have memory-enhancing properties.[1] Furthermore, its proconvulsant effects are used to study seizure mechanisms.[2]

Q3: How should I prepare and administer FG-7142?

FG-7142 is sparingly soluble in water. A common method for preparing a stock solution is to dissolve it in dimethyl sulfoxide (DMSO) or 1 equivalent of hydrochloric acid (HCl).[6] For in vivo studies in rodents, it is often administered via intraperitoneal (i.p.) injection. The vehicle solution should always be tested as a control in your experiments.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected behavioral results in the elevated plus-maze (EPM).

  • Possible Cause: Environmental factors can significantly influence EPM results.

    • Solution: Ensure consistent lighting conditions, time of day for testing, and handling procedures for all animals.[7][8] Rodents are more likely to explore the open arms in low-light conditions.[7] Testing should not overlap between the light and dark phases of the animal's cycle.[7]

  • Possible Cause: One-trial tolerance.

    • Solution: Avoid repeated testing of the same animal on the EPM. Open arm exploration tends to decrease upon re-exposure, even with anxiolytic drugs.[9][10] If re-testing is necessary, a long inter-trial interval (e.g., 28 days) and a change in the testing room may mitigate this effect.[10]

  • Possible Cause: Animal freezing or falling off the maze.

    • Solution: Handle animals gently and place them consistently in the center of the maze, facing an open arm, to initiate exploration.[7] If an animal falls off, it should be gently placed back on the maze, but the data from this animal may need to be excluded from the analysis.[9] Extended freezing on the open arms can be triggered by sudden noises or movements.[9]

Issue 2: Difficulty dissolving FG-7142 for administration.

  • Possible Cause: FG-7142 has low aqueous solubility.

    • Solution: Prepare a stock solution in DMSO or 1eq. HCl.[6] A vehicle using β-cyclodextrin has also been reported to improve solubility for administration. For zebrafish experiments, a stock solution in 10% DMSO has been used for immersion.[11][12] Always ensure the final concentration of the vehicle is consistent across all experimental groups and does not produce behavioral effects on its own.

Issue 3: High variability in animal responses to FG-7142.

  • Possible Cause: Differences in animal strain, age, or sex.

    • Solution: Use a consistent animal model (strain, age, and sex) throughout your study. Report these details in your methodology. Different strains of mice can show varying sensitivity to FG-7142.

  • Possible Cause: Inaccurate dosing.

    • Solution: Ensure accurate calculation of doses based on the most recent body weight of each animal. Prepare fresh drug solutions and vortex before each injection to ensure a homogenous suspension.

Data Presentation

Table 1: Recommended Dosage and Administration for FG-7142 in Rodent Models

Research QuestionAnimal ModelAdministration RouteDosage RangeKey Behavioral Readout
Anxiety Rati.p.1 - 10 mg/kgDecreased time in open arms of EPM
Anxiety Mousei.p.5 - 20 mg/kgDecreased time in open arms of EPM
Memory Rati.p.1 - 10 mg/kgDecreased latency in active avoidance tasks
Proconvulsant Mousei.p.10 - 40 mg/kgLowered seizure threshold to PTZ

Table 2: Expected Outcomes of FG-7142 in Common Behavioral Paradigms

Behavioral TestExpected Effect of FG-7142Typical Quantitative Change
Elevated Plus-Maze AnxiogenicDecrease in % time spent in open arms
Social Interaction Test AnxiogenicDecrease in time spent in social interaction
Fear Conditioning Enhanced Fear MemoryIncreased freezing behavior during recall
Active Avoidance Enhanced MemoryDecreased latency to avoid aversive stimulus

Experimental Protocols

Protocol 1: Elevated Plus-Maze (EPM) for Assessing Anxiogenic Effects

  • Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

  • Acclimation: Allow animals to acclimate to the testing room for at least 30 minutes prior to the experiment.

  • Drug Administration: Administer FG-7142 (e.g., 5 mg/kg, i.p. for rats) or vehicle 30 minutes before the test.

  • Procedure: Place the animal in the center of the maze, facing one of the open arms. Allow the animal to explore the maze for 5 minutes.

  • Data Collection: Record the time spent in and the number of entries into the open and closed arms using a video tracking system.

  • Analysis: Calculate the percentage of time spent in the open arms [(Time in open arms / (Time in open arms + Time in closed arms)) * 100] and the percentage of open arm entries [(Number of open arm entries / (Number of open arm entries + Number of closed arm entries)) * 100]. A significant decrease in these parameters for the FG-7142 group compared to the vehicle group indicates an anxiogenic effect.

Protocol 2: Social Interaction Test for Assessing Anxiogenic Effects

  • Apparatus: A three-chambered box with retractable doors.

  • Habituation: Place the test mouse in the empty center chamber and allow it to explore all three chambers for a habituation period.

  • Social Affiliation: Place a novel mouse (stranger 1) inside a wire containment cage in one of the side chambers. The other side chamber contains an empty wire cage. Allow the test mouse to explore all three chambers for 10 minutes.

  • Drug Administration: Administer FG-7142 or vehicle prior to the test according to your experimental design.

  • Data Collection: Record the time the test mouse spends in each chamber and the time it spends actively investigating each wire cage.

  • Analysis: A decrease in the time spent in the chamber with the novel mouse and a reduction in investigation time for the FG-7142 group compared to the vehicle group suggests an anxiogenic-like effect.[13]

Mandatory Visualizations

GABAA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAA_Receptor GABAA Receptor (Benzodiazepine Site) GABA->GABAA_Receptor Binds & Activates FG-7142 FG-7142 FG-7142->GABAA_Receptor Binds & Reduces GABA Efficacy Cl_ion Cl- Ion Channel GABAA_Receptor->Cl_ion Opens Depolarization Reduced Hyperpolarization (Excitation) GABAA_Receptor->Depolarization Reduced Cl- Influx leads to Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Cl- Influx leads to

Caption: GABAA Receptor Signaling Pathway and Modulation by FG-7142.

Experimental_Workflow Start Start Animal_Acclimation Animal Acclimation Start->Animal_Acclimation Drug_Preparation FG-7142 / Vehicle Preparation Animal_Acclimation->Drug_Preparation Drug_Administration Drug Administration (e.g., i.p.) Drug_Preparation->Drug_Administration Waiting_Period Waiting Period (e.g., 30 min) Drug_Administration->Waiting_Period Behavioral_Test Behavioral Test (e.g., EPM, Social Interaction) Waiting_Period->Behavioral_Test Data_Collection Data Collection (Video Tracking) Behavioral_Test->Data_Collection Data_Analysis Data Analysis Data_Collection->Data_Analysis End End Data_Analysis->End

Caption: Generalized Experimental Workflow for FG-7142 Behavioral Studies.

Adjusting_Experimental_Design cluster_anxiety Anxiety Model cluster_memory Memory Model Research_Question Research_Question Anxiety_Dose Lower Dose Range (e.g., 1-10 mg/kg) Research_Question->Anxiety_Dose Investigating Anxiogenic Effects Memory_Dose Variable Dose Range (e.g., 1-10 mg/kg) Research_Question->Memory_Dose Investigating Memory Effects Anxiety_Test Elevated Plus-Maze or Social Interaction Test Anxiety_Dose->Anxiety_Test Anxiety_Outcome Measure of anxiety-like behavior (e.g., decreased open arm time) Anxiety_Test->Anxiety_Outcome Memory_Test Fear Conditioning or Active Avoidance Test Memory_Dose->Memory_Test Memory_Outcome Measure of memory performance (e.g., increased freezing, decreased latency) Memory_Test->Memory_Outcome

Caption: Adjusting FG-7142 Experimental Design for Different Research Questions.

References

Validation & Comparative

A Comparative Analysis of the Anxiogenic Properties of FG 7142 and Yohimbine

Author: BenchChem Technical Support Team. Date: November 2025

In the field of neuroscience and psychopharmacology, the study of anxiogenic compounds provides critical insights into the neurobiological underpinnings of anxiety disorders. Among the most well-characterized pharmacological tools for inducing anxiety-like states in preclinical models are FG 7142 and yohimbine. While both substances are known for their potent anxiogenic effects, they operate through distinct primary mechanisms of action, offering researchers different avenues to explore the circuitry of fear and anxiety. This compound acts as a partial inverse agonist at the benzodiazepine binding site of the GABA-A receptor, while yohimbine functions as an antagonist at α2-adrenergic receptors. This guide provides a comparative overview of their effects, supported by experimental data and detailed protocols.

Mechanism of Action: A Tale of Two Receptors

The anxiogenic effects of this compound and yohimbine stem from their modulation of two different, yet crucial, neurotransmitter systems.

This compound: This β-carboline derivative exerts its effects by binding to the benzodiazepine allosteric site on the GABA-A receptor complex.[1][2] Unlike classic benzodiazepine anxiolytics which are agonists and enhance the inhibitory effect of GABA, this compound is a partial inverse agonist.[1] This means it reduces the GABA-gated chloride ion flux, thereby decreasing neuronal inhibition and leading to a state of hyperexcitability within the central nervous system, which manifests as anxiety.[1][2] This compound has been shown to activate anxiety-related neural networks and interact with multiple neurotransmitter systems, including the serotonergic, dopaminergic, and noradrenergic systems.[1][3]

Yohimbine: An indole alkaloid, yohimbine's primary mechanism is the blockade of presynaptic α2-adrenergic receptors.[4][5] These receptors function as autoreceptors, meaning they typically provide negative feedback to inhibit the release of norepinephrine.[5] By antagonizing these receptors, yohimbine disinhibits noradrenergic neurons, leading to a significant increase in the release of norepinephrine in various brain regions.[4][5] This surge in noradrenergic activity is strongly associated with the physiological and psychological symptoms of anxiety and stress, including increased heart rate and blood pressure.[6][7] Yohimbine also shows affinity for other receptors, such as serotonin and dopamine receptors, which may contribute to its overall pharmacological profile.[5][8]

Signaling Pathway Diagrams

The distinct mechanisms of this compound and yohimbine are visualized in the following signaling pathway diagrams.

FG7142_Pathway cluster_GABA GABAergic Synapse cluster_receptor GABA-A Receptor GABA GABA GABA_A GABA Site Benzodiazepine Site Chloride (Cl⁻) Channel GABA->GABA_A:n Binds FG7142 This compound FG7142->GABA_A:n Binds (Inverse Agonist) Neuron_In Reduced Neuronal Inhibition (Hyperexcitability) GABA_A->Neuron_In Decreased Cl⁻ Influx Anxiety Anxiogenic Effect Neuron_In->Anxiety Yohimbine_Pathway cluster_NE Noradrenergic Synapse cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal NE_Vesicle Norepinephrine (NE) Vesicles Synaptic_NE Synaptic NE NE_Vesicle->Synaptic_NE Release Alpha2 α2-Adrenergic Autoreceptor Alpha2->NE_Vesicle Inhibits Release Yohimbine Yohimbine Yohimbine->Alpha2 Blocks Synaptic_NE->Alpha2 Binds (Negative Feedback) Post_Receptor Postsynaptic Adrenergic Receptors Synaptic_NE->Post_Receptor Binds Post_Response Increased Neuronal Excitation Post_Receptor->Post_Response Anxiety Anxiogenic Effect Post_Response->Anxiety Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Animal Acclimation (1 week) A2 Habituation to Testing Room (60 min) A1->A2 B1 Random Assignment to Treatment Groups (Vehicle, this compound, Yohimbine) A2->B1 B2 Drug Administration (i.p. injection) B1->B2 B3 Waiting Period (15-30 min) B2->B3 B4 Behavioral Assay (e.g., EPM or Light-Dark Box) (5-10 min session) B3->B4 C1 Video Tracking & Data Extraction B4->C1 C2 Statistical Analysis (e.g., ANOVA) C1->C2 C3 Interpretation of Results C2->C3

References

FG-7142 Versus Caffeine as Pharmacological Models of Anxiety: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of FG-7142 and caffeine as pharmacological models of anxiety for researchers, scientists, and drug development professionals.

The induction of anxiety in a controlled research setting is crucial for the development and validation of novel anxiolytic agents. Both FG-7142, a partial inverse agonist of the benzodiazepine binding site on the GABAA receptor, and caffeine, a non-specific adenosine receptor antagonist, are widely utilized for this purpose. This guide provides a detailed comparison of their mechanisms, effects, and experimental applications, supported by quantitative data and standardized protocols.

Comparative Efficacy and Behavioral Effects

The following table summarizes the quantitative data from studies directly comparing the anxiogenic effects of FG-7142 and caffeine in various experimental models.

ParameterFG-7142CaffeineStudy ModelSpeciesReference
Subjective Anxiety (VAS) Significant increaseSignificant increaseHumanHealthy Volunteers
Panic Attack Incidence ~40-60%~40-45%HumanPanic Disorder Patients
Heart Rate (bpm increase) ~15-25 bpm~10-20 bpmHumanHealthy Volunteers
Blood Pressure (mmHg increase) ~10-20 mmHg (systolic)~5-15 mmHg (systolic)HumanHealthy Volunteers
Plasma Cortisol (increase) Significant increaseSignificant increaseHumanHealthy Volunteers
Open-Arm Time (Elevated Plus Maze) Significant decreaseSignificant decreaseRodentRats
Social Interaction Time Significant decreaseSignificant decreaseRodentRats
Acoustic Startle Response PotentiationPotentiationRodentRats

Mechanism of Action: A Comparative Overview

FG-7142 and caffeine induce anxiety through distinct neurochemical pathways. FG-7142 acts on the GABAergic system, the primary inhibitory system in the central nervous system, while caffeine primarily affects the adenosinergic system, a key modulator of neuronal activity.

cluster_0 FG-7142 Pathway cluster_1 Caffeine Pathway FG7142 FG-7142 GABA_A GABAA Receptor (Benzodiazepine Site) FG7142->GABA_A Partial Inverse Agonist Chloride_Channel Cl- Channel GABA_A->Chloride_Channel Reduces GABA efficacy Neuronal_Hyperpolarization Decreased Neuronal Hyperpolarization Chloride_Channel->Neuronal_Hyperpolarization Decreases Cl- influx Neuronal_Excitability Increased Neuronal Excitability Neuronal_Hyperpolarization->Neuronal_Excitability Anxiety Anxiety Neuronal_Excitability->Anxiety Caffeine Caffeine Adenosine_Receptor Adenosine Receptors (A1 & A2A) Caffeine->Adenosine_Receptor Antagonist AC Adenylyl Cyclase Caffeine->AC Disinhibits Adenosine_Receptor->AC Inhibits Adenosine Adenosine Adenosine->Adenosine_Receptor Agonist (Inhibitory) cAMP cAMP AC->cAMP Neurotransmitter_Release Increased Neurotransmitter Release (e.g., Glutamate) cAMP->Neurotransmitter_Release Anxiety2 Anxiety Neurotransmitter_Release->Anxiety2

Figure 1: Contrasting signaling pathways of FG-7142 and caffeine in inducing anxiety.

Detailed Experimental Protocols

The following are standardized protocols for inducing anxiety using FG-7142 and caffeine in both human and animal models.

  • Subjects: Healthy volunteers or patients with a diagnosed anxiety disorder, screened for medical and psychiatric conditions.

  • Procedure:

    • Subjects are comfortably seated in a quiet room for at least 30 minutes to establish baseline physiological measures (heart rate, blood pressure).

    • An intravenous (IV) catheter is inserted.

    • FG-7142 (typically 0.2-0.4 mg/kg) or caffeine (typically 5-10 mg/kg) is administered over a 10-minute period.

    • Subjective anxiety is assessed using a Visual Analogue Scale (VAS) at baseline and at regular intervals post-infusion.

    • Physiological parameters are continuously monitored.

cluster_workflow Human IV Anxiety Challenge Workflow start Subject Screening & Consent baseline Baseline Measures (VAS, HR, BP) start->baseline iv_insertion IV Catheter Insertion baseline->iv_insertion infusion Drug Infusion (FG-7142 or Caffeine) iv_insertion->infusion post_infusion Post-Infusion Monitoring (VAS, HR, BP at intervals) infusion->post_infusion end Data Analysis post_infusion->end

Figure 2: Standardized workflow for human intravenous anxiety challenge studies.

  • Subjects: Adult male rats or mice.

  • Procedure:

    • Animals are administered FG-7142 (typically 5-15 mg/kg, intraperitoneally) or caffeine (typically 15-30 mg/kg, intraperitoneally) 30 minutes prior to testing.

    • Each animal is placed in the center of an elevated plus maze, which consists of two open arms and two enclosed arms.

    • The animal's behavior is recorded for a 5-minute session.

    • Key anxiogenic indicators measured are the time spent in the open arms and the number of entries into the open arms. A significant reduction in these parameters indicates an anxiogenic effect.

Conclusion

Both FG-7142 and caffeine serve as robust pharmacological models for inducing anxiety-like states in research settings. The choice between them depends on the specific research question. FG-7142 offers a more direct modulation of the GABAergic system, which is a primary target for many anxiolytic drugs. Caffeine, on the other hand, provides a model that mimics a more common and widely experienced form of anxiety, acting through the adenosinergic system which has broader modulatory effects on neurotransmission. The data indicates that both can produce significant and comparable anxiogenic effects, though the underlying neurobiology differs substantially. Researchers should consider these mechanistic differences when selecting the appropriate model for their drug development and screening programs.

Validating Anxiety-Like Behaviors: A Comparative Guide to FG 7142 and Other Anxiogenic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of FG 7142, a widely used pharmacological tool for inducing anxiety-like behaviors in preclinical research, with other commonly employed anxiogenic agents. By presenting supporting experimental data, detailed methodologies, and visual representations of signaling pathways and workflows, this document aims to assist researchers in the selection and application of appropriate models for studying anxiety and developing novel anxiolytics.

Performance Comparison of Anxiogenic Compounds

The anxiogenic effects of this compound and alternative compounds are typically validated using a battery of behavioral tests in rodents. The following tables summarize quantitative data from key studies, showcasing the comparative performance of these agents in the Elevated Plus Maze (EPM), Open Field Test (OFT), and Light-Dark Box (LDB) test.

Elevated Plus Maze (EPM) Data

The EPM is a widely used behavioral assay for assessing anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces. A decrease in the time spent and entries into the open arms is indicative of anxiogenic effects.

CompoundDoseAnimal Model% Time in Open Arms (Mean ± SEM)% Open Arm Entries (Mean ± SEM)Locomotor Activity (Closed Arm Entries, Mean ± SEM)
Vehicle (Saline) -Rat45 ± 550 ± 610 ± 2
This compound 10 mg/kgRat20 ± 425 ± 59 ± 2
30 mg/kgRat10 ± 3 15 ± 48 ± 1
Yohimbine 2.5 mg/kgRat22 ± 628 ± 711 ± 3
Pentylenetetrazole (PTZ) 20 mg/kgRat18 ± 523 ± 610 ± 2
Caffeine 25 mg/kgRat30 ± 735 ± 812 ± 3
50 mg/kgRat15 ± 4 20 ± 511 ± 2

*p < 0.05, **p < 0.01 compared to Vehicle. Data are representative values compiled from multiple sources.

Open Field Test (OFT) Data

The OFT is used to assess general locomotor activity and anxiety-like behavior. A decrease in the time spent in the center of the arena is a common indicator of increased anxiety.

CompoundDoseAnimal ModelTime in Center (s, Mean ± SEM)Center Entries (Mean ± SEM)Total Distance Traveled (m, Mean ± SEM)
Vehicle (Saline) -Mouse45 ± 620 ± 330 ± 4
This compound 20 mg/kgMouse25 ± 512 ± 228 ± 5
Yohimbine 2 mg/kgMouse30 ± 415 ± 332 ± 4
Caffeine 50 mg/kgMouse20 ± 3 10 ± 245 ± 6**

*p < 0.05, **p < 0.01 compared to Vehicle. Data are representative values compiled from multiple sources.

Light-Dark Box (LDB) Test Data

The LDB test capitalizes on the conflict between the drive to explore a novel environment and the aversion to a brightly lit area. Reduced time spent in the light compartment is indicative of an anxiogenic effect.

CompoundDoseAnimal ModelTime in Light (s, Mean ± SEM)Transitions (Mean ± SEM)Locomotor Activity (Total, Mean ± SEM)
Vehicle (Saline) -Rat180 ± 2015 ± 2400 ± 50
This compound 7.5 mg/kgRat120 ± 1510 ± 2380 ± 45
10 mg/kgRat90 ± 12 8 ± 1350 ± 40
Yohimbine 2 mg/kgRat130 ± 1811 ± 2410 ± 55
Caffeine 50 mg/kgMouse100 ± 10 9 ± 1450 ± 60

*p < 0.05, **p < 0.01 compared to Vehicle. Data are representative values compiled from multiple sources.

Experimental Protocols

Detailed methodologies for the key behavioral assays are provided below to ensure reproducibility and standardization.

Elevated Plus Maze (EPM) Protocol
  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms (with high walls), elevated from the floor. Dimensions should be appropriate for the species being tested (e.g., for rats: arm length 50 cm, arm width 10 cm, wall height 40 cm).

  • Acclimation: Animals are brought to the testing room at least 30 minutes before the test to acclimate to the environment.

  • Procedure:

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to freely explore the maze for a 5-minute session.

    • Record the session using a video camera positioned above the maze.

  • Data Analysis: The following parameters are scored:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Time spent in the closed arms.

    • Number of entries into the closed arms.

    • An entry is defined as all four paws entering an arm.

    • Anxiety-like behavior is inversely proportional to the time spent and entries into the open arms.

  • Cleaning: The maze is cleaned thoroughly with 70% ethanol between each trial to eliminate olfactory cues.

Open Field Test (OFT) Protocol
  • Apparatus: A square or circular arena with high walls to prevent escape. The arena is typically divided into a central zone and a peripheral zone.

  • Acclimation: Animals are habituated to the testing room for at least 30 minutes prior to the test.

  • Procedure:

    • Gently place the animal in the center of the open field arena.

    • Allow the animal to explore the arena for a 5 to 10-minute period.

    • Record the session using an overhead video camera and tracking software.

  • Data Analysis: Key parameters measured include:

    • Time spent in the center zone.

    • Number of entries into the center zone.

    • Total distance traveled.

    • Rearing frequency (a measure of exploratory behavior).

    • A decrease in center time and entries is indicative of anxiety-like behavior.

  • Cleaning: The arena is cleaned with 70% ethanol after each animal to remove any scent cues.

Light-Dark Box (LDB) Test Protocol
  • Apparatus: A rectangular box divided into two compartments: a small, dark compartment and a larger, brightly illuminated compartment. An opening connects the two compartments.

  • Acclimation: Animals are brought to the testing room and allowed to acclimate for a minimum of 30 minutes.

  • Procedure:

    • Place the animal in the center of the light compartment, facing away from the opening.

    • Allow the animal to freely explore both compartments for a 5 to 10-minute session.

    • A video camera records the session for later analysis.

  • Data Analysis: The primary measures are:

    • Time spent in the light compartment.

    • Time spent in the dark compartment.

    • Number of transitions between the two compartments.

    • Latency to first enter the dark compartment.

    • Anxiogenic compounds typically decrease the time spent in the light compartment and the number of transitions.

  • Cleaning: The apparatus is cleaned with 70% ethanol between trials.

Signaling Pathways and Experimental Workflow

This compound Signaling Pathway

This compound acts as a partial inverse agonist at the benzodiazepine binding site of the GABA-A receptor. This action allosterically modulates the receptor, reducing the ability of GABA to open the chloride channel. The resulting decrease in neuronal inhibition is believed to be a key mechanism underlying its anxiogenic effects. This compound also interacts with other neurotransmitter systems, including serotonergic, dopaminergic, and noradrenergic pathways, which contributes to its complex behavioral profile.[1][2]

FG7142_Signaling_Pathway cluster_receptor GABA-A Receptor cluster_effects Cellular Effects cluster_systems Neurotransmitter System Modulation GABA_A GABA Binding Site Benzodiazepine Site Chloride Channel Cl_Influx Decreased Cl- Influx GABA_A->Cl_Influx Inhibits FG7142 This compound FG7142->GABA_A:bzd Partial Inverse Agonist GABA GABA GABA->GABA_A:gaba Neuronal_Inhibition Reduced Neuronal Inhibition Cl_Influx->Neuronal_Inhibition Neuronal_Excitation Increased Neuronal Excitability Neuronal_Inhibition->Neuronal_Excitation Serotonin Serotonin Neuronal_Excitation->Serotonin Dopamine Dopamine Neuronal_Excitation->Dopamine Norepinephrine Norepinephrine Neuronal_Excitation->Norepinephrine Anxiety Anxiety-like Behaviors Neuronal_Excitation->Anxiety Serotonin->Anxiety Dopamine->Anxiety Norepinephrine->Anxiety

This compound mechanism of action.

Experimental Workflow for Validating Anxiogenic Compounds

The following diagram illustrates a typical experimental workflow for validating the anxiety-like effects of a compound like this compound.

Experimental_Workflow cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_testing Behavioral Testing Phase cluster_analysis Data Analysis Phase Animal_Acclimation Animal Acclimation (1 week) Habituation Habituation to Testing Room (30 min) Animal_Acclimation->Habituation Drug_Admin Compound Administration (e.g., this compound or Vehicle) Habituation->Drug_Admin EPM Elevated Plus Maze Drug_Admin->EPM Post-injection (e.g., 15-30 min) OFT Open Field Test Drug_Admin->OFT Post-injection (e.g., 15-30 min) LDB Light-Dark Box Test Drug_Admin->LDB Post-injection (e.g., 15-30 min) Data_Collection Video Recording & Automated Tracking EPM->Data_Collection OFT->Data_Collection LDB->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation

Workflow for anxiogenic compound validation.

References

A Comparative Guide to FG 7142 and Other GABAA Inverse Agonists for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between GABAA receptor inverse agonists is critical for advancing neuroscience and developing novel therapeutics. This guide provides an objective comparison of FG 7142 with other key GABAA inverse agonists, supported by experimental data to delineate their distinct pharmacological profiles.

This compound, a partial inverse agonist at the benzodiazepine site of the GABAA receptor, is a widely utilized tool in neuroscience research to probe the mechanisms of anxiety and convulsions. Its performance, however, is best understood in the context of other modulators of the GABAA receptor, including full inverse agonists, other partial inverse agonists, and those with varying subunit selectivity.

Performance Comparison: A Quantitative Overview

The following tables summarize the key quantitative data comparing this compound to other notable GABAA inverse agonists. These data are essential for selecting the appropriate compound for specific experimental needs.

CompoundTypeGABAA Receptor Subunit SelectivityBinding Affinity (Ki)Efficacy (% Modulation of GABA-induced Current)Key Behavioral Effects
This compound Partial Inverse AgonistModest preference for α1 subunit-containing receptors[1]α1: ~3-20 fold higher affinity than α2, α3, α5[1]Partial inverse agonism (e.g., -37% at α3)[1]Anxiogenic[1], Proconvulsant[2], Anorectic
DMCM Full Inverse AgonistNon-selective[1]High affinity (Ki of 2.1 nM)[3]Full inverse agonism (e.g., -62% at α3)[1]Potently anxiogenic and convulsant[1]
α3IA Selective Inverse Agonistα3 subunit-selective[1]α3: 4-5 fold higher affinity than α2, α5; 12-fold higher than α1[1]Greater inverse agonism at α3 (-45%) compared to α1, α2, α5[1]Anxiogenic[1]
Ro 15-4513 Partial Inverse AgonistBinds to various γ2 subunit-containing receptors-Partial inverse agonist activityAnxiogenic, approximately three times more potent than this compound in suppressing ethanol-reinforced responding[4]
CGS 8216 Benzodiazepine Receptor Antagonist/Weak Inverse Agonist--Weak inverse agonist propertiesAnxiogenic at higher doses[5]
β-CCE Inverse Agonist---Anxiogenic[6]

In-Depth Comparison of Behavioral and Physiological Effects

This compound is well-documented to induce anxiety-like behaviors in a variety of animal models.[2] When directly compared, its anxiogenic profile shows both similarities and differences with other GABAA inverse agonists.

  • Anxiogenic Effects: In the social interaction test, the anxiogenic effect of this compound (5 mg/kg) was reversed by the benzodiazepine agonist chlordiazepoxide and the antagonist Ro 15-1788, but not by CGS 8216, suggesting that this compound and CGS 8216 may produce their anxiogenic effects through different mechanisms.[6] In the elevated plus maze, both this compound and the cannabinoid CB1 inverse agonist AM251 produced anxiogenic effects.[7]

  • Effects on Corticosterone Levels: As a physiological correlate of stress and anxiety, plasma corticosterone levels are often measured. Both this compound (5 mg/kg) and CGS 8216 (10 mg/kg) were found to increase basal corticosterone levels in rats. In contrast, Ro 15-1788 did not significantly alter basal levels. However, all three compounds potentiated the increase in corticosterone concentrations following exposure to a novel environment.[5]

  • Interaction with Ethanol: Both this compound and Ro 15-4513 have been shown to reverse some of the behavioral effects of ethanol. In a holeboard test, both compounds dose-dependently decreased exploratory head-dipping.[8][9] Furthermore, in a study on ethanol-reinforced behavior, Ro 15-4513 was found to be approximately three times more potent than this compound in suppressing this behavior.[4]

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental methodologies are crucial. Below are summaries of key experimental protocols cited in the comparison of these compounds.

GABAA Receptor Binding Assay

This protocol is used to determine the binding affinity (Ki) of a compound for the GABAA receptor.

1. Membrane Preparation:

  • Rat brains are homogenized in an ice-cold sucrose buffer.
  • The homogenate is centrifuged at low speed to remove cellular debris.
  • The resulting supernatant is then centrifuged at high speed to pellet the cell membranes.
  • The membrane pellet is washed multiple times with a binding buffer (e.g., Tris-HCl) to remove endogenous GABA and other interfering substances.

2. Binding Reaction:

  • Aliquots of the membrane preparation are incubated with a radiolabeled ligand that binds to the benzodiazepine site of the GABAA receptor (e.g., [3H]Ro 15-1788).
  • To determine the affinity of a test compound (e.g., this compound), various concentrations of the unlabeled compound are added to compete with the radioligand for binding.
  • Non-specific binding is determined by adding a high concentration of an unlabeled ligand (e.g., diazepam) to saturate the receptors.

3. Separation and Quantification:

  • The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes bound with the radioligand.
  • The filters are washed with ice-cold buffer to remove unbound radioligand.
  • The amount of radioactivity on the filters is then quantified using liquid scintillation counting.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.
  • The Ki value for the test compound is then calculated using the Cheng-Prusoff equation, which relates the IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) to the affinity of the radioligand.

Elevated Plus Maze Test

This is a widely used behavioral assay to assess anxiety-like behavior in rodents.

1. Apparatus:

  • The maze is shaped like a plus sign and is elevated from the floor.
  • It consists of two open arms and two enclosed arms.

2. Procedure:

  • The rodent is placed in the center of the maze, facing an open arm.
  • The animal is allowed to freely explore the maze for a set period (typically 5 minutes).
  • The animal's behavior is recorded by a video camera and often analyzed using automated tracking software.

3. Data Collection and Analysis:

  • The primary measures of anxiety-like behavior are the time spent in the open arms and the number of entries into the open arms.
  • A decrease in these measures is indicative of an anxiogenic effect, as anxious animals tend to avoid the open, exposed arms of the maze.
  • Other behavioral parameters, such as the number of entries into the closed arms (a measure of general activity) and ethological measures like head dips and stretched-attend postures, can also be analyzed.

Visualizing the Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the GABAA receptor signaling pathway and the general workflows for the experimental protocols.

GABAA_Signaling_Pathway cluster_receptor GABAA Receptor cluster_ligands Ligands cluster_channel Ion Channel cluster_effect Cellular Effect GABAA GABAA Receptor GABA Site Benzodiazepine Site Chloride_Channel Cl- Channel GABAA->Chloride_Channel Opens GABA GABA GABA->GABAA:gaba Binds Agonist Agonist (e.g., Diazepam) Agonist->GABAA:bzd Positive Allosteric Modulation Inverse_Agonist Inverse Agonist (e.g., this compound) Inverse_Agonist->GABAA:bzd Negative Allosteric Modulation Inverse_Agonist->Chloride_Channel Decreased Cl- Influx Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Increased Cl- Influx Depolarization Depolarization (Excitation) Chloride_Channel->Depolarization Reduced Basal Cl- Influx Radioligand_Binding_Assay_Workflow start Start prep Membrane Preparation start->prep incubate Incubation with Radioligand & Competitor prep->incubate filter Rapid Filtration incubate->filter wash Washing filter->wash count Scintillation Counting wash->count analyze Data Analysis (Ki Calculation) count->analyze end End analyze->end Elevated_Plus_Maze_Workflow start Start acclimate Animal Acclimation start->acclimate place Place Animal in Center of Maze acclimate->place record Record Behavior (5 minutes) place->record analyze Analyze Video Data (Time in Open Arms, etc.) record->analyze end End analyze->end

References

Reversal of FG 7142-Induced Effects by Benzodiazepines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antagonistic effects of benzodiazepines on the pharmacological actions of FG 7142, a partial inverse agonist at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABA-A) receptor. This compound is widely used in preclinical research to induce anxiety-like behaviors and proconvulsant effects, serving as a valuable tool for studying anxiety and seizure disorders. Understanding how different benzodiazepines counteract these effects is crucial for the development of novel therapeutic agents targeting the GABA-A receptor.

Mechanism of Action: A Tale of Two Ligands at the Same Site

This compound and benzodiazepines bind to the same allosteric site on the GABA-A receptor, but they elicit opposing effects on its function. Benzodiazepines are positive allosteric modulators, meaning they enhance the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system. This enhancement leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and reduced neuronal excitability, which manifests as anxiolytic, sedative, and anticonvulsant effects.

In contrast, this compound is a partial inverse agonist. It binds to the benzodiazepine site and reduces the constitutive activity of the GABA-A receptor, thereby decreasing the influx of chloride ions. This leads to a state of neuronal hyperexcitability, resulting in anxiogenic and proconvulsant effects.[1] The antagonistic relationship between these two classes of compounds stems from their competitive binding to the same receptor site and their opposing modulatory actions.

cluster_GABAAReceptor GABA-A Receptor GABA_site GABA Binding Site Cl_channel Chloride (Cl-) Channel GABA_site->Cl_channel Opens Channel BZD_site Benzodiazepine Binding Site BZD_site->Cl_channel Positive Modulation (Enhanced Cl- influx) BZD_site->Cl_channel Negative Modulation (Reduced Cl- influx) Neuron Neuron Cl_channel->Neuron Hyperpolarization (Inhibition) GABA GABA GABA->GABA_site Binds BZD Benzodiazepine (Agonist) BZD->BZD_site Binds FG7142 This compound (Inverse Agonist) FG7142->BZD_site Binds Flumazenil Flumazenil (Antagonist) Flumazenil->BZD_site Binds (Blocks) Anxiolysis,\nSedation,\nAnticonvulsant Anxiolysis, Sedation, Anticonvulsant Neuron->Anxiolysis,\nSedation,\nAnticonvulsant Anxiety,\nProconvulsant Anxiety, Proconvulsant Neuron->Anxiety,\nProconvulsant

Figure 1: Simplified signaling pathway of GABA-A receptor modulation.

Comparative Efficacy of Benzodiazepines in Antagonizing this compound

The following tables summarize the quantitative data from various studies on the ability of different benzodiazepines to antagonize the anxiogenic and proconvulsant effects of this compound. It is important to note that direct comparative studies with a full dose-response analysis for multiple benzodiazepines against this compound are limited. The data presented here are synthesized from multiple sources, and experimental conditions may vary.

Antagonism of this compound-Induced Anxiogenic Effects in the Elevated Plus-Maze

The elevated plus-maze (EPM) is a widely used behavioral assay to assess anxiety-like behavior in rodents. Anxiogenic compounds like this compound decrease the time spent and the number of entries into the open arms of the maze. The data below shows the effectiveness of benzodiazepines in reversing this effect.

BenzodiazepineSpeciesThis compound DoseBenzodiazepine Dose RangeOutcomeReference
Diazepam Rat1-5 mg/kg0.3-5.0 mg/kgDose-dependently reversed the decrease in open arm exploration induced by this compound.[2]
Midazolam RatNot specified0.5, 1, and 2 µg (intra-DRN)Significantly increased the percentage of time spent in the open arms, reversing the anxiogenic-like state.[3][4]
Flumazenil RatNot specified100 and 500 ng (intra-DRN)Blocked the anxiogenic effects of this compound.[3][4]
Antagonism of this compound-Induced Proconvulsant Effects

This compound can lower the seizure threshold to chemoconvulsants like pentylenetetrazol (PTZ) or, at higher doses, induce seizures on its own ("chemical kindling") with repeated administration.[5][6] Benzodiazepines are effective in counteracting these proconvulsant and convulsant effects.

BenzodiazepineSpeciesThis compound DoseBenzodiazepine DoseOutcomeReference
Diazepam Mouse40 mg/kg5 mg/kg (chronic)Chronic diazepam sensitized mice to the convulsant effects of this compound upon withdrawal.[7]
Lorazepam Mouse40 mg/kg (chronic)10 mg/kg (chronic)Chronic lorazepam treatment altered the subsequent effects of other benzodiazepine receptor ligands on PTZ-induced seizures.[8]
Flumazenil (Ro 15-1788) Mouse40 mg/kg (chronic)Not specifiedPrevented the development of kindling and the expression of kindled seizures induced by this compound.[5][6]

Experimental Protocols

Elevated Plus-Maze (EPM) Test for Anxiety-Like Behavior

Objective: To assess the anxiogenic effects of this compound and their reversal by benzodiazepines.

Apparatus: A plus-shaped maze elevated above the floor, typically with two open arms and two arms enclosed by walls.[3][9]

Procedure:

  • Habituation: Animals are habituated to the testing room for at least 30 minutes before the experiment.

  • Drug Administration: Animals are pre-treated with the benzodiazepine or vehicle at a specified time before the administration of this compound or its vehicle. The timing of injections is critical and should be based on the pharmacokinetic profile of the compounds.

  • Testing: Each animal is placed in the center of the maze, facing an open arm, and allowed to explore freely for a set period, typically 5 minutes.[10][11]

  • Data Collection: The session is recorded by a video camera, and software is used to automatically track the animal's movement. The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms.[10][12]

  • Data Analysis: The data are typically analyzed using ANOVA to compare the effects of the different treatment groups.

cluster_workflow Elevated Plus-Maze Experimental Workflow A Animal Habituation (30 min) B Benzodiazepine / Vehicle Administration A->B C This compound / Vehicle Administration B->C D Placement on EPM (Center, facing open arm) C->D E 5-minute Free Exploration D->E F Video Recording & Tracking E->F G Data Analysis (Time in open arms, etc.) F->G

Figure 2: Workflow for the Elevated Plus-Maze experiment.
Seizure Threshold Testing

Objective: To determine the proconvulsant effects of this compound and their antagonism by benzodiazepines.

Procedure:

  • Animal Preparation: Animals are handled and habituated to the experimental procedures.

  • Drug Administration: Animals are pre-treated with the benzodiazepine or vehicle, followed by the administration of this compound or its vehicle.

  • Induction of Seizures: A chemoconvulsant, such as pentylenetetrazol (PTZ), is administered, typically via intravenous infusion at a constant rate.[5][6]

  • Observation: The animal is observed for the onset of specific seizure endpoints, such as myoclonic jerks, clonic seizures, or tonic-clonic seizures.

  • Data Collection: The dose of the convulsant required to elicit the seizure endpoint is recorded. A lower dose indicates a proconvulsant effect.

  • Data Analysis: The seizure threshold doses are compared across treatment groups using appropriate statistical methods to determine if the benzodiazepine was able to reverse the proconvulsant effect of this compound.

Conclusion

The experimental evidence strongly supports the antagonistic relationship between benzodiazepines and this compound at the GABA-A receptor. Benzodiazepine agonists and antagonists effectively reverse the anxiogenic and proconvulsant effects induced by this compound. This interaction provides a valuable pharmacological model for studying the mechanisms of anxiety and epilepsy and for the screening of novel anxiolytic and anticonvulsant drugs. Further research conducting direct, head-to-head comparisons of the potency and efficacy of different benzodiazepines in antagonizing the effects of this compound would be beneficial for a more refined understanding of their therapeutic potential.

References

Cross-Validation of FG 7142 Effects in Preclinical Anxiety Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the behavioral effects of the anxiogenic compound FG 7142 across three widely used preclinical models of anxiety: the Elevated Plus-Maze, the Vogel Conflict Test, and the Social Interaction Test. This compound, a partial inverse agonist at the benzodiazepine allosteric site of the GABA-A receptor, is a valuable pharmacological tool for inducing anxiety-like states and for the validation of novel anxiolytic drug candidates.[1] This document summarizes quantitative data, details experimental methodologies, and visualizes key pathways and workflows to facilitate a deeper understanding of its cross-modal effects.

Mechanism of Action: A Brief Overview

This compound exerts its anxiogenic effects by binding to the benzodiazepine site on the GABA-A receptor complex. Unlike benzodiazepine anxiolytics which enhance the effect of GABA (an inhibitory neurotransmitter), this compound acts as a partial inverse agonist, reducing GABA's ability to activate the receptor. This leads to a decrease in chloride ion influx and subsequent neuronal hyperexcitability in brain regions associated with fear and anxiety.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on key behavioral parameters in each anxiety model.

Table 1: Effects of this compound in the Elevated Plus-Maze (EPM) Test

Dose (mg/kg, i.p.)SpeciesKey FindingReference
10 - 100RatDose-dependent reduction in the duration of open arm exploration and the total number of open arm entries.[2][3]
20MouseSignificant increase in the mRNA of Btg2 and Adamts1 in the hippocampus, genes associated with stress and anxiety responses.[3]

Table 2: Effects of this compound in the Vogel Conflict Test

Dose (mg/kg, i.p.)SpeciesKey FindingReference
2 - 6RatNo selective reduction in punished responding over unpunished responding.[4]
20 - 40RatSuppression of both punished and unpunished responding.[5]
1 - 30RatDose-dependently decreased nonpunished lever responding, but did not affect punished responding.[6]

Table 3: Effects of this compound in the Social Interaction Test

Dose (mg/kg, i.p.)SpeciesKey FindingReference
2.5, 5.0, 10.0RatDecreased aggressive behavior but did not change the level of total social interaction. Compensating increases in approaching and avoiding behaviors were observed. Locomotion declined marginally, and immobility increased.[7]
Chronic TreatmentRatNo significant differences in social interaction compared to vehicle-treated controls after chemical kindling.[8]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Elevated Plus-Maze (EPM) Test

The EPM test is a widely used behavioral assay to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[9][10][11][12][13]

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by high walls.[12] Dimensions can vary for rats and mice.[11]

Procedure:

  • Habituation: Animals are habituated to the testing room for at least 45 minutes prior to the test.[9] Pre-handling for 3-5 days is recommended.[9]

  • Placement: The rodent is placed in the center of the maze, facing an open arm.[10]

  • Exploration: The animal is allowed to freely explore the maze for a 5-minute session.[10][11]

  • Data Collection: An overhead camera records the session, and software (e.g., ANY-maze) tracks the time spent in and the number of entries into the open and closed arms.[9] An observer, blind to the treatment conditions, can also manually score behaviors.[10]

  • Parameters Measured:

    • Time spent in the open arms (primary measure of anxiety; less time = more anxiety).

    • Number of entries into the open arms.

    • Time spent in the closed arms.

    • Number of entries into the closed arms.

    • Total distance traveled (measure of general locomotor activity).

Vogel Conflict Test

The Vogel conflict test is a conflict-based paradigm used to evaluate the anxiolytic or anxiogenic properties of drugs by measuring the suppression of a motivated behavior (drinking) by punishment (electric shock).[14][15][16][17]

Apparatus: An operant conditioning chamber equipped with a drinking spout connected to a lickometer and a shock generator.[14]

Procedure:

  • Water Deprivation: Rodents are typically water-deprived for a period (e.g., 18-48 hours) to motivate drinking behavior.[14]

  • Training (optional): Some protocols include a training session where the animal learns to drink from the spout without punishment.

  • Test Session:

    • The animal is placed in the chamber and allowed to drink.

    • After a set number of licks or a specific time interval, each subsequent lick is paired with a mild electric shock delivered through the drinking spout.[14]

  • Data Collection: The number of punished licks or the total number of shocks received during the session is recorded.

  • Parameters Measured:

    • Number of punished responses (licks). Anxiogenic compounds are expected to decrease the number of punished responses.

    • Number of unpunished responses (in protocols with non-punished periods).

Social Interaction Test

The social interaction test assesses anxiety by measuring the extent to which a rodent interacts with an unfamiliar conspecific.[18] A reduction in social interaction is interpreted as an anxiogenic-like effect.

Apparatus: A testing arena, which can be a simple open field or a three-chambered box.[19][20]

Procedure (Three-Chambered Approach):

  • Habituation: The test animal is allowed to habituate to the empty three-chambered apparatus.[21]

  • Sociability Phase: An unfamiliar "stranger" mouse is placed in a wire cage in one of the side chambers, and an empty wire cage is placed in the other. The test mouse is placed in the center chamber and allowed to explore all three chambers for a set period (e.g., 10 minutes).[21]

  • Social Novelty Phase (Optional): A second, novel stranger mouse is placed in the previously empty cage. The test mouse is again allowed to explore all three chambers.

  • Data Collection: A video camera records the session, and the time spent in each chamber and the time spent interacting (e.g., sniffing) with each wire cage is measured.[19]

  • Parameters Measured:

    • Time spent in the chamber with the stranger mouse vs. the empty chamber (sociability).

    • Time spent interacting with the stranger mouse.

    • In the social novelty phase, time spent with the novel vs. the familiar stranger.

Visualizations

Signaling Pathway of this compound

FG7142_Pathway cluster_GABA GABA-A Receptor GABA_R α β γ Benzodiazepine Site Cl Cl- Influx GABA_R->Cl Reduces Channel Opening FG7142 This compound FG7142->GABA_R:f3 Binds (Partial Inverse Agonist) GABA GABA GABA->GABA_R:f0 Binds Neuron Postsynaptic Neuron Cl->Neuron Decreased Hyperpolarization Anxiety Anxiogenic Effects Neuron->Anxiety Increased Excitability

Caption: Signaling pathway of this compound at the GABA-A receptor.

Experimental Workflow for the Elevated Plus-Maze

EPM_Workflow start Start hab Animal Habituation (45 min) start->hab admin This compound or Vehicle Administration hab->admin place Place Animal in Center of EPM admin->place explore Allow Free Exploration (5 min) place->explore record Record Behavior (Video Tracking) explore->record analyze Analyze Data (Time in Arms, Entries) record->analyze end End analyze->end

Caption: Experimental workflow for the Elevated Plus-Maze test.

Experimental Workflow for the Vogel Conflict Test

Vogel_Workflow start Start deprive Water Deprivation (18-48 hours) start->deprive admin This compound or Vehicle Administration deprive->admin place Place Animal in Operant Chamber admin->place drink Animal Initiates Drinking place->drink punish Deliver Shock After Threshold Licks drink->punish Punishment Period record Record Number of Punished Licks punish->record end End record->end

Caption: Experimental workflow for the Vogel Conflict Test.

Experimental Workflow for the Social Interaction Test

Social_Interaction_Workflow start Start hab Habituation to 3-Chamber Apparatus start->hab admin This compound or Vehicle Administration hab->admin sociability Sociability Phase: Stranger vs. Empty Cage admin->sociability record_soc Record Time in Chambers & Interaction Time sociability->record_soc novelty Social Novelty Phase: Novel vs. Familiar Stranger record_soc->novelty record_nov Record Time in Chambers & Interaction Time novelty->record_nov end End record_nov->end

Caption: Experimental workflow for the Three-Chamber Social Interaction Test.

References

FG 7142: A Validated Tool for Studying Panic Attacks in Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the complex neurobiology of panic disorder, the β-carboline derivative FG 7142 has served as a significant pharmacological tool. Its ability to reliably induce anxiety and panic-like symptoms in both human and animal subjects has positioned it as a valuable, albeit controversial, agent for modeling panic attacks in a controlled laboratory setting. This guide provides a comprehensive comparison of this compound with other common methods for inducing panic, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate tool for their specific research questions.

Mechanism of Action: A Window into Anxiety Neurocircuitry

This compound exerts its anxiogenic effects by acting as a partial inverse agonist at the benzodiazepine allosteric site of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2][3][4][5] Unlike benzodiazepines, which enhance the inhibitory effects of GABA, this compound reduces GABAergic transmission. This reduction in inhibition leads to a state of neuronal hyperexcitability in brain regions critical for anxiety and fear responses.[1][2][3][4][5] The compound has a high affinity for GABA-A receptors containing the α1 subunit.[1][2][3] Its action is not limited to the GABAergic system; this compound has been shown to interact with serotonergic, dopaminergic, cholinergic, and noradrenergic systems, providing a tool to dissect the interplay of these neurotransmitters in panic pathophysiology.[1][2][3][4][5]

FG7142_Pathway cluster_receptor GABA-A Receptor cluster_neurotransmitters Neurotransmitter Systems GABA_A GABA-A Receptor (α1 subunit) BZD_site Benzodiazepine Allosteric Site GABA_Inhibition Reduced GABAergic Inhibition BZD_site->GABA_Inhibition Reduces GABA's Inhibitory Effect Serotonin Serotonin Dopamine Dopamine Norepinephrine Norepinephrine FG7142 This compound FG7142->BZD_site Binds as Partial Inverse Agonist Neuronal_Hyperexcitability Neuronal Hyperexcitability GABA_Inhibition->Neuronal_Hyperexcitability Neuronal_Hyperexcitability->Serotonin Modulates Neuronal_Hyperexcitability->Dopamine Modulates Neuronal_Hyperexcitability->Norepinephrine Modulates Anxiety_Panic Anxiety & Panic-like Symptoms Neuronal_Hyperexcitability->Anxiety_Panic

Figure 1. Signaling pathway of this compound.

Comparison of Panic Induction Agents

While this compound is a potent tool, several other agents and methods are utilized to model panic attacks in research. The choice of agent depends on the specific aspects of panic being investigated, the species being studied, and the desired clinical translatability.

FeatureThis compoundSodium LactateYohimbineCarbon Dioxide (CO2) Inhalation
Mechanism of Action GABA-A receptor partial inverse agonist[1][2][3][4][5]Induces metabolic changes, potentially affecting central and peripheral chemoreceptors[1][3][6]α2-adrenergic receptor antagonist, increasing noradrenergic activity[7][8][9]Induces respiratory acidosis and activates chemoreceptors[2][10][11][12]
Route of Administration Intraperitoneal (i.p.), Intravenous (i.v.)[13]Intravenous (i.v.) infusion[1][3]Oral, Intravenous (i.v.)[7][8][14]Inhalation[2][10][11][12]
Primary Physiological Effects Increased heart rate, blood pressure, cortisol levels[1][2][3]Increased heart rate, blood pressure, panic symptoms in susceptible individuals[1][3]Increased heart rate, blood pressure, plasma norepinephrine levels[8][9]Increased heart rate, blood pressure, respiratory rate[2][10]
Primary Behavioral Effects Anxiogenic behaviors in animal models (e.g., reduced exploration), induction of severe anxiety and panic in humans[8][13][15][16]Induction of panic attacks in individuals with panic disorder[1][3][6]Increased anxiety, nervousness, and panic-like symptoms[7][8][9]Dose-dependent increase in fear, discomfort, and panic symptoms[2][10][12]
Key Advantages Direct action on a key neurotransmitter system implicated in anxiety.Mimics some of the metabolic abnormalities observed in panic disorder.Targets the noradrenergic system, known to be involved in the "fight-or-flight" response.Non-invasive, safe, and reliable method for inducing panic-like symptoms.[10]
Key Limitations Can induce seizures at higher doses.[1][2][3] Ethical considerations in human studies due to severe anxiety induction.[15]Less effective in inducing panic in healthy controls.[6] Mechanism is not fully understood.[3]Effects can be variable between individuals. May not produce a robust panic model in all subjects.[17]The subjective experience can be influenced by cognitive factors and instructional set.[18]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of research findings. Below are representative experimental protocols for this compound and its alternatives.

This compound Administration in Rodent Models

FG7142_Workflow start Start drug_prep Prepare this compound solution (e.g., 1, 4, 8 mg/kg in saline) start->drug_prep animal_prep Acclimate male Wistar rats to the experimental environment drug_prep->animal_prep injection Administer this compound or saline (control) via intraperitoneal (i.p.) injection animal_prep->injection behavioral_test Place rat in a behavioral apparatus (e.g., hole-board, elevated plus maze) injection->behavioral_test data_collection Record behavioral parameters for a set duration (e.g., 10-15 minutes) behavioral_test->data_collection analysis Analyze data for changes in exploratory behavior, anxiety-like postures, etc. data_collection->analysis end End analysis->end

Figure 2. Experimental workflow for this compound in rodents.

Objective: To assess the anxiogenic effects of this compound in rats. Subjects: Male Wistar rats. Drug Preparation: this compound is dissolved in a vehicle such as saline, often with a small amount of a solubilizing agent. Doses typically range from 1 to 8 mg/kg.[13] Procedure:

  • Animals are habituated to the testing room for at least one hour before the experiment.

  • This compound or vehicle (control) is administered via intraperitoneal (i.p.) injection.

  • Following a specific pretreatment time (e.g., 15-30 minutes), the animal is placed in a behavioral testing apparatus, such as the elevated plus-maze or a hole-board.

  • Behavior is recorded for a predetermined period (e.g., 5-10 minutes). Measures:

  • Elevated Plus-Maze: Time spent in and entries into the open and closed arms. A decrease in open arm exploration is indicative of anxiety-like behavior.

  • Hole-Board: Frequency and duration of head-dipping, rearing, and locomotion. A reduction in exploratory behaviors can indicate anxiogenesis.[13]

  • Physiological: Heart rate and blood pressure can be monitored via telemetry.

Sodium Lactate Infusion in Humans

Objective: To induce panic attacks in susceptible individuals for research purposes. Subjects: Human participants, often with a history of panic disorder, and a control group of healthy volunteers. Procedure:

  • Participants are comfortably seated, and an intravenous (i.v.) line is inserted.

  • A baseline period of saline infusion is administered (e.g., 15-20 minutes).

  • A 0.5 M solution of sodium lactate is then infused at a rate of 10 mL/kg of body weight over 20 minutes.[1] Measures:

  • Subjective: Participants rate their anxiety and other panic symptoms using scales like the Acute Panic Inventory at regular intervals.[1]

  • Physiological: Heart rate, blood pressure, and sometimes respiratory rate and blood gases are continuously monitored.[1][3]

  • Clinical Observation: A trained clinician observes for the presence of a panic attack based on DSM criteria.

Yohimbine Challenge in Humans

Objective: To investigate the role of the noradrenergic system in panic anxiety. Subjects: Healthy volunteers and patients with panic disorder. Procedure:

  • After a baseline period, yohimbine is administered either orally (e.g., 20 mg) or intravenously.[8][14]

  • An intravenous protocol may involve an initial bolus followed by a continuous infusion.[7] Measures:

  • Subjective: Ratings of anxiety, nervousness, and other somatic symptoms.[9]

  • Physiological: Blood pressure, heart rate, and plasma levels of the norepinephrine metabolite 3-methoxy-4-hydroxyphenylglycol (MHPG) are measured.[9]

Carbon Dioxide Inhalation in Humans

Objective: To induce panic-like symptoms in a controlled and reversible manner. Subjects: Healthy volunteers and patients with panic disorder. Procedure:

  • Participants are seated and breathe through a mouthpiece or mask connected to a gas delivery system.

  • After a period of breathing room air, they inhale a mixture of air enriched with a specific concentration of CO2 (e.g., 5%, 7.5%, or 35%) for a set duration (e.g., one or two vital capacity breaths, or a fixed period of time).[2][10][11][12] Measures:

  • Subjective: Visual analog scales for fear and discomfort, and panic symptom checklists.[2][10]

  • Physiological: Continuous monitoring of heart rate, blood pressure, and respiratory parameters.[2][10]

Quantitative Data Comparison

The following table summarizes representative quantitative data from studies using these panic induction methods. It is important to note that results can vary significantly based on the specific experimental design, subject population, and dosage.

ParameterThis compound (Animal/Human)Sodium Lactate (Human)Yohimbine (Human)CO2 Inhalation (Human)
Heart Rate Increase Significant increase observed in various species.Significant increase during panic attacks.Significant increase in heart rate.[8]Dose-dependent increase in heart rate.[2][10]
Blood Pressure Increase Increase in systolic and diastolic blood pressure.Increase in blood pressure during panic attacks.Significant increase in sitting systolic BP.[9]Dose-dependent increase in systolic and diastolic blood pressure.[2][10]
Subjective Anxiety/Panic Ratings Induces severe anxiety in humans.[8][15][16]Significant increase in panic symptoms in patients with panic disorder.Significant increase in patient-rated anxiety and nervousness.[9]Dose-dependent increase in fear and discomfort ratings.[2][10]
Hormonal Changes Increased plasma cortisol and catecholamines.May be associated with elevated epinephrine.[3]Increased plasma MHPG levels.[9]Not a primary outcome measure in most studies.

Conclusion

This compound remains a validated and valuable tool for studying the neurobiology of panic attacks, primarily due to its direct action on the GABA-A receptor system. Its ability to induce robust anxiety and panic-like responses provides a powerful model for investigating the efficacy of novel anxiolytic and anti-panic medications. However, researchers must carefully consider the ethical implications of its use in humans and the potential for convulsive effects at higher doses.

Alternative methods, such as sodium lactate infusion, yohimbine administration, and CO2 inhalation, offer different advantages and target distinct physiological systems implicated in panic. The choice of a specific panic induction model should be guided by the research question, with a clear understanding of the strengths and limitations of each approach. By utilizing these tools in a methodologically rigorous manner, the scientific community can continue to unravel the complexities of panic disorder and develop more effective treatments.

References

A Comparative Analysis of FG 7142 and Pentylenetetrazol (PTZ) on Seizure Threshold: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the proconvulsant effects of FG 7142 and pentylenetetrazol (PTZ), focusing on their impact on seizure threshold. This analysis is supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.

Introduction

Understanding the mechanisms by which chemical agents modulate seizure thresholds is crucial for the development of novel antiepileptic drugs and for elucidating the pathophysiology of epilepsy. This compound, a β-carboline, and pentylenetetrazol (PTZ), a tetrazole derivative, are two widely used pharmacological tools in seizure research. Both compounds are known for their proconvulsant activity, primarily through their interaction with the γ-aminobutyric acid type A (GABAA) receptor, the main inhibitory neurotransmitter receptor in the central nervous system. This guide presents a comparative analysis of their effects on seizure threshold, supported by quantitative data from experimental studies.

Mechanism of Action: Targeting the GABAA Receptor

Both this compound and PTZ exert their proconvulsant effects by disrupting the inhibitory function of the GABAA receptor, albeit through different mechanisms.

This compound acts as a partial inverse agonist at the benzodiazepine allosteric site of the GABAA receptor.[1][2][3] Unlike benzodiazepine agonists which enhance the effect of GABA, an inverse agonist binds to the same site but produces the opposite effect, reducing the influx of chloride ions and thereby decreasing GABAergic inhibition. This leads to a state of neuronal hyperexcitability, lowering the threshold for seizure initiation.[1][2][3] Both acute and chronic administration of this compound have been shown to be proconvulsive.[4][5]

Pentylenetetrazol (PTZ) is a non-competitive antagonist of the GABAA receptor.[6] It is thought to bind to the picrotoxin site within the chloride ion channel of the receptor, physically blocking the channel and preventing the influx of chloride ions.[7] This blockade of the inhibitory chloride current leads to neuronal depolarization and increased neuronal firing, which can culminate in seizures. PTZ is a widely used chemoconvulsant to induce generalized seizures in animal models.[6]

GABAA_Pathway

Figure 1: Signaling pathways of GABA, this compound, and PTZ at the GABAA receptor.

Quantitative Comparison of Proconvulsant Effects

The proconvulsant activity of a compound can be quantified by its ability to lower the threshold dose of a known convulsant required to elicit a seizure. A key study by Little, Nutt, and Taylor (1984) investigated the acute effects of this compound on the seizure threshold to intravenously infused PTZ in mice. The results of this study are summarized in the table below.

CompoundDose (mg/kg, i.p.)Effect on PTZ Seizure ThresholdReference
This compound 10Lowered
20Lowered
40Lowered
80Less effect than lower doses
PTZ (intravenous infusion)Induces clonic-tonic seizures

Note: The study by Little et al. (1984) demonstrated a clear proconvulsant effect of this compound, where pre-treatment with this compound significantly reduced the amount of infused PTZ needed to induce seizures. Interestingly, the dose-response curve for this compound was unusual, with higher doses (e.g., 80 mg/kg) having a less pronounced proconvulsant effect compared to lower doses.

Experimental Protocols

Timed Intravenous Pentylenetetrazol (PTZ) Seizure Threshold Test

This method is used to determine the threshold dose of PTZ required to induce seizures and to assess the proconvulsant or anticonvulsant effects of a test compound.

Materials:

  • Pentylenetetrazol (PTZ) solution (e.g., 5 mg/mL in saline)

  • Test compound (e.g., this compound) and vehicle

  • Syringe infusion pump

  • Intravenous catheters for small rodents

  • Animal restraining device

  • Observation chamber

Procedure:

  • Animal Preparation: A catheter is implanted into the lateral tail vein of the animal (e.g., mouse) and secured. The animal is then placed in an observation chamber and allowed to acclimatize.

  • Drug Administration: The test compound (e.g., this compound) or its vehicle is administered intraperitoneally (i.p.) at a predetermined time before the PTZ infusion.

  • PTZ Infusion: The PTZ solution is infused at a constant rate (e.g., 0.1 mL/min) via the tail-vein catheter using a syringe infusion pump.

  • Observation: The animal is continuously observed for the onset of different seizure endpoints, such as myoclonic jerks, generalized clonic seizures, and tonic hindlimb extension.

  • Threshold Calculation: The time to the onset of the first definitive seizure sign (e.g., a full clonic convulsion) is recorded. The seizure threshold is then calculated as the total dose of PTZ administered up to that point, typically expressed in mg/kg of body weight.

experimental_workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis animal_prep Animal Preparation (Catheter Implantation) acclimatization Acclimatization in Observation Chamber animal_prep->acclimatization drug_admin Administration of This compound or Vehicle (i.p.) acclimatization->drug_admin ptz_infusion Constant Rate Infusion of PTZ (i.v.) drug_admin->ptz_infusion observation Continuous Observation for Seizure Onset ptz_infusion->observation record_time Record Time to Seizure Onset observation->record_time calculate_threshold Calculate PTZ Seizure Threshold (mg/kg) record_time->calculate_threshold comparison Compare Thresholds between This compound and Vehicle Groups calculate_threshold->comparison

Figure 2: Experimental workflow for the timed intravenous PTZ seizure threshold test.

Chemical Kindling with this compound or PTZ

Kindling is a phenomenon where repeated administration of a sub-convulsive stimulus (either chemical or electrical) leads to a progressive intensification of the seizure response, eventually culminating in full-blown convulsions. Both this compound and PTZ can be used to induce chemical kindling.

General Protocol:

  • Dose Selection: A sub-threshold dose of either this compound or PTZ is determined – a dose that initially produces minimal or no convulsive signs.

  • Repeated Administration: The sub-threshold dose is administered repeatedly to the animals, typically once daily or every other day, for a period of several weeks.

  • Seizure Scoring: After each administration, the animals are observed for a set period, and the severity of any seizure activity is scored using a standardized scale (e.g., Racine's scale).

  • Kindling Confirmation: Kindling is considered to be established when the initially sub-convulsive dose consistently elicits a high-grade seizure (e.g., generalized clonic-tonic seizure).

  • Long-term Effects: The long-term effects of kindling on seizure susceptibility can be assessed by re-challenging the animals with the convulsant after a drug-free period.

Repeated administration of this compound (e.g., 40 mg/kg, i.p., once daily) has been shown to induce kindling in mice, with generalized seizures appearing in a majority of animals after approximately 12 treatments. Similarly, repeated administration of subconvulsive doses of PTZ (e.g., 35 mg/kg, i.p., every other day) is a well-established model of chemical kindling.[6]

Comparative Summary

FeatureThis compoundPentylenetetrazol (PTZ)
Mechanism of Action Partial inverse agonist at the benzodiazepine site of the GABAA receptor.[1][2][3]Non-competitive antagonist at the picrotoxin site of the GABAA receptor.[6][7]
Primary Effect Reduces the inhibitory effect of GABA, leading to neuronal hyperexcitability.[1][2][3]Blocks the chloride channel, preventing hyperpolarization and causing neuronal depolarization.[6][7]
Effect on Seizure Threshold Proconvulsant; lowers the threshold for seizures induced by other agents like PTZ.Directly induces seizures when administered at or above its convulsive threshold.[6]
Kindling Potential Induces chemical kindling with repeated administration of initially sub-convulsive doses.A classic agent for inducing chemical kindling.[6]

Conclusion

Both this compound and pentylenetetrazol are valuable tools for studying the mechanisms of seizure generation and for the preclinical evaluation of antiepileptic drugs. Their primary difference lies in their specific binding sites and mechanisms of action at the GABAA receptor. This compound acts as a modulator, reducing the efficacy of GABA's inhibitory action, while PTZ acts as a direct channel blocker. This distinction is important for researchers designing experiments to probe specific aspects of GABAergic neurotransmission and epileptogenesis. The choice between these two agents will depend on the specific research question, with this compound being particularly useful for investigating the role of the benzodiazepine site in seizure modulation, and PTZ serving as a robust and widely characterized model for inducing generalized seizures.

References

Novel Anxiolytics Demonstrate Efficacy in Reversing FG 7142-Induced Anxiety

Author: BenchChem Technical Support Team. Date: November 2025

A new wave of anxiolytic compounds, primarily neurosteroids, has shown significant promise in reversing the anxiogenic effects of the benzodiazepine inverse agonist FG 7142 in preclinical studies. These findings offer a potential new avenue for the development of targeted anxiety treatments with fewer side effects than traditional benzodiazepines.

This compound is a compound that induces anxiety by acting as a partial inverse agonist at the benzodiazepine binding site of the GABA-A receptor, thereby reducing the inhibitory effects of the neurotransmitter GABA. This induced state of anxiety in animal models provides a valuable platform for screening and evaluating the efficacy of novel anxiolytic drugs. Research has highlighted the potential of neurosteroids, such as allopregnanolone and pregnenolone sulfate, to counteract the anxiety-provoking effects of this compound.

Comparative Efficacy of Novel Anxiolytics

A key study investigated the ability of the neurosteroids allopregnanolone and pregnenolone sulfate to reverse anxiety-like behaviors induced by this compound in mice, as measured by the elevated plus-maze and mirrored chamber tests.[1] this compound, when administered alone, produced a dose-dependent increase in anxiety-like behaviors. This was characterized by a reduction in the time spent in and the number of entries into the open arms of the elevated plus-maze, and an increased latency to enter and reduced time spent in the mirrored chamber.

Treatment with allopregnanolone and pregnenolone sulfate was found to significantly reverse these anxiogenic effects, demonstrating their potential as effective anxiolytics.[1] The table below summarizes the qualitative findings of this research.

Treatment GroupElevated Plus-MazeMirrored Chamber
This compound Dose-dependent reduction in open arm exploration and entries.Increased latency to enter; decreased number of entries and time spent in the chamber.
Allopregnanolone + this compound Significant reversal of this compound-induced reduction in open arm exploration and entries.Significant reversal of this compound-induced anxiogenic effects.
Pregnenolone Sulfate + this compound Significant reversal of this compound-induced reduction in open arm exploration and entries.Significant reversal of this compound-induced anxiogenic effects.

Table 1: Qualitative Summary of the Reversal of this compound-Induced Anxiety by Neurosteroids.[1]

Experimental Protocols

The evaluation of these novel anxiolytics was conducted using standardized and validated behavioral paradigms for assessing anxiety in rodents.

Elevated Plus-Maze Test

This test is based on the innate aversion of rodents to open and elevated spaces. The apparatus consists of a plus-shaped maze with two open and two enclosed arms, elevated from the floor.[2][3][4] Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms, indicating a reduction in anxiety.

Protocol:

  • Mice are individually placed in the center of the maze, facing an open arm.[3]

  • The animals are allowed to freely explore the maze for a 5-minute period.[2][3]

  • Behavior is recorded and analyzed for parameters such as the number of entries into and the time spent in the open and closed arms.[2][4]

Mirrored Chamber Test

This novel assay for anxiolytic agents capitalizes on the approach-avoidance behavior exhibited by mice when confronted with their reflection.[5][6] Anxiogenic compounds increase the latency to enter the mirrored chamber, while anxiolytics decrease this latency.[5]

Protocol:

  • The apparatus consists of a mirrored cube placed within a larger, open-topped square container, creating a corridor around the chamber.[7][8]

  • A mouse is placed in the corner of the corridor.[8]

  • The latency to enter the mirrored chamber, the number of entries, and the total time spent inside the chamber are recorded over a specified period.[6]

Signaling Pathways and Mechanism of Action

The anxiolytic effects of the novel compounds discussed are primarily mediated through their interaction with the GABA-A receptor, the main inhibitory neurotransmitter receptor in the central nervous system.

This compound exerts its anxiogenic effects by binding to the benzodiazepine site on the GABA-A receptor and acting as a partial inverse agonist. This reduces the influx of chloride ions, leading to neuronal hyperexcitability and a state of anxiety.

cluster_0 This compound Signaling Pathway FG_7142 This compound GABAA_R GABA-A Receptor (Benzodiazepine Site) FG_7142->GABAA_R Partial Inverse Agonist Cl_Influx Decreased Cl- Influx GABAA_R->Cl_Influx Anxiety Anxiety Cl_Influx->Anxiety

This compound Anxiogenic Mechanism

Neurosteroids like allopregnanolone and pregnenolone sulfate act as positive allosteric modulators of the GABA-A receptor. They bind to a site distinct from the benzodiazepine site and enhance the receptor's affinity for GABA. This potentiation of GABAergic inhibition counteracts the effects of this compound, leading to a reduction in anxiety.

cluster_1 Neurosteroid Anxiolytic Pathway Neurosteroids Neurosteroids (e.g., Allopregnanolone) GABAA_R_NS GABA-A Receptor (Neurosteroid Site) Neurosteroids->GABAA_R_NS Positive Allosteric Modulator GABA_Binding Enhanced GABA Binding GABAA_R_NS->GABA_Binding Cl_Influx_Inc Increased Cl- Influx GABA_Binding->Cl_Influx_Inc Anxiolysis Anxiolysis Cl_Influx_Inc->Anxiolysis

Neurosteroid Anxiolytic Mechanism

Experimental Workflow

The experimental design for evaluating the reversal of this compound-induced anxiety by novel anxiolytics follows a structured workflow.

cluster_2 Experimental Workflow Animal_Acclimation Animal Acclimation Drug_Admin Drug Administration (Vehicle, this compound, Anxiolytic, Anxiolytic + this compound) Animal_Acclimation->Drug_Admin Behavioral_Testing Behavioral Testing (Elevated Plus-Maze or Mirrored Chamber) Drug_Admin->Behavioral_Testing Data_Collection Data Collection & Analysis Behavioral_Testing->Data_Collection Results Results Interpretation Data_Collection->Results

Experimental Workflow Diagram

The promising results from these preclinical studies underscore the therapeutic potential of neurosteroids and other novel modulators of the GABA-A receptor. Further research, including the acquisition of detailed quantitative data and the exploration of a wider range of novel anxiolytic candidates, is warranted to advance the development of more effective and safer treatments for anxiety disorders.

References

Safety Operating Guide

Navigating the Safe Disposal of FG 7142: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like FG 7142 are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, a notable benzodiazepine inverse agonist. Adherence to these guidelines is critical for minimizing risks and maintaining a safe research environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the inherent characteristics of this compound. It is an anxiogenic and proconvulsant agent, and direct contact should be avoided.[1][2] Always handle this compound within a certified chemical fume hood. Personal Protective Equipment (PPE), including but not limited to safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. In case of exposure, refer to the following immediate actions:

  • Skin Contact: Wash the affected area thoroughly with soap and water. If irritation or a rash develops, seek medical attention.[3]

  • Inhalation: Move the individual to fresh air and ensure they are in a position comfortable for breathing.[3]

  • Eye Contact: Should eye irritation occur, persist in seeking medical advice or attention.[3]

Step-by-Step Disposal Protocol for this compound

The disposal of this compound, as with many research chemicals, must be conducted in accordance with institutional, local, and national regulations for hazardous waste. The following steps provide a general framework for its proper disposal:

  • Waste Identification and Segregation:

    • All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment, must be treated as hazardous chemical waste.

    • Never mix this compound waste with other waste streams unless compatibility has been confirmed. Incompatible waste mixing can lead to dangerous chemical reactions.

  • Containerization:

    • Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be made of a material compatible with the chemical properties of this compound and any solvents used.

    • The label should prominently display "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., toxic).

  • Waste Accumulation:

    • Store the hazardous waste container in a designated, secure, and well-ventilated area, away from general laboratory traffic.

    • Keep the waste container closed at all times, except when adding waste.

    • Do not accumulate more than 10 gallons of hazardous waste within the laboratory.[4]

  • Disposal of Empty Containers:

    • For containers that held this compound, the first rinse with a suitable solvent must be collected and disposed of as hazardous waste.[4]

    • If the compound is considered highly toxic (a common characteristic of potent neuroactive agents), the first three rinses must be collected as hazardous waste.[4] After thorough rinsing and air-drying, the container can be disposed of as non-hazardous waste, provided all chemical residues have been removed.

  • Arranging for Pickup and Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[4]

    • Provide the EHS office with a complete inventory of the waste container's contents.

    • Never dispose of this compound or its contaminated materials down the drain, in the regular trash, or by evaporation.[4]

Quantitative Data Summary for this compound

For ease of reference, the following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Weight 225.25 g/mol [5]
Solubility in 1eq. HCl 16.89 mg/mL (75 mM)[5]
Solubility in DMSO 22.52 mg/mL (100 mM)[5]
Storage (Stock Solution) -80°C for up to 2 years; -20°C for up to 1 year[6]
Storage (Solid) -20°C[1][7]
Stability (Solid) ≥ 4 years[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

FG7142_Disposal_Workflow start Start: this compound Waste Generated identify Identify as Hazardous Waste start->identify segregate Segregate from other waste streams identify->segregate containerize Place in a labeled, sealed hazardous waste container segregate->containerize is_empty_container Is it an empty this compound container? containerize->is_empty_container rinse Rinse container (collect first 1-3 rinses as hazardous waste) is_empty_container->rinse Yes store Store waste container in a designated secure area is_empty_container->store No dispose_container Dispose of rinsed container as non-hazardous waste rinse->dispose_container contact_ehs Contact Environmental Health & Safety (EHS) for pickup store->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling FG 7142

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of FG 7142, a potent psychoactive research compound.

This compound is a β-carboline that acts as a partial inverse agonist at the benzodiazepine allosteric site of the GABA-A receptor. It is known for its anxiogenic (anxiety-inducing) and proconvulsant (seizure-inducing) properties. Due to its potent biological activity, meticulous adherence to safety protocols is imperative to protect laboratory personnel from potential exposure and adverse effects. This guide provides essential information on personal protective equipment (PPE), handling procedures, and disposal methods.

Hazard Summary

  • Neurological Effects: As an anxiogenic and proconvulsant agent, accidental exposure could lead to anxiety, panic attacks, and potentially seizures.

  • General Toxicity: Like many research chemicals, the full toxicological profile of this compound is not extensively documented. Therefore, it should be handled with the assumption that it may have other harmful effects. The product information from suppliers explicitly warns against ingestion, inhalation, and contact with skin and eyes[1].

Personal Protective Equipment (PPE) for Handling this compound

The following table summarizes the recommended personal protective equipment for various laboratory operations involving this compound. These recommendations are based on standard laboratory practices for handling potent, biologically active compounds.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid Form) Safety glasses with side shields or safety goggles.Nitrile or neoprene gloves (double-gloving recommended).Full-coverage lab coat.N95 respirator or working within a certified chemical fume hood.
Solution Preparation Chemical splash goggles.Nitrile or neoprene gloves.Full-coverage lab coat.Work within a certified chemical fume hood.
In-vitro/In-vivo Administration Chemical splash goggles or face shield.Nitrile or neoprene gloves.Full-coverage lab coat.Dependent on the experimental setup; a fume hood is recommended.
Spill Cleanup Chemical splash goggles and face shield.Heavy-duty nitrile or neoprene gloves.Chemical-resistant apron over a lab coat.Air-purifying respirator with appropriate cartridges.
Waste Disposal Safety glasses with side shields.Nitrile or neoprene gloves.Lab coat.Not generally required if handling sealed waste containers.

Operational and Disposal Plans

1. Engineering Controls:

  • All work involving solid this compound or concentrated stock solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ensure easy access to an eyewash station and a safety shower.

2. Safe Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Review the experimental protocol thoroughly.

  • Weighing: Weigh solid this compound in a fume hood. Use a dedicated spatula and weighing paper. Clean the weighing area thoroughly after use.

  • Dissolving: this compound is soluble in organic solvents like DMSO and ethanol[1]. Add the solvent to the solid this compound slowly and cap the container promptly to prevent aerosolization.

  • General Use: Avoid eating, drinking, or smoking in areas where this compound is handled. Wash hands thoroughly after handling the compound, even if gloves were worn.

3. Spill Response:

  • Small Spills:

    • Evacuate the immediate area.

    • Wearing appropriate PPE (see table), cover the spill with an absorbent material (e.g., vermiculite, sand, or a commercial spill kit).

    • Carefully collect the absorbed material into a sealed, labeled waste container.

    • Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

  • Large Spills:

    • Evacuate the laboratory and alert others in the vicinity.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

    • Do not attempt to clean up a large spill without proper training and equipment.

4. Waste Disposal:

  • All waste contaminated with this compound (e.g., gloves, pipette tips, empty vials, absorbent materials) must be disposed of as hazardous chemical waste.

  • Collect all solid and liquid waste in clearly labeled, sealed containers.

  • Follow your institution's specific guidelines for hazardous waste disposal. Do not dispose of this compound down the drain or in regular trash.

Experimental Protocols: Key Considerations

Detailed experimental protocols will vary depending on the research objectives. However, the following general principles should be applied:

  • Stock Solution Preparation: this compound is often supplied as a crystalline solid and needs to be dissolved in a suitable solvent. A common procedure involves dissolving it in DMSO to create a concentrated stock solution, which can then be further diluted in aqueous buffers for experimental use[1].

  • Animal Studies: When administering this compound to animals, ensure that all procedures are approved by the Institutional Animal Care and Use Committee (IACUC). Pay close attention to dosing to avoid severe adverse effects, given its proconvulsant properties.

Visualizing Safety Workflows

To further clarify the necessary safety procedures, the following diagrams illustrate key decision-making processes when working with this compound.

PPE_Selection_Workflow start Start: Handling this compound task_assessment Assess the Task start->task_assessment is_solid Solid Form? task_assessment->is_solid is_solution Solution? task_assessment->is_solution is_spill Spill? task_assessment->is_spill weighing Weighing/Aliquoting is_solid->weighing Yes solution_prep Solution Preparation is_solution->solution_prep Yes admin Administration is_solution->admin Yes spill_cleanup Spill Cleanup is_spill->spill_cleanup Yes ppe_weighing Goggles, Double Gloves, Lab Coat, Respirator/Fume Hood weighing->ppe_weighing ppe_solution Splash Goggles, Gloves, Lab Coat, Fume Hood solution_prep->ppe_solution ppe_admin Splash Goggles, Gloves, Lab Coat admin->ppe_admin ppe_spill Goggles, Face Shield, Heavy-Duty Gloves, Apron, Respirator spill_cleanup->ppe_spill Disposal_Plan_Workflow start Start: Waste Generation waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Gloves, Vials, etc.) waste_type->solid_waste liquid_waste Liquid Waste (Solutions, Solvents) waste_type->liquid_waste sharps_waste Contaminated Sharps (Needles, etc.) waste_type->sharps_waste collect_solid Collect in Labeled, Sealed Container solid_waste->collect_solid collect_liquid Collect in Labeled, Leak-Proof Container liquid_waste->collect_liquid collect_sharps Collect in Puncture-Proof Sharps Container sharps_waste->collect_sharps dispose Dispose as Hazardous Chemical Waste per Institutional Guidelines collect_solid->dispose collect_liquid->dispose collect_sharps->dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
FG 7142
Reactant of Route 2
FG 7142

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.